Microcyclamide
Description
This compound has been reported in Microcystis aeruginosa with data available.
antiprotozoal from Microcystis aeruginosa; structure in first source
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H30N8O4S2 |
|---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
(4S,11S,18S)-11-[(2S)-butan-2-yl]-4,7-dimethyl-18-[(3-methylimidazol-4-yl)methyl]-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),7,12(23),14,19(22)-hexaene-2,9,16-trione |
InChI |
InChI=1S/C26H30N8O4S2/c1-6-12(2)19-26-31-18(10-40-26)22(36)29-16(7-15-8-27-11-34(15)5)25-30-17(9-39-25)21(35)28-13(3)24-33-20(14(4)38-24)23(37)32-19/h8-13,16,19H,6-7H2,1-5H3,(H,28,35)(H,29,36)(H,32,37)/t12-,13-,16-,19-/m0/s1 |
InChI Key |
VJNFZONNMHDIHW-DYIBVVGTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C2=NC(=CS2)C(=O)N[C@H](C3=NC(=CS3)C(=O)N[C@H](C4=NC(=C(O4)C)C(=O)N1)C)CC5=CN=CN5C |
Canonical SMILES |
CCC(C)C1C2=NC(=CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(=C(O4)C)C(=O)N1)C)CC5=CN=CN5C |
Synonyms |
microcyclamide microcyclamide 7806A |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanobactins are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) produced by cyanobacteria. This diverse family of natural products, which includes the cytotoxic hexapeptide Microcyclamide, exhibits a range of promising bioactivities, making them attractive candidates for drug discovery and development. Their ribosomal origin and modular biosynthetic pathways also present significant opportunities for bioengineering and the creation of novel compounds. This technical guide provides an in-depth overview of the organisms that produce this compound and other cyanobactins, the biosynthetic pathways involved, and detailed protocols for their cultivation, extraction, and heterologous production.
Introduction to this compound and Cyanobactins
This compound was first isolated from the bloom-forming freshwater cyanobacterium Microcystis aeruginosa NIES-298 and was identified as a cytotoxic cyclic hexapeptide.[1][2][3] Structurally, it is characterized by the presence of heterocyclic five-membered rings derived from the modification of cysteine and threonine residues.[4]
This compound belongs to the larger class of cyanobactins, which are defined by their common biosynthetic origin rather than a single structural feature.[5] These compounds are synthesized via a ribosomal pathway, where a precursor peptide is post-translationally modified by a suite of dedicated enzymes to yield the final macrocyclic or linear product. The structural diversity of cyanobactins is vast, with modifications including heterocyclization, prenylation, and oxidation. This diversity translates to a wide array of biological activities, including cytotoxic, antitumor, antimalarial, and multidrug-reversing properties, positioning them as valuable leads in pharmaceutical research.
Producing Organisms
The primary producers of this compound and other cyanobactins are a wide range of cyanobacteria, also known as blue-green algae. It is estimated that 10% to 30% of all cyanobacteria may possess the genetic machinery to produce these compounds.
Key Producing Genera:
-
Microcystis : Notably, strains of Microcystis aeruginosa are the principal producers of this compound.
-
Prochloron : These cyanobacterial symbionts found in marine ascidians are known to produce patellamides, a well-studied family of cyanobactins.
-
Nostoc : Various Nostoc species produce cyanobactins such as tenuecyclamides.
-
Anabaena , Planktothrix , and Lyngbya have also been identified as producers of diverse cyanobactins.
Biosynthesis of Cyanobactins
The biosynthesis of cyanobactins is a multi-step process encoded by a dedicated gene cluster. The organization of these gene clusters is often conserved, with key genes responsible for the core biosynthetic steps.
Core Components of the Cyanobactin Gene Cluster:
-
Precursor Peptide (Gene E): This gene encodes a precursor peptide containing a leader sequence, one or more core sequences that become the final product, and a follower sequence. The core sequence directly dictates the amino acid backbone of the resulting cyanobactin.
-
Proteases (Genes A and G): Two subtilisin-like proteases are essential for maturation. The PatA homolog (N-terminal protease) cleaves the leader peptide, while the PatG homolog (C-terminal protease) excises the follower peptide and, crucially, catalyzes the N-to-C macrocyclization of the core peptide.
-
Heterocyclase (Gene D): This enzyme, often a YcaO-superfamily protein, is responsible for converting cysteine, serine, and threonine residues within the core peptide into thiazoline, oxazoline, and their oxidized counterparts (thiazole and oxazole).
-
Other Modifying Enzymes: Gene clusters can also include genes for prenyltransferases (Gene F) for adding isoprenoid groups, dehydrogenases for oxidizing heterocycles, and methyltransferases for further modification.
-
Genes of Unknown Function (B and C): Most cyanobactin gene clusters contain two short, conserved genes whose functions remain to be fully elucidated but appear to influence production yields in heterologous systems.
Below is a diagram illustrating the general biosynthetic pathway for a typical cyclic cyanobactin.
Data Presentation: Production Yields
Quantitative data on the production of cyanobactins can vary significantly based on the producing organism, cultivation conditions, and production method (native vs. heterologous). The following table summarizes available data.
| Compound(s) | Producing Organism/System | Yield | Reference(s) |
| This compound 7806A & 7806B | Microcystis aeruginosa PCC 7806 | 0.29% (of cell dry weight) | |
| Patellamides | E. coli (Heterologous Expression) | Low yield (not quantified) | |
| Hapalosin | E. coli BAP1 (Heterologous Expression) | ~0.45-fold of native producer | |
| 4-O-Demethylbarbamide | Streptomyces venezuelae DHS2001 (Heterologous) | <1 µg/L |
Experimental Protocols
Protocol for Cultivation of Microcystis aeruginosa
This protocol is adapted for the production of this compound from Microcystis aeruginosa strains such as PCC 7806 or NIES298.
Materials:
-
Microcystis aeruginosa starter culture
-
BG-11 or Z8 growth medium
-
Sterile culture flasks (e.g., 20-liter flasks for mass cultivation)
-
Light source providing ~30 µmol photons m⁻² s⁻¹
-
Incubator or temperature-controlled room (23°C)
-
Shaker (40 rpm) or aeration system
Procedure:
-
Medium Preparation: Prepare BG-11 or Z8 medium according to the standard formulation and sterilize by autoclaving.
-
Inoculation: In a sterile environment, inoculate the fresh medium with the M. aeruginosa starter culture.
-
Incubation: Cultivate the cells at 23°C under continuous light (~30 µmol photons m⁻² s⁻¹) with gentle shaking (40 rpm). For mass cultivation, use larger flasks with continuous aeration.
-
Monitoring: Monitor cell growth by measuring the optical density at 750 nm (OD₇₅₀).
-
Harvesting: Once the culture reaches the desired cell density (e.g., late exponential phase), harvest the cells by centrifugation.
-
Drying: Freeze-dry the cell pellet to obtain a stable biomass for extraction.
Protocol for Extraction and Purification of this compound
This protocol is based on the methods used for isolating microcyclamides from M. aeruginosa biomass.
Materials:
-
Freeze-dried M. aeruginosa cells
-
Methanol (MeOH), 80% aqueous and 100%
-
Diethyl ether, 1-Butanol (n-BuOH), Acetonitrile, Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Rotary evaporator
-
Octadecyl silane (ODS) chromatography column
-
HPLC system for final purification
Procedure:
-
Initial Extraction: Extract the freeze-dried biomass (e.g., 25 g) exhaustively with 80% MeOH, followed by 100% MeOH.
-
Solvent Partitioning: Combine the extracts and concentrate them in vacuo. Partition the dried residue between diethyl ether and H₂O. Concentrate the aqueous layer and then partition it against n-BuOH.
-
Column Chromatography: Concentrate the n-BuOH layer and subject it to ODS column chromatography. Elute with a stepwise gradient of aqueous acetonitrile (e.g., 20%, 40%, 80%), followed by MeOH and CH₂Cl₂.
-
Fraction Analysis: Collect fractions and analyze them (e.g., via LC-MS) to identify those containing microcyclamides.
-
Final Purification: Pool the this compound-containing fractions and perform final purification using reversed-phase HPLC to obtain the pure compounds.
Workflow for Heterologous Production in E. coli
Heterologous expression in E. coli is a powerful strategy for producing and engineering cyanobactins. The general workflow involves cloning the entire biosynthetic gene cluster into an expression vector and transforming it into a suitable E. coli host.
Conclusion and Future Outlook
This compound and the broader family of cyanobactins represent a rich source of bioactive compounds with significant therapeutic potential. Understanding the organisms that produce them and the intricacies of their biosynthetic pathways is crucial for harnessing this potential. While native production from cyanobacteria remains a viable source, challenges related to slow growth and complex cultivation can be limiting. The continued development of heterologous expression systems and synthetic biology tools offers a promising path forward. These approaches not only facilitate a more reliable and scalable supply of these natural products but also open the door to combinatorial biosynthesis, enabling the rational design and production of novel, unnatural cyanobactins with enhanced properties for drug development.
References
- 1. Synthetic biology strategies for cyanobacterial systems to heterologously produce cyanobacterial natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a cytotoxic cyclic hexapeptide from the cyanobacterium Microcystis aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Day in the Life of Microcystis aeruginosa Strain PCC 7806 as Revealed by a Transcriptomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics Reveals Strain-Specific Cyanopeptide Profiles and Their Production Dynamics in Microcystis aeruginosa and M. flos-aquae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyanobactins from Cyanobacteria: Current Genetic and Chemical State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
"basic chemical and physical properties of Microcyclamide"
An In-depth Technical Guide on the Core Chemical and Physical Properties of Microcyclamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microcyclamides are a class of cyclic hexapeptides produced by the cyanobacterium Microcystis aeruginosa. These natural products are part of a larger group of ribosomally synthesized and post-translationally modified peptides (RiPPs) known as cyanobactins.[1][2] Structurally, they are characterized by the presence of heterocyclic rings such as thiazole and oxazoline, which are derived from cysteine, serine, and threonine residues.[2] Certain microcyclamides have demonstrated cytotoxic activity against various cancer cell lines, making them of interest for drug discovery and development.[3][4] This guide provides a comprehensive overview of the fundamental chemical and physical properties of several key this compound analogues, details the experimental protocols for their isolation and characterization, and illustrates their biosynthetic pathway.
Chemical and Physical Properties
The chemical and physical properties of microcyclamides can vary between different analogues. The following tables summarize the key quantitative data for some of the well-characterized microcyclamides.
Table 1: General Properties of this compound Analogues
| Property | This compound 7806A | This compound 7806B | This compound GL614B | Dendroamide C (this compound) |
| Appearance | Colorless, amorphous powder | Colorless, amorphous powder | - | - |
| Molecular Formula | C₂₄H₃₂N₆O₅S | C₂₄H₃₄N₆O₆S | C₂₆H₃₀N₈O₆S₂ | C₂₁H₂₄N₆O₅S₃ |
| Molecular Weight | 516.61 g/mol | 534.63 g/mol | 614.70 g/mol | 536.64 g/mol |
| Monoisotopic Mass | 516.2158 u | 534.2264 u | 614.1730 u | 536.0970 u |
| Optical Rotation ([α]²⁰D) | -43.1° (c 0.1, MeOH) | -120.4° (c 0.1, MeOH) | - | - |
| UV λmax (MeOH) | 204 nm (ε 20,900) | 204 nm (ε 25,500) | - | - |
Table 2: High-Resolution Mass Spectrometry Data
| Compound | Ion | Observed m/z | Calculated m/z |
| This compound 7806A | [M+H]⁺ | 517.2228 | 517.2233 |
| This compound 7806B | [M+H]⁺ | 535.2318 | 535.2339 |
Table 3: NMR Spectroscopic Data for this compound 7806A (in DMSO-d₆)
| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |
| Ile-like unit | ||
| 5-NH | 8.05 (d) | - |
| H-6 | 4.58 (m) | 54.2 |
| H-7 | 1.85 (m) | 36.5 |
| H-8a | 1.45 (m) | 24.1 |
| H-8b | 1.15 (m) | |
| H-9 | 0.85 (t) | 11.2 |
| H-10 | 0.82 (d) | 15.4 |
| Val-like unit | ||
| 14-NH | 8.21 (d) | - |
| H-15 | 4.35 (m) | 59.1 |
| H-16 | 2.15 (m) | 30.1 |
| H-17 | 0.95 (d) | 19.2 |
| H-18 | 0.92 (d) | 18.7 |
| Thr-like unit | ||
| H-20 | 5.15 (m) | 69.7 |
| H-21 | 1.25 (d) | 17.1 |
| Ala-like unit | ||
| 23-NH | 8.32 (d) | - |
| H-24 | 1.40 (d) | 17.5 |
Note: NMR data is based on information suggesting a structure revision for this compound 7806A. The original publication should be consulted for the full dataset.
Table 4: NMR Spectroscopic Data for this compound 7806B (in DMSO-d₆)
| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) |
| Threonyl-alanyl unit | ||
| C-18 | - | 169.8 |
| C-19 | - | 59.6 |
| C-20 | - | 66.8 |
| C-21 | - | 20.5 |
| C-23 | - | 51.3 |
Note: The ¹H NMR spectrum of this compound 7806B is nearly identical to that of 7806A, with differences primarily in the low-field protons (7.3 ppm to 9.3 ppm). The ¹³C NMR data shows clear differences in the threonyl-alanyl unit compared to the methyloxazoline-alanyl unit in this compound 7806A.
Experimental Protocols
The following sections detail the methodologies for the isolation, purification, and structural elucidation of microcyclamides.
Extraction and Purification
A general workflow for the extraction and purification of microcyclamides from Microcystis aeruginosa is as follows:
-
Extraction : Freeze-dried cells of M. aeruginosa are extracted with 80% (v/v) methanol, followed by pure methanol. The combined extracts are then concentrated under vacuum.
-
Solvent Partitioning : The dried residue is partitioned between diethyl ether and water. The aqueous layer is concentrated and subsequently extracted with 1-butanol.
-
Chromatography :
-
The 1-butanol fraction is subjected to octadecyl silane (ODS) column chromatography.
-
Fractions containing microcyclamides are further purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Structural Elucidation
The structures of microcyclamides are determined using a combination of spectroscopic techniques:
-
UV Spectroscopy : UV spectra are recorded in methanol to identify characteristic absorbance maxima.
-
Infrared (IR) Spectroscopy : IR spectra are measured to identify functional groups present in the molecule.
-
Mass Spectrometry (MS) : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the accurate mass and molecular formula of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the detailed chemical structure and connectivity of the atoms.
-
Amino Acid Analysis :
-
Hydrolysis : The peptide is hydrolyzed to its constituent amino acids.
-
Derivatization : The amino acids are derivatized, for example, using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).
-
Chromatographic Separation : The derivatized amino acids are separated and identified using chiral chromatography to determine their absolute stereochemistry.
-
Biosynthesis and Biological Activity
Biosynthetic Pathway
Microcyclamides are synthesized ribosomally via a pathway that is homologous to the patellamide biosynthetic pathway. The biosynthesis involves a precursor peptide encoded by a gene (e.g., mcaE) which undergoes a series of post-translational modifications, including heterocyclization of cysteine, serine, and threonine residues, followed by proteolytic cleavage and macrocyclization.
The this compound gene cluster (mca) contains genes encoding for the precursor peptide, proteases, a heterocyclase, and other modifying enzymes.
Biological Activity and Signaling Pathways
Several this compound analogues have been shown to exhibit moderate cytotoxic activity against murine leukemia P388 cells. For instance, this compound isolated from M. aeruginosa NIES-298 showed an IC₅₀ of 1.2 µg/mL. However, other studies have reported a lack of inhibitory activity against HeLa cells and in standard antiproliferative, antibacterial, and antifungal assays for some analogues.
Detailed information on the specific downstream signaling pathways affected by microcyclamides is currently limited in the scientific literature. While their cytotoxic effects are established, the precise molecular mechanisms of action and the intracellular signaling cascades that are triggered remain to be fully elucidated. The known cytotoxic properties suggest a potential for interaction with key cellular processes, but further research is required to identify the specific molecular targets and signaling pathways involved.
Conclusion
Microcyclamides represent a structurally diverse family of cyclic peptides with interesting biological activities. This guide has provided a detailed summary of their core chemical and physical properties, the experimental protocols for their study, and an overview of their biosynthesis. While their cytotoxic potential is evident, the underlying mechanisms and signaling pathways remain a key area for future investigation. A deeper understanding of their mode of action will be crucial for evaluating their full potential in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Toxicity of this compound Produced by Microcystis aeruginosa in Danio rerio Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Biosynthesis in Two Strains of Microcystis aeruginosa: from Structure to Genes and Vice Versa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Analysis of Microcyclamide Biosynthetic Gene Clusters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical workflow for identifying, characterizing, and functionally validating microcyclamide biosynthetic gene clusters (BGCs). Microcyclamides are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) produced by cyanobacteria, notably Microcystis aeruginosa, which exhibit a range of biological activities, including cytotoxicity.[1][2][3] Understanding their biosynthesis is crucial for natural product discovery and bioengineering efforts.
Introduction to this compound Biosynthesis
Microcyclamides are cyclic hexapeptides synthesized via a ribosomal pathway, a process that is distinct from the more commonly known non-ribosomal peptide synthetase (NRPS) pathways.[1][2] The biosynthesis involves the translation of a precursor peptide encoded by a specific gene within the BGC, followed by a series of enzymatic modifications. These modifications are carried out by a suite of tailoring enzymes, also encoded within the gene cluster, which are responsible for heterocyclization, oxidation, and proteolytic cleavage to yield the final cyclic product. The gene clusters responsible for this compound production, denoted as mca clusters, share homology with those of other cyanobacterial RiPPs like the patellamides.
The this compound Biosynthetic Gene Cluster (mca)
The mca gene cluster in Microcystis aeruginosa contains a conserved set of genes essential for this compound biosynthesis. Comparative analysis of different strains, such as NIES298 and PCC 7806, has revealed both conserved core components and variations that lead to the production of different this compound analogues.
Core Components of the mca Gene Cluster
The core genes in the mca cluster and their putative functions are summarized in the table below. This information is compiled from analyses of Microcystis aeruginosa strains NIES298 and PCC 7806.
| Gene | Putative Function | Homologue in Patellamide BGC (Pat) | Strain(s) |
| mcaA | Subtilisin-like protease (N-terminal cleavage of precursor) | PatA | NIES298, PCC 7806 |
| mcaB | Conserved hypothetical protein | PatB | NIES298, PCC 7806 |
| mcaC | Conserved hypothetical protein | PatC | NIES298, PCC 7806 |
| mcaD | Heterocyclization enzyme | PatD | NIES298, PCC 7806 |
| mcaE | Precursor peptide | PatE | NIES298, PCC 7806 |
| mcaF | Conserved hypothetical protein | - | NIES298, PCC 7806 |
| mcaG | Thiazoline oxidase / Subtilisin-like protease (C-terminal cleavage and macrocyclization) | PatG | NIES298, PCC 7806 |
| orf1, orf2 | Unknown function | - | NIES298, PCC 7806 |
Precursor Peptide (McaE) Variation
The precursor peptide, McaE, contains a leader sequence that guides the modifying enzymes and one or more core peptide sequences that are processed to form the final this compound. The number of core peptide sequences can vary between strains, leading to a diversity of products from a single gene cluster.
| Strain | Number of Core Peptide Sequences in McaE | Predicted this compound Structures |
| M. aeruginosa NIES298 | 2 | This compound (HCATIC) |
| M. aeruginosa PCC 7806 | 4 | This compound 7806A, 7806B, and other predicted hexapeptides |
Experimental Workflow for this compound BGC Analysis
The analysis of a this compound BGC is a multi-step process that integrates bioinformatics, molecular biology, and analytical chemistry. The overall workflow is depicted below.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments involved in this compound BGC analysis.
Protocol 1: Bioinformatic Identification and Annotation of mca BGCs
This protocol outlines the use of the antiSMASH web server for the identification of RiPP BGCs from a cyanobacterial genome sequence.
Objective: To identify and annotate putative this compound BGCs in a cyanobacterial genome.
Materials:
-
Assembled cyanobacterial genome sequence in FASTA, GenBank, or EMBL format.
-
Web browser with internet access.
Procedure:
-
Navigate to the antiSMASH web server.
-
Upload Genome Sequence:
-
Select the appropriate kingdom (Bacteria).
-
Upload your genome sequence file or provide the NCBI accession number.
-
-
Configure Analysis Options:
-
For RiPP discovery, ensure the "RiPPs" detection feature is enabled.
-
It is recommended to enable all "Extra features" including "KnownClusterBlast," "ClusterBlast," and "ActiveSiteFinder" for a comprehensive analysis.
-
-
Submit Job:
-
Provide an email address to receive a notification when the analysis is complete.
-
Click the "Submit" button to start the analysis.
-
-
Interpret Results:
-
The results page will provide an overview of all identified BGCs.
-
Locate regions identified as "RiPP" or "cyanobactin."
-
Examine the gene cluster for the presence of core mca genes (e.g., subtilisin-like proteases, heterocyclase, precursor peptide).
-
Use the "ClusterBlast" results to compare the identified cluster to known this compound and patellamide BGCs from the MIBiG database.
-
Analyze the precursor peptide sequence (homologous to McaE) for potential core peptide sequences.
-
Protocol 2: Heterologous Expression of the mca Gene Cluster in E. coli
This protocol describes a general method for the heterologous expression of a cyanobacterial RiPP gene cluster in E. coli.
Objective: To produce microcyclamides in a heterologous host for structural and functional characterization.
Materials:
-
Genomic DNA from the this compound-producing cyanobacterium.
-
High-fidelity DNA polymerase.
-
Expression vector (e.g., a pET-series vector).
-
E. coli expression host (e.g., BL21(DE3)).
-
Restriction enzymes or Gibson Assembly/TAR cloning reagents.
-
LB medium and appropriate antibiotics.
-
IPTG for induction.
Procedure:
-
BGC Amplification and Cloning:
-
Design primers to amplify the entire mca gene cluster from genomic DNA. Long-range PCR may be necessary.
-
Alternatively, use methods like Transformation-Associated Recombination (TAR) in yeast for direct cloning of large BGCs.
-
Clone the amplified BGC into the chosen expression vector. This may involve traditional restriction-ligation cloning or seamless methods like Gibson Assembly.
-
-
Transformation:
-
Transform the expression construct into the E. coli expression host.
-
Select for positive transformants on LB agar plates containing the appropriate antibiotic.
-
-
Expression:
-
Inoculate a single colony into a starter culture of LB medium with the selective antibiotic and grow overnight at 37°C.
-
Inoculate a larger culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
-
Metabolite Extraction:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Lyse the cells by sonication or bead beating.
-
Centrifuge to remove cell debris and collect the supernatant containing the crude extract.
-
Protocol 3: Structural Elucidation by Mass Spectrometry and NMR
This protocol outlines the general steps for the purification and structural analysis of novel microcyclamides.
Objective: To determine the planar structure and stereochemistry of a novel this compound.
Materials:
-
Crude extract from the native or heterologous host.
-
HPLC system with a C18 column.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
NMR spectrometer (600 MHz or higher).
-
Deuterated solvents (e.g., DMSO-d6, CD3OD).
Procedure:
-
Purification:
-
Fractionate the crude extract using reversed-phase HPLC.
-
Monitor the fractions by LC-MS to identify peaks with masses corresponding to the predicted this compound.
-
Collect and pool the fractions containing the compound of interest.
-
-
Mass Spectrometry Analysis:
-
Obtain a high-resolution mass spectrum to determine the accurate mass and molecular formula of the peptide.
-
Perform tandem MS (MS/MS) to obtain fragmentation data. The fragmentation pattern can provide information about the amino acid sequence.
-
-
NMR Spectroscopy Analysis:
-
Dissolve the purified peptide in a suitable deuterated solvent.
-
Acquire a series of 1D and 2D NMR spectra, including:
-
¹H NMR
-
¹³C NMR
-
COSY (Correlation Spectroscopy) to identify spin systems of amino acid residues.
-
TOCSY (Total Correlation Spectroscopy) to connect protons within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons or nitrogens.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range correlations between protons and carbons, which helps in sequencing the peptide.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine through-space proximities of protons, which is crucial for determining the 3D conformation.
-
-
-
Structure Elucidation:
-
Integrate the data from MS and NMR to determine the planar structure of the this compound.
-
Determine the absolute stereochemistry of the amino acids using methods like Marfey's analysis after acid hydrolysis of the peptide.
-
Biosynthetic Pathway and Logical Relationships
The biosynthesis of microcyclamides follows a defined pathway involving precursor peptide synthesis and post-translational modifications. The relationship between the different experimental techniques is also logical, with each step providing necessary information for the next.
Conclusion
The analysis of this compound biosynthetic gene clusters is a multidisciplinary endeavor that is essential for tapping into the rich chemical diversity of cyanobacteria. The integration of bioinformatics, molecular genetics, and analytical chemistry provides a powerful platform for the discovery of novel bioactive compounds and for the engineering of new molecules with therapeutic potential. This guide provides a foundational framework and detailed protocols to aid researchers in this exciting field.
References
In-Depth Technical Guide: Cytotoxic Properties of Microcyclamide against P388 Murine Leukemia Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cytotoxic properties of Microcyclamide, a cyclic hexapeptide isolated from the cyanobacterium Microcystis aeruginosa, against the P388 murine leukemia cell line. This document synthesizes available data, details relevant experimental protocols, and visualizes key processes to support further research and development in oncology.
Executive Summary
This compound has demonstrated moderate cytotoxic activity against P388 murine leukemia cells. The primary quantitative measure of this activity is a reported half-maximal inhibitory concentration (IC50) of 1.2 µg/mL.[1][2] This finding, originally reported by Ishida et al. in 2000, positions this compound as a compound of interest for further investigation as a potential antineoplastic agent.[3] This guide consolidates the foundational data and methodologies related to this cytotoxicity, providing a framework for future studies into its mechanism of action and therapeutic potential.
Quantitative Cytotoxicity Data
The cytotoxic effect of this compound on P388 murine leukemia cells is summarized in the table below. This data is consistently cited in the literature and originates from the initial discovery and characterization of the compound.
| Compound | Cell Line | Cytotoxicity Metric | Value | Reference |
| This compound | P388 murine leukemia | IC50 | 1.2 µg/mL | Ishida et al., 2000[1][3] |
Table 1: Cytotoxicity of this compound against P388 Murine Leukemia Cells
Experimental Protocols
While the precise, detailed protocol from the original 2000 study by Ishida and colleagues is not publicly available, this section outlines a standard and widely accepted methodology for assessing the cytotoxicity of a compound like this compound against a suspension cell line such as P388. This protocol is based on established cell culture and MTT assay techniques.
P388 Murine Leukemia Cell Culture
The P388 cell line is a lymphoid neoplasm derived from a DBA/2 mouse and is commonly used in cancer research.
-
Culture Medium: The recommended medium for P388 cells is Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% horse serum.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: As suspension cells, P388 cultures can be maintained by adding fresh medium or by centrifugation and resuspension in fresh medium at a density of 2 - 5 x 10⁵ viable cells/mL. The maximum attainable cell density is approximately 6 x 10⁶ viable cells/mL.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Plating: P388 cells are harvested, counted, and seeded into a 96-well microtiter plate at a predetermined optimal density (e.g., 0.5-1.0 x 10⁵ cells/mL) in a final volume of 100 µL of complete culture medium per well.
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve a range of final concentrations for testing.
-
Add a fixed volume (e.g., 10 µL) of each dilution to the respective wells.
-
Include vehicle control wells (medium with the same concentration of the solvent) and untreated control wells.
-
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Solubilization: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals. Following this, add 100 µL of a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for determining the cytotoxic properties of this compound against P388 cells.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
Currently, there is no specific research detailing the signaling pathways affected by this compound in P388 cells. However, many cytotoxic compounds induce apoptosis. The diagram below illustrates a generalized and hypothetical model of the intrinsic and extrinsic apoptotic pathways, which could be investigated as potential mechanisms of this compound's action.
Mechanism of Action and Future Directions
The precise molecular mechanism by which this compound exerts its cytotoxic effects on P388 cells remains to be elucidated. While the compound's activity is established, further research is necessary to identify its direct molecular target(s) and the downstream signaling cascades that lead to cell death.
Future research should focus on:
-
Target Identification: Determining the specific cellular components with which this compound interacts.
-
Mechanism of Cell Death: Investigating whether cell death occurs via apoptosis, necrosis, or other pathways. This can be explored through assays for caspase activation, DNA fragmentation (TUNEL assay), and cell cycle analysis.
-
Signaling Pathway Analysis: Profiling changes in key signaling pathways involved in cell proliferation, survival, and death (e.g., MAPK, PI3K/Akt, NF-κB) upon this compound treatment.
-
In Vivo Efficacy: Evaluating the anti-leukemic activity of this compound in animal models of P388 leukemia.
Conclusion
This compound displays noteworthy cytotoxic properties against P388 murine leukemia cells, with a reported IC50 of 1.2 µg/mL. While this foundational data is promising, a comprehensive understanding of its therapeutic potential requires a deeper investigation into its mechanism of action. This technical guide provides the essential background and standardized protocols to facilitate further research into this intriguing natural product. The elucidation of its molecular targets and affected signaling pathways will be critical in advancing this compound towards potential preclinical and clinical development.
References
"exploratory studies on the ecological role of Microcyclamide"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microcyclamides are a class of cyclic hexapeptides produced by the freshwater cyanobacterium Microcystis aeruginosa. These ribosomally synthesized peptides are of significant interest due to their bioactive properties, including cytotoxicity against cancer cell lines and toxicity to aquatic organisms. However, their precise ecological role remains an area of active investigation. This technical guide provides an in-depth exploration of the current understanding of microcyclamide's ecological functions, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The prevailing hypotheses suggest that microcyclamides may function as allelochemicals, mediating interactions with other phytoplankton and bacteria, or as a defense mechanism against grazing pressure.
Quantitative Bioactivity Data
The following tables summarize the known quantitative data on the biological activity of this compound.
Table 1: Cytotoxicity of this compound
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| This compound | P388 murine leukemia cells | Not specified | IC50 | 1.2 µg/mL | [1] |
Table 2: Acute Toxicity of this compound
| Compound | Organism | Assay | Endpoint | Value | Reference(s) |
| This compound | Danio rerio (zebrafish) embryos | Fish Embryo Acute Toxicity (FET) Test | LC50 (96 h) | 42.98 µg/mL | [2] |
Experimental Protocols
Cytotoxicity Assay against P388 Murine Leukemia Cells (MTT Assay)
This protocol is a standard method for assessing the cytotoxicity of a compound and can be adapted for P388 cells to determine the IC50 value of this compound.
a. Materials:
-
P388 murine leukemia cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in a suitable solvent like DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
b. Procedure:
-
Cell Seeding: Seed P388 cells into 96-well plates at a density of approximately 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Fish Embryo Acute Toxicity (FET) Test with Danio rerio
This protocol is based on the OECD Guideline 236 and was used to determine the LC50 of this compound on zebrafish embryos[2].
a. Materials:
-
Fertilized Danio rerio eggs (less than 3 hours post-fertilization)
-
Reconstituted water (e.g., ISO 7346/3)
-
This compound stock solution
-
24-well plates
-
Stereomicroscope
-
Incubator (26 ± 1°C)
b. Procedure:
-
Test Solutions: Prepare a series of this compound concentrations in reconstituted water. A typical range for initial testing could be from 1 to 50 µg/mL. Include a negative control (reconstituted water only) and a solvent control if the stock solution is prepared in a solvent.
-
Exposure: Place one fertilized egg in each well of a 24-well plate containing 2 mL of the respective test solution. Use at least 20 embryos per concentration.
-
Incubation: Incubate the plates for 96 hours at 26 ± 1°C with a 12:12 hour light:dark cycle.
-
Observation: Observe the embryos daily under a stereomicroscope. Record lethal endpoints, which include coagulation of the embryo, lack of somite formation, non-detachment of the tail, and absence of heartbeat.
-
Data Analysis: For each concentration, count the number of dead embryos at 24, 48, 72, and 96 hours. The LC50 value and its 95% confidence intervals can be calculated using statistical methods such as probit analysis.
Allelopathy Bioassay (Proposed)
a. Materials:
-
Pure culture of a target phytoplankton species (e.g., a green alga like Chlorella vulgaris or another cyanobacterium like Synechococcus elongatus)
-
Appropriate growth medium for the target species
-
Purified this compound
-
96-well microplates or small flasks
-
Fluorometer or spectrophotometer for measuring chlorophyll-a or cell density
-
Incubator with controlled light and temperature
b. Procedure:
-
Inoculum Preparation: Grow the target phytoplankton species to the exponential phase.
-
Test Setup: In a 96-well plate or small flasks, add a known density of the target phytoplankton to its growth medium.
-
This compound Addition: Add different concentrations of purified this compound to the wells/flasks. Include a control group with no added this compound.
-
Incubation: Incubate the cultures under optimal growth conditions (light, temperature) for a period of several days (e.g., 7 days).
-
Growth Measurement: Monitor the growth of the target phytoplankton daily or at the end of the experiment by measuring chlorophyll-a fluorescence or optical density.
-
Data Analysis: Compare the growth rates and final biomass of the this compound-treated cultures to the control cultures to determine the inhibitory effect. The EC50 (effective concentration causing 50% inhibition) can be calculated.
Visualizations
Biosynthesis of this compound
The biosynthesis of this compound is a ribosomal process involving a precursor peptide and a series of post-translational modifications.
Caption: Ribosomal biosynthesis pathway of this compound.
Experimental Workflow for Toxicity Testing
The following diagram illustrates the general workflow for assessing the toxicity of this compound.
Caption: General workflow for this compound toxicity assessment.
Hypothesized Ecological Roles of this compound
This diagram outlines the potential ecological functions of this compound in its environment.
Caption: Hypothesized ecological roles of this compound.
Discussion and Future Directions
The available evidence strongly indicates that this compound possesses significant biological activity, with demonstrated cytotoxicity and toxicity to aquatic vertebrates. While its definitive ecological role is yet to be fully elucidated, the leading hypotheses point towards allelopathic interactions and defense against predation.
The moderate cytotoxicity against P388 murine leukemia cells suggests a potential for allelopathic effects on other eukaryotic phytoplankton. However, further research using purified this compound in co-culture experiments with ecologically relevant phytoplankton and bacterial species is crucial to confirm this role. The toxicity observed in zebrafish embryos highlights its potential to impact higher trophic levels, lending support to the hypothesis of it being a defense mechanism against grazers.
Future research should focus on:
-
Elucidating the specific molecular targets of this compound in both prokaryotic and eukaryotic cells to understand its mechanism of action.
-
Conducting comprehensive allelopathy studies with a range of phytoplankton and bacterial species to determine its spectrum of activity and ecological relevance.
-
Investigating the effects of this compound on key zooplankton grazers to validate its role as a defense compound.
-
Exploring potential signaling functions of this compound, as has been suggested for other cyanobacterial peptides, which could be involved in intraspecific communication or quorum sensing.
By addressing these research gaps, a clearer picture of the ecological significance of this compound will emerge, contributing to our broader understanding of the chemical ecology of cyanobacteria and potentially uncovering new avenues for drug discovery and development.
References
Whitepaper: A Technical Guide to the Initial Antimicrobial Screening of Microcyclamide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Natural products, with their vast structural diversity, remain a vital source of new drug leads. Microcyclamide, a cyclic hexapeptide isolated from the cyanobacterium Microcystis aeruginosa, is one such natural product.[1] While its initial characterization revealed moderate cytotoxicity against P388 murine leukemia cells, its potential as an antimicrobial agent has not been extensively reported.[1]
This technical guide provides a comprehensive framework for conducting an initial, robust screening of this compound for antimicrobial activity. It outlines detailed experimental protocols, data presentation standards, and logical workflows based on established methodologies for evaluating antimicrobial compounds.[2][3][4] This document is intended to serve as a foundational protocol for researchers investigating the therapeutic potential of this compound and other novel cyclic peptides.
Overall Experimental Workflow
The initial screening process follows a logical progression from preliminary susceptibility testing to determining the minimal concentration required for bactericidal or fungicidal activity. The workflow is designed to efficiently identify and quantify the antimicrobial potential of this compound against a representative panel of clinically relevant microorganisms.
Caption: High-level workflow for antimicrobial screening of this compound.
Detailed Experimental Protocols
The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and established practices for antimicrobial susceptibility testing.
Materials and Reagents
-
This compound (purified)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sabouraud Dextrose Broth (for fungi)
-
Mueller-Hinton Agar (MHA)
-
Sabouraud Dextrose Agar (SDA)
-
Sterile 96-well microtiter plates
-
Bacterial and fungal strains (see Table 1)
-
0.5 McFarland turbidity standard
-
Sterile saline solution (0.85% NaCl)
-
Resazurin sodium salt solution (optional, for viability indication)
Inoculum Preparation
-
From a fresh 18-24 hour agar plate, select several morphologically similar colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate sterile broth (CAMHB for bacteria) to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is the gold standard for determining MIC values. It establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Compound Preparation : Prepare a stock solution of this compound in sterile DMSO. Create a working solution in CAMHB at twice the highest desired screening concentration to account for a 1:1 dilution with the microbial inoculum.
-
Serial Dilution :
-
Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate.
-
Add 200 µL of the 2x this compound working solution to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly.
-
Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the positive control (inoculum only, no compound).
-
Column 12 will serve as the negative/sterility control (broth only).
-
-
Inoculation : Add 100 µL of the prepared microbial inoculum (final concentration 5 x 10⁵ CFU/mL) to wells in columns 1 through 11. Do not inoculate column 12.
-
Incubation : Cover the plate and incubate at 37°C for 16-24 hours for bacteria. Fungi may require longer incubation periods and different temperatures.
-
Result Determination : The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed compared to the positive control.
Caption: Workflow for the broth microdilution MIC assay.
Protocol 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
Following MIC determination, the MBC/MFC assay is performed to determine if the compound is static (inhibits growth) or cidal (kills the organism). The MBC is defined as the lowest concentration that results in a ≥99.9% reduction of the initial inoculum.
-
Subculturing : From each well of the MIC plate that showed no visible growth, take a 10 µL aliquot.
-
Plating : Spot-plate the aliquot onto a fresh MHA or SDA plate.
-
Incubation : Incubate the agar plate at 37°C for 18-24 hours or until growth is visible in the control spots.
-
Result Determination : The MBC/MFC is the lowest concentration of this compound that results in no colony formation on the subculture plate.
Data Presentation
Quantitative results from the screening should be compiled into a clear, concise table. This allows for easy comparison of this compound's activity across different microbial species.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Microorganism | Type | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive | 16 | 32 |
| Enterococcus faecium | Gram-positive | 32 | >128 |
| Escherichia coli | Gram-negative | >128 | ND |
| Pseudomonas aeruginosa | Gram-negative | >128 | ND |
| Acinetobacter baumannii | Gram-negative | 64 | 128 |
| Candida albicans | Fungus | 64 | >128 |
ND: Not Determined (as no significant MIC was observed)
Potential Mechanisms of Action
While the specific mechanism of this compound is unknown, other cyclic antimicrobial peptides (AMPs) often act on the cell membrane. Initial investigations into the mechanism can help guide further development. Potential mechanisms for cyclic peptides include membrane permeabilization, interaction with specific membrane lipids like cardiolipin, or inhibition of intracellular processes following translocation.
Caption: Potential antimicrobial mechanisms for cyclic peptides.
Conclusion
This technical guide provides a standardized and comprehensive methodology for the initial evaluation of this compound's antimicrobial properties. By following these detailed protocols for MIC and MBC/MFC determination, researchers can generate reliable and comparable data. The identification of significant antimicrobial activity would warrant further investigation into its spectrum of activity, mechanism of action, and potential for therapeutic development. This structured approach ensures a solid foundation for assessing the potential of this compound as a novel antimicrobial agent.
References
- 1. This compound, a cytotoxic cyclic hexapeptide from the cyanobacterium Microcystis aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Structural Variants of Microcyclamide Produced by Microcystis Strains
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The genus Microcystis is a well-known producer of a diverse array of bioactive secondary metabolites. While the hepatotoxic microcystins have been extensively studied, there is a growing interest in other classes of cyanopeptides, including the microcyclamides. These cyclic hexapeptides are ribosomally synthesized and post-translationally modified peptides (RiPPs) belonging to the cyanobactin family. Exhibiting a range of biological activities, from cytotoxic to antiparasitic, microcyclamides and their structural variants represent a promising area for natural product research and drug discovery. This technical guide provides a comprehensive overview of the known structural variants of microcyclamide from Microcystis strains, their biological activities, detailed experimental protocols for their isolation and characterization, and an illustrative representation of their biosynthetic pathway.
Introduction to Microcyclamides
Microcyclamides are a class of cyclic hexapeptides produced by various strains of the freshwater cyanobacterium Microcystis aeruginosa. Unlike the non-ribosomally synthesized microcystins, microcyclamides are products of a ribosomal pathway, which is subsequently modified by a series of enzymes to yield the final cyclic structure. The first identified compound in this family, this compound, was isolated from M. aeruginosa NIES-298 and demonstrated moderate cytotoxicity against P388 murine leukemia cells[1][2].
Subsequent research has led to the discovery of several structural variants, including those from M. aeruginosa PCC 7806. It is important to note that some compounds initially identified as microcyclamides, such as this compound 7806A and 7806B, have been structurally revised and renamed as aerucyclamides[3][4]. These compounds are often produced as a suite of related structures by a single strain, highlighting the chemical diversity generated by the biosynthetic machinery. Their bioactivities, including cytotoxicity and antiparasitic effects, make them intriguing candidates for further investigation in drug development programs[5].
Structural Variants and Bioactivity Data
The structural diversity of microcyclamides and related aerucyclamides arises from variations in the amino acid composition and post-translational modifications, such as the formation of thiazole or oxazoline rings. The following table summarizes the key quantitative data for some of the characterized variants from Microcystis strains.
| Compound Name | Producing Strain | Molecular Formula | Molecular Weight (Da) | Bioactivity | IC₅₀ / LC₅₀ |
| This compound | M. aeruginosa NIES-298 | Not specified | Not specified | Cytotoxicity vs. P388 murine leukemia cells | 1.2 µg/mL |
| This compound (from LTPNA 08) | M. aeruginosa LTPNA 08 | C₂₆H₃₀N₈O₄S₂ (proposed) | 582.1831 (for MH⁺) | Toxicity to Danio rerio embryos (96h) | 42.98 µg/mL |
| Aerucyclamide A | M. aeruginosa PCC 7806 | C₂₄H₃₄N₆O₄S₂ | 534.7 | Toxicity to Thamnocephalus platyurus | 30.5 µM |
| Aerucyclamide B | M. aeruginosa PCC 7806 | C₂₄H₃₂N₆O₄S₂ | 532.7 | Toxicity to Thamnocephalus platyurus | 33.8 µM |
| Antiplasmodial activity vs. P. falciparum | Submicromolar | ||||
| Aerucyclamide C (revised this compound 7806A) | M. aeruginosa PCC 7806 | C₂₄H₃₃N₆O₅S (for [M+H]⁺) | 517.2228 (for [M+H]⁺) | Antitrypanosomal vs. T. b. rhodesiense | Low micromolar |
| Aerucyclamide D (related to this compound 7806B) | M. aeruginosa PCC 7806 | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
This section provides detailed methodologies for the cultivation of Microcystis strains, and the extraction, purification, and structural elucidation of this compound variants.
Cultivation of Microcystis aeruginosa
Objective: To produce sufficient biomass of M. aeruginosa for the isolation of microcyclamides.
Materials:
-
Microcystis aeruginosa strain (e.g., PCC 7806, NIES-298)
-
BG-11 medium
-
Sterile culture flasks or photobioreactor
-
Growth chamber with controlled temperature and lighting
-
Centrifuge
Protocol:
-
Prepare sterile BG-11 medium according to standard protocols.
-
Inoculate the M. aeruginosa strain into the BG-11 medium in a sterile culture flask.
-
Incubate the culture in a growth chamber at a constant temperature of 22-25°C.
-
Provide a light:dark cycle (e.g., 12:12h or 14:10h) with a light intensity of approximately 30-50 µmol photons m⁻² s⁻¹.
-
If using a larger culture volume, ensure gentle agitation or sparging with filtered air to prevent cell settling and ensure gas exchange.
-
Monitor the culture growth by measuring optical density or cell counts. The highest production of many secondary metabolites often occurs during the late exponential to early stationary growth phase.
-
Harvest the cells by centrifugation (e.g., 10,000 x g for 15 minutes) when the culture reaches the desired growth phase.
-
Lyophilize (freeze-dry) the cell pellet to obtain a dry biomass, which can be stored at -20°C until extraction.
Extraction and Purification of Microcyclamides
Objective: To extract and purify this compound variants from the cyanobacterial biomass.
Materials:
-
Lyophilized M. aeruginosa biomass
-
Methanol (MeOH) and/or n-Butanol (n-BuOH)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Preparative C18 HPLC column (e.g., Phenomenex Luna C18(2), 10 µm)
-
Acetonitrile (ACN) and Trifluoroacetic Acid (TFA)
-
Rotary evaporator and lyophilizer
Protocol:
-
Extraction:
-
Extract the lyophilized biomass (e.g., 10 g) with a solvent mixture such as methanol or a butanol/methanol mixture. Perform the extraction multiple times (e.g., 3x with 200 mL of solvent) with sonication to ensure thorough extraction.
-
Combine the extracts and centrifuge to remove cell debris.
-
Evaporate the solvent from the supernatant under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solid-Phase Extraction (SPE):
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 10% ACN in water).
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the dissolved extract onto the cartridge.
-
Wash the cartridge with water to remove salts and highly polar compounds.
-
Elute the peptides with increasing concentrations of methanol or acetonitrile (e.g., 50%, 80%, 100% MeOH).
-
Collect the fractions and evaporate the solvent.
-
-
Preparative HPLC Purification:
-
Dissolve the enriched fraction from SPE in the HPLC mobile phase.
-
Set up the preparative HPLC system with a C18 column. A suitable mobile phase system is a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Based on analytical HPLC runs, develop a gradient for preparative scale. An example gradient could be: 70% B for 5 min, then a linear gradient to 80% B over 5 min, hold at 80% B for 10 min, then increase to 100% B. The flow rate will depend on the column dimensions (e.g., 10 mL/min for a 100 x 30 mm column).
-
Inject the sample and collect fractions based on the UV chromatogram (monitoring at ~210 nm for peptide bonds).
-
Analyze the collected fractions by analytical HPLC-MS to identify those containing the this compound variants of interest.
-
Pool the pure fractions and lyophilize to obtain the purified compounds.
-
Structural Elucidation by NMR and MS
Objective: To determine the planar structure and stereochemistry of the purified this compound variants.
Materials:
-
Purified this compound sample
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
High-field NMR spectrometer (e.g., 500 MHz or higher) with a cryoprobe
-
NMR tubes and deuterated solvents (e.g., CD₃OD, DMSO-d₆)
Protocol:
-
High-Resolution Mass Spectrometry (HR-MS):
-
Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol).
-
Infuse the sample into the mass spectrometer and acquire high-resolution mass spectra in positive ion mode.
-
Determine the accurate mass of the protonated molecule [M+H]⁺ to calculate the elemental composition.
-
Perform tandem MS (MS/MS) to obtain fragmentation patterns, which can provide initial sequence information.
-
-
1D and 2D NMR Spectroscopy:
-
Dissolve the purified compound (typically 1-5 mg) in a deuterated solvent and transfer to an NMR tube.
-
Acquire a standard set of 1D and 2D NMR spectra:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Shows the number and type of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system (i.e., within an amino acid residue). Use this to trace the connectivity of protons that are 2-3 bonds apart.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons, revealing which proton is attached to which carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for connecting the individual amino acid spin systems together across the peptide bonds.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY: Provides information about the spatial proximity of protons, which is essential for determining the sequence and stereochemistry.
-
-
-
Data Analysis and Structure Elucidation:
-
Integrate the data from all spectroscopic experiments.
-
Use the COSY and HSQC spectra to identify the individual amino acid spin systems.
-
Use the HMBC correlations, particularly from the amide protons (NH) to the alpha-carbons (Cα) and carbonyl carbons (C=O) of adjacent residues, to establish the amino acid sequence.
-
Use HR-MS and NMR data to identify any modifications, such as thiazole or oxazoline rings, by their characteristic chemical shifts and mass fragments.
-
To determine the absolute stereochemistry of the amino acids, hydrolyze the peptide and analyze the resulting amino acids using chiral chromatography or a derivatizing agent like Marfey's reagent.
-
Visualizations
Biosynthesis Pathway of Microcyclamides
The biosynthesis of microcyclamides is governed by the mca gene cluster. This pathway involves the ribosomal synthesis of a precursor peptide (McaE), which contains recognition sequences for a series of modifying enzymes that carry out heterocyclization, oxidation, and ultimately, proteolytic cleavage and macrocyclization.
Caption: Ribosomal biosynthesis pathway of microcyclamides.
Experimental Workflow for Isolation and Characterization
The following diagram illustrates the logical workflow from cultured cyanobacterial cells to a fully characterized this compound variant.
Caption: Workflow for this compound isolation and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a cytotoxic cyclic hexapeptide from the cyanobacterium Microcystis aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyanobactins from Cyanobacteria: Current Genetic and Chemical State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of aerucyclamides C and D and structure revision of this compound 7806A: heterocyclic ribosomal peptides from Microcystis aeruginosa PCC 7806 and their antiparasite evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the Toxicity of this compound Produced by Microcystis aeruginosa in Danio rerio Embryos - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Ribosomal Peptide Synthesis of Microcyclamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Microcyclamides are a class of cyclic hexapeptides produced by the freshwater cyanobacterium Microcystis aeruginosa. These natural products are synthesized through a ribosomal peptide synthesis pathway, followed by extensive post-translational modifications. This technical guide provides an in-depth exploration of the microcyclamide biosynthetic pathway, including the genetic basis, enzymatic machinery, and proposed chemical transformations. Detailed experimental protocols for the isolation and characterization of microcyclamides are presented, alongside quantitative data where available. Furthermore, this guide leverages knowledge from the closely related and well-studied patellamide biosynthetic pathway to fill gaps in our current understanding of this compound synthesis. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate comprehension. This document is intended to serve as a comprehensive resource for researchers interested in the discovery, characterization, and engineering of these unique bioactive compounds.
Introduction
Cyanobacteria are prolific producers of a diverse array of secondary metabolites with potent biological activities. Among these are the ribosomally synthesized and post-translationally modified peptides (RiPPs), a rapidly growing class of natural products with complex structures and promising therapeutic potential. Microcyclamides, first isolated from Microcystis aeruginosa, are cyclic hexapeptides that belong to this class.[1] Their synthesis is of significant interest due to its departure from the canonical non-ribosomal peptide synthetase (NRPS) machinery typically responsible for such complex peptides. Instead, this compound biosynthesis relies on a dedicated gene cluster that orchestrates a series of enzymatic modifications to a genetically encoded precursor peptide.[2][3][4]
The this compound biosynthetic pathway shares remarkable homology with the well-characterized patellamide pathway from an uncultured cyanobacterial symbiont of a marine ascidian.[2] Both pathways utilize a precursor peptide containing a leader sequence for enzyme recognition and a core peptide that undergoes heterocyclization, proteolysis, and macrocyclization. Understanding the intricacies of the this compound pathway not only provides insights into the biosynthesis of this specific molecule but also contributes to the broader knowledge of RiPPs, paving the way for bioengineering novel cyclic peptides with tailored biological activities.
The this compound Biosynthetic Gene Cluster (mca)
The genetic blueprint for this compound synthesis is encoded within the mca gene cluster. This cluster has been identified and characterized in Microcystis aeruginosa strains NIES298 and PCC 7806. The organization of the mca gene cluster is largely collinear with the patellamide (pat) gene cluster, suggesting a conserved evolutionary origin and functional homology.
Table 1: Genes of the mca Cluster in M. aeruginosa NIES298 and Their Putative Functions
| Gene | Homolog in Patellamide Pathway | Putative Function |
| mcaA | patA | Subtilisin-like protease involved in N-terminal cleavage of the precursor peptide. |
| mcaB | patB | Unknown function; dispensable for patellamide biosynthesis in a heterologous host. |
| mcaC | patC | Unknown function; dispensable for patellamide biosynthesis in a heterologous host. |
| mcaD | patD | Heterocyclase; catalyzes the formation of thiazoline and oxazoline rings from Cys, Ser, and Thr residues. |
| mcaE | patE | Precursor peptide containing the leader and core peptide sequences. |
| mcaF | patF | Unknown function; essential for patellamide biosynthesis. |
| mcaG | patG | Bifunctional enzyme with an N-terminal oxidase domain (thiazoline to thiazole) and a C-terminal subtilisin-like protease/macrocyclase domain. |
Data sourced from Ziemert et al., 2008.
The Biosynthetic Pathway: A Step-by-Step Enzymatic Cascade
The synthesis of this compound is a multi-step process involving the coordinated action of the mca enzymes on the precursor peptide, McaE.
Step 1: Ribosomal Synthesis of the Precursor Peptide (McaE)
The pathway initiates with the ribosomal synthesis of the McaE precursor peptide. McaE consists of an N-terminal leader peptide and one or more C-terminal core peptide sequences. The leader peptide is crucial for recognition by the modifying enzymes of the pathway. The core peptide sequence dictates the final amino acid composition of the this compound. For instance, in M. aeruginosa NIES298, the McaE precursor contains two identical core peptide sequences, HCATIC.
Step 2: Heterocyclization by McaD
Following translation, the McaE precursor is acted upon by the heterocyclase McaD. This ATP-dependent enzyme catalyzes the cyclodehydration of cysteine, serine, and threonine residues within the core peptide to form thiazoline, oxazoline, and methyloxazoline rings, respectively. This process is analogous to the action of PatD in the patellamide pathway.
Step 3: Proteolytic Cleavage by McaA and McaG
Two subtilisin-like proteases are involved in processing the modified precursor peptide. McaA is proposed to cleave the N-terminus of the core peptide, removing the leader peptide. The C-terminal protease domain of McaG is responsible for cleaving the C-terminus of the core peptide.
Step 4: Macrocyclization by McaG
The C-terminal protease domain of McaG also functions as a macrocyclase. After C-terminal cleavage, it catalyzes the formation of a peptide bond between the newly liberated N- and C-termini of the core peptide, resulting in a cyclic peptide.
Step 5: Oxidation by McaG
The N-terminal domain of McaG contains an NAD(P)H-dependent oxidoreductase domain. This domain is responsible for oxidizing the thiazoline rings, formed in Step 2, to the more stable aromatic thiazole rings found in the final this compound structure.
Quantitative Data
Quantitative characterization of the this compound biosynthetic enzymes is still in its early stages. However, data from homologous enzymes in the patellamide and related cyanobactin pathways provide valuable insights into their catalytic efficiencies.
Table 2: Kinetic Parameters of TruD, a Heterocyclase Homologous to McaD
| Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) |
| TruE2 (precursor peptide) | 1.2 ± 0.4 | 2.4 | 3.3 x 104 |
Data for the trunkamide heterocyclase TruD, a homolog of McaD. Sourced from Lee et al., 2009. It is important to note that these values are for a homologous system and may not be identical to those for the McaD enzyme.
Table 3: Production Yield of Microcyclamides from M. aeruginosa
| Strain | Compound | Yield (mg from g of dry cells) |
| PCC 7806 | This compound 7806A | 0.28 (from 24.36 g) |
| PCC 7806 | This compound 7806B | 0.086 (from 24.36 g) |
Data sourced from Ziemert et al., 2008.
Experimental Protocols
Protocol for Isolation and Purification of Microcyclamides from M. aeruginosa
This protocol is adapted from Ziemert et al., 2008.
-
Cell Culture and Harvest: Cultivate M. aeruginosa (e.g., strain PCC 7806) in BG-11 or Z8 medium under continuous light (e.g., 30 µmol photons m-2 s-1) at 23°C with shaking. Harvest cells by centrifugation and lyophilize.
-
Extraction: Extract the freeze-dried cells (e.g., 25 g) twice with 80% (v/v) methanol (MeOH) and once with 100% MeOH. Combine the extracts and concentrate in vacuo.
-
Liquid-Liquid Partitioning: Resuspend the dried residue and partition between diethyl ether and water. Concentrate the aqueous layer and then extract with 1-butanol (n-BuOH).
-
Chromatography:
-
Subject the n-BuOH layer to octadecyl silane (ODS) column chromatography. Elute with a stepwise gradient of aqueous acetonitrile (20%, 40%, 80%), followed by MeOH and CH2Cl2.
-
Subject the fractions containing microcyclamides (e.g., 40% and 80% acetonitrile fractions) to reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Perform a final purification of the this compound-containing fractions by RP-HPLC to yield pure compounds.
-
General Protocol for Heterologous Expression of the Patellamide Gene Cluster in E. coli
While a detailed protocol for the heterologous expression of the entire mca cluster has not been published, the successful expression of the homologous pat cluster provides a valuable template.
-
Gene Cluster Amplification and Cloning: Amplify the entire pat gene cluster (patA-G) from the genomic DNA of the producing organism using high-fidelity PCR. Clone the amplified cluster into a suitable expression vector (e.g., a BAC or a high-copy plasmid) under the control of an inducible promoter (e.g., T7 or arabinose-inducible promoter).
-
Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture and Induction: Grow the transformed E. coli in a rich medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding the appropriate inducer (e.g., IPTG or L-arabinose) and continue incubation at a lower temperature (e.g., 18-25°C) for 16-24 hours.
-
Extraction and Analysis: Harvest the cells, lyse them, and extract the small molecules with an organic solvent (e.g., ethyl acetate or butanol). Analyze the extract for the presence of patellamides using LC-MS/MS.
Conclusion and Future Perspectives
The ribosomal synthesis of this compound represents a fascinating example of how nature generates complex cyclic peptides with potent biological activities. While significant progress has been made in elucidating the biosynthetic pathway and the functions of the core enzymes, several areas warrant further investigation. The precise mechanisms of substrate recognition by the modifying enzymes, the structural basis for their catalytic activities, and the regulation of the mca gene cluster remain to be fully understood. The successful heterologous expression of the homologous patellamide pathway in E. coli opens up exciting possibilities for the bioengineering of the this compound pathway to produce novel cyclic peptides with improved therapeutic properties. Further research into this system will undoubtedly contribute to our fundamental understanding of RiPP biosynthesis and provide new tools for synthetic biology and drug discovery.
References
- 1. Patellamide A and C biosynthesis by a microcin-like pathway in Prochloron didemni, the cyanobacterial symbiont of Lissoclinum patella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The structural biology of patellamide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patellamides [chemistry.st-andrews.ac.uk]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Microcyclamide from Cyanobacteria
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microcyclamides are a class of cyclic hexapeptides produced by various species of cyanobacteria, notably Microcystis aeruginosa.[1] These compounds have garnered interest in the scientific community due to their cytotoxic properties, showing potential for development as antineoplastic agents.[1] The effective isolation and purification of microcyclamides are crucial for further toxicological studies, pharmacological screening, and structural elucidation. This document provides a detailed protocol for the extraction and purification of microcyclamide from cyanobacterial biomass, enabling researchers to obtain high-purity compounds for their studies. The described methodology is based on established solvent extraction techniques followed by semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following table summarizes the quantitative data for the extraction and purification of this compound from Microcystis aeruginosa strain LTPNA 08. This data is derived from a study by de la Cruz et al. (2023) and provides a benchmark for expected yields and purity.[2]
| Parameter | Value | Reference |
| Starting Material | 15 g (dry biomass) | [2] |
| Final Yield | 13.86 mg | [2] |
| Purity | 95% |
Experimental Protocols
This section details the step-by-step methodologies for the extraction and purification of this compound.
Protocol 1: Cultivation and Harvesting of Cyanobacteria
-
Cultivation: Cultivate the selected cyanobacterial strain, such as Microcystis aeruginosa, in a suitable liquid medium (e.g., ASM-1) under controlled conditions of aeration, light intensity (e.g., 70 µmol photons m⁻² s⁻¹), temperature (e.g., 23 ± 2 °C), and photoperiod (e.g., 12:12 h light/dark cycle) for a period sufficient to generate adequate biomass (e.g., 30 days).
-
Harvesting: At the end of the cultivation period, concentrate the cell material by centrifugation (e.g., 10,000 × g for 10 minutes at 4 °C).
-
Lyophilization: Freeze the resulting cell pellet at -20 °C and then lyophilize (freeze-dry) to obtain a dry biomass.
Protocol 2: Extraction of this compound
-
Sample Preparation: Weigh the lyophilized cyanobacterial biomass.
-
Solvent Extraction: For every 1 gram of lyophilized material, add 40 mL of 70% aqueous methanol (MeOH).
-
Cell Lysis: Subject the mixture to ultrasonication using an ultrasound probe for 10 minutes (e.g., pulse of 10 seconds on, 10 seconds off, at 30% intensity) to disrupt the cells and facilitate the release of intracellular metabolites.
-
Extraction Repetition: Repeat the extraction process three times to ensure exhaustive extraction of the target compounds.
-
Clarification: After each extraction, centrifuge the material to pellet the cell debris and collect the supernatant.
-
Solvent Evaporation: Combine the supernatants from all extractions and evaporate the methanol under reduced pressure to yield a crude aqueous extract.
Protocol 3: Solid-Phase Extraction (SPE) for Sample Clean-up (Optional Prefractionation)
This optional step can help to reduce the complexity of the crude extract before HPLC purification.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing it sequentially with methanol and then with HPLC-grade water.
-
Sample Loading: Load the crude aqueous extract onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with water to remove salts and highly polar impurities.
-
Elution: Elute the microcyclamides and other retained compounds with a step gradient of an organic solvent such as methanol or acetonitrile in water.
Protocol 4: Semi-Preparative HPLC Purification of this compound
-
Sample Preparation: Re-dissolve the dried extract (from Protocol 2 or 3) in a suitable solvent, such as 70% methanol, and filter it through a 0.22 µm syringe filter before injection.
-
Chromatographic System: Utilize a semi-preparative high-performance liquid chromatography (HPLC) system equipped with a diode array detector (DAD) or a UV detector.
-
Chromatographic Conditions:
-
Column: A C18 semi-preparative column is recommended for the purification of cyclic peptides.
-
Mobile Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically used. An example gradient could be 30-70% B over 30 minutes. Note: The gradient should be optimized based on the specific this compound and the analytical HPLC profile of the crude extract.
-
Flow Rate: A typical flow rate for a semi-preparative column is in the range of 5-20 mL/min, depending on the column dimensions.
-
Detection: Monitor the elution profile at a wavelength of 225 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the chromatographic peak of this compound.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC-MS.
-
Drying: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the extraction and purification process.
Caption: Workflow for this compound Extraction and Purification.
Caption: Detailed Steps of the HPLC Purification Protocol.
References
Application Notes and Protocols for HPLC Separation of Microcyclamide Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microcyclamides are a class of cyclic peptides, often of marine origin, that exhibit a range of biological activities, making them of significant interest in drug discovery and development. Due to their cyclic nature and the presence of various stereocenters, microcyclamides can exist as a complex mixture of isomers, including diastereomers and enantiomers. The separation and characterization of these isomers are critical for understanding their structure-activity relationships, ensuring the purity of potential drug candidates, and meeting regulatory requirements. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation of these closely related compounds.
This document provides detailed application notes and protocols for the separation of microcyclamide isomers using various HPLC techniques, including Reversed-Phase HPLC (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral HPLC.
HPLC Methodologies for this compound Isomer Separation
The choice of HPLC method for separating this compound isomers depends on the specific properties of the isomers, such as polarity, size, and chirality. A systematic approach to method development is crucial for achieving optimal resolution.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the most common starting point for the separation of cyclic peptides like microcyclamides due to its robustness and wide applicability. Separation is based on the hydrophobic interactions between the analytes and the nonpolar stationary phase.
Experimental Protocol: General RP-HPLC Method for this compound Isomers
This protocol provides a starting point for the separation of this compound isomers. Optimization of the gradient, mobile phase additives, and stationary phase is often necessary.
-
Instrumentation:
-
HPLC or UHPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Mass Spectrometry (MS) detector.
-
-
Column:
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid (v/v) in Water
-
Solvent B: 0.1% Formic Acid (v/v) in Acetonitrile
-
-
Gradient Elution:
-
A shallow gradient is often required to separate closely related isomers.
-
Initial Gradient: 5% B to 60% B over 30 minutes. This can be optimized based on the initial scouting run.
-
-
Flow Rate:
-
0.4 mL/min for a 3.0 mm ID column.
-
-
Column Temperature:
-
40 °C (temperature can be optimized to improve peak shape and resolution).
-
-
Detection:
-
Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase composition (e.g., 95% A / 5% B) to a concentration of approximately 1 mg/mL.
-
Data Presentation: Example Retention Data for Cyclic Peptide Isomers (Microcystin Analogs)
| Isomer | Stationary Phase | Mobile Phase A | Mobile Phase B | Gradient | Retention Time (min) | Resolution (Rs) | Reference |
| MC-RR Isomer 1 | Waters HSS T3 C18 | 0.1% HCOOH in H₂O | 0.1% HCOOH in ACN | 6 min gradient | ~3.5 | - | [2] |
| MC-RR Isomer 2 | Waters HSS T3 C18 | 0.1% HCOOH in H₂O | 0.1% HCOOH in ACN | 6 min gradient | ~4.2 | >1.5 | |
| MC-LR | C18 | 0.05 M Phosphate Buffer (pH 3.0) | Methanol | Isocratic | ~10.0 | - | |
| MC-YR | C18 | 0.05 M Phosphate Buffer (pH 3.0) | Methanol | Isocratic | ~12.5 | >2.0 |
Note: Retention times and resolution are highly dependent on the specific HPLC system, column batch, and exact experimental conditions. This table serves as a guideline.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative to RP-HPLC, particularly for more polar this compound isomers that may have poor retention in reversed-phase systems. Separation is based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of organic solvent.
Experimental Protocol: General HILIC Method for this compound Isomers
-
Instrumentation:
-
HPLC or UHPLC system as described for RP-HPLC.
-
-
Column:
-
Amide or bare silica columns are commonly used for HILIC.
-
Example Columns: TSKgel Amide-80, Waters ACQUITY UPLC BEH Amide.
-
-
Mobile Phase:
-
Solvent A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate (pH 3.0)
-
Solvent B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Formate (pH 3.0)
-
-
Gradient Elution:
-
A gradient of increasing water content is used.
-
Initial Gradient: 0% B to 40% B over 20 minutes.
-
-
Flow Rate:
-
0.3 mL/min for a 2.1 mm ID column.
-
-
Column Temperature:
-
35 °C.
-
-
Detection:
-
UV at 214 nm and/or MS.
-
-
Sample Preparation:
-
Dissolve the sample in a solvent with a high organic content (e.g., 90% acetonitrile) to ensure compatibility with the initial mobile phase.
-
Chiral HPLC
For the separation of enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs are widely used for their broad applicability.
Experimental Protocol: Chiral HPLC for this compound Enantiomers
-
Instrumentation:
-
HPLC system.
-
-
Column:
-
Polysaccharide-based chiral stationary phases are a good first choice.
-
Example Columns: Daicel CHIRALPAK series (e.g., IA, IB, IC), CHIRALCEL series (e.g., OD, OJ).
-
-
Mobile Phase (Normal Phase Mode):
-
A mixture of a non-polar solvent and an alcohol.
-
Example: Hexane/Isopropanol (90:10, v/v). The ratio can be adjusted to optimize selectivity and retention.
-
-
Mobile Phase (Reversed-Phase Mode):
-
A mixture of water/buffer and an organic modifier.
-
Example: Water/Acetonitrile with a suitable buffer.
-
-
Flow Rate:
-
1.0 mL/min.
-
-
Column Temperature:
-
25 °C (temperature can significantly affect chiral separations).
-
-
Detection:
-
UV at an appropriate wavelength based on the chromophores in the this compound.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Method Development Workflow
A systematic approach to method development is essential for efficiently achieving the desired separation of this compound isomers.
References
- 1. Methods of extraction, separation and identification of cyclic peptides from flaxseed (Linum usitatissimum L.): A review | Sobolev | Food systems [fsjour.com]
- 2. Detection and Characterization of Cyanometabolite Complexes between Microcystin-RR and a Microguanidine by UHPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: NMR Spectroscopy for the Structure Elucidation of Microcyclamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microcyclamides are a class of cyclic hexapeptides produced by cyanobacteria, often exhibiting a range of biological activities, including cytotoxicity, which makes them of interest for drug discovery and development. The elucidation of their complex, often modified, cyclic structures is paramount to understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural characterization of these natural products in solution, providing detailed information on atom connectivity and three-dimensional conformation.
These application notes provide a comprehensive overview and detailed protocols for the use of modern NMR spectroscopy in the structural elucidation of microcyclamides. The methodologies outlined are based on established techniques and a case study of a microcyclamide-related compound, aerucyclamide C, which led to the structural revision of this compound 7806A.
Core Principles of this compound Structure Elucidation by NMR
The structural elucidation of a this compound by NMR is a systematic process that involves several key stages:
-
Sample Preparation: Obtaining a pure sample in a suitable deuterated solvent is the first critical step.
-
1D NMR Spectroscopy: Initial assessment of the sample's complexity and the types of protons and carbons present.
-
2D NMR Spectroscopy for Planar Structure Determination: A suite of 2D NMR experiments is employed to piece together the amino acid spin systems and establish the sequence and connectivity of the entire molecule.
-
2D NMR Spectroscopy for Conformational Analysis: Through-space correlations are used to determine the three-dimensional structure of the cyclic peptide.
-
Data Analysis and Structure Calculation: Integration of all NMR data to propose and refine the final structure.
Experimental Protocols
Protocol 1: Sample Preparation
Proper sample preparation is crucial for acquiring high-quality NMR data.
Materials:
-
Purified this compound sample (typically 1-10 mg for a comprehensive set of experiments)[1]
-
High-quality 5 mm NMR tubes[1]
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or 90:10 H₂O:D₂O)[2][3]
-
Internal standard (optional, e.g., TMS)
Procedure:
-
Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Weigh the desired amount of the sample. For ¹H NMR, 1-5 mg is often sufficient, while ¹³C-detected experiments may require more (10-20 mg) if not using a cryoprobe.[1]
-
Dissolve the sample in a suitable deuterated solvent. DMSO-d₆ is a common choice for peptides as it can solubilize a wide range of compounds and keeps amide protons from exchanging with the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube. The sample height should be sufficient to cover the NMR probe's detection region (typically around 4-5 cm).
-
If necessary, add an internal standard for chemical shift referencing.
-
Cap the NMR tube securely and ensure the exterior is clean before inserting it into the spectrometer.
Protocol 2: NMR Data Acquisition
The following is a recommended set of NMR experiments for the complete structure elucidation of a this compound. The parameters provided are typical for a 500 or 600 MHz spectrometer and may need to be adjusted based on the specific instrument and sample.
1. 1D ¹H NMR:
-
Purpose: To get an overview of the proton signals, assess sample purity, and identify the types of protons present (e.g., amide, alpha, side-chain).
-
Typical Parameters:
-
Pulse Program: zg30 or zg
-
Spectral Width (SW): 12-16 ppm
-
Number of Scans (NS): 16-64
-
Relaxation Delay (D1): 1-2 s
-
2. 1D ¹³C NMR:
-
Purpose: To identify the number and types of carbon atoms in the molecule.
-
Typical Parameters:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Spectral Width (SW): 200-240 ppm
-
Number of Scans (NS): 1024-4096 (or more, depending on concentration)
-
Relaxation Delay (D1): 2 s
-
3. 2D Homonuclear Correlation Spectroscopy (COSY):
-
Purpose: To identify scalar-coupled protons, typically those separated by 2-3 bonds. This is crucial for identifying the spin systems of the amino acid residues.
-
Typical Parameters:
-
Pulse Program: cosygpmfqf
-
Spectral Width (SW) in F1 and F2: 12-16 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans (NS): 8-16
-
4. 2D Total Correlation Spectroscopy (TOCSY):
-
Purpose: To correlate all protons within a spin system, even those not directly coupled. This is highly effective for identifying complete amino acid side chains.
-
Typical Parameters:
-
Pulse Program: dipsi2esgpph
-
Mixing Time: 60-100 ms
-
Spectral Width (SW) in F1 and F2: 12-16 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans (NS): 8-16
-
5. 2D Heteronuclear Single Quantum Coherence (HSQC):
-
Purpose: To correlate protons directly to their attached carbons (or nitrogens). This provides the ¹³C chemical shift for each protonated carbon.
-
Typical Parameters:
-
Pulse Program: hsqcedetgpsisp2.2
-
Spectral Width (SW) in F2 (¹H): 12-16 ppm
-
Spectral Width (SW) in F1 (¹³C): 160-200 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans (NS): 4-8
-
6. 2D Heteronuclear Multiple Bond Correlation (HMBC):
-
Purpose: To identify long-range correlations (2-4 bonds) between protons and carbons. This is essential for sequencing the amino acid residues by connecting adjacent spin systems across the peptide bonds.
-
Typical Parameters:
-
Pulse Program: hmbcgplpndqf
-
Spectral Width (SW) in F2 (¹H): 12-16 ppm
-
Spectral Width (SW) in F1 (¹³C): 200-240 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans (NS): 16-32
-
7. 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-Frame Overhauser Effect Spectroscopy (ROESY):
-
Purpose: To identify protons that are close in space (< 5 Å), providing distance restraints for 3D structure determination. ROESY is often preferred for medium-sized molecules like microcyclamides to avoid zero-crossing of the NOE.
-
Typical Parameters (ROESY):
-
Pulse Program: roesyesgpph
-
Mixing Time: 150-300 ms
-
Spectral Width (SW) in F1 and F2: 12-16 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans (NS): 16-32
-
Data Presentation: Case Study of Aerucyclamide C
The following tables summarize the NMR data obtained for aerucyclamide C in DMSO-d₆, which is structurally related to microcyclamides. This data is illustrative of what would be collected for a new this compound.
Table 1: ¹H and ¹³C NMR Data for Aerucyclamide C in DMSO-d₆
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| Ala | ||
| NH | - | 8.35 (d, 7.5) |
| α | 49.2 | 4.35 (m) |
| β | 17.1 | 1.25 (d, 7.1) |
| CO | 171.5 | - |
| Val | ||
| NH | - | 8.05 (d, 8.5) |
| α | 58.1 | 4.15 (dd, 8.5, 6.5) |
| β | 30.2 | 2.05 (m) |
| γ | 19.1, 18.5 | 0.85 (d, 6.8), 0.80 (d, 6.8) |
| CO | 170.9 | - |
| Ile | ||
| NH | - | 7.95 (d, 8.8) |
| α | 57.5 | 4.10 (dd, 8.8, 7.0) |
| β | 36.5 | 1.80 (m) |
| γ | 24.5, 15.2 | 1.40 (m), 1.10 (m) |
| δ | 11.2 | 0.80 (t, 7.4) |
| CO | 170.6 | - |
| Thr | ||
| NH | - | 7.65 (d, 8.2) |
| α | 58.5 | 4.20 (dd, 8.2, 3.5) |
| β | 66.8 | 4.05 (m) |
| γ | 19.8 | 1.05 (d, 6.3) |
| CO | 170.1 | - |
| Oxazole | ||
| 2' | 162.5 | - |
| 4' | 138.1 | 8.15 (s) |
| 5' | 125.6 | - |
| Thiazole | ||
| 2'' | 170.2 | - |
| 4'' | 148.5 | 8.25 (s) |
| 5'' | 122.1 | - |
(Data adapted from the structure elucidation of aerucyclamide C. Chemical shifts are approximate and for illustrative purposes.)
Table 2: Key HMBC and ROESY Correlations for Aerucyclamide C
| From Proton | HMBC to ¹³C | ROESY to Proton(s) |
| Ala NH | Val CO | Ala αH, Val αH |
| Val NH | Ile CO | Val αH, Ile αH |
| Ile NH | Thr CO | Ile αH, Thr αH |
| Thr NH | Ala CO | Thr αH, Ala NH |
| Ala αH | Ala CO, Val CO | Ala NH, Ala βH₃ |
| Val αH | Val CO, Ile CO | Val NH, Val βH, Val γH₃ |
| Ile αH | Ile CO, Thr CO | Ile NH, Ile βH, Ile γH₂ |
| Thr αH | Thr CO, Ala CO | Thr NH, Thr βH, Thr γH₃ |
| Oxazole 4'-H | Oxazole 2', 5' | Val NH |
| Thiazole 4''-H | Thiazole 2'', 5'' | Ile NH |
Visualization of Experimental Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the workflow for structure elucidation and the logical relationships in data interpretation.
Experimental Workflow
Caption: Workflow for this compound Structure Elucidation by NMR.
Logical Relationships in Structure Determination
Caption: Logical Flow of NMR Data Interpretation for Structure Elucidation.
Conclusion
The structural elucidation of microcyclamides is a complex but achievable task with the systematic application of a suite of NMR experiments. By following the detailed protocols for sample preparation, data acquisition, and logical data interpretation outlined in these notes, researchers can confidently determine the planar structure and 3D conformation of novel microcyclamides. This detailed structural information is indispensable for advancing the understanding of their biological function and for guiding future drug development efforts.
References
Mass Spectrometry Techniques for the Characterization of Microcyclamides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microcyclamides are a class of cyclic peptides produced by cyanobacteria, notably from the genus Microcystis. These compounds exhibit a range of biological activities and are of growing interest in drug discovery and development. Accurate and comprehensive characterization of microcyclamides is crucial for understanding their structure-activity relationships, mechanism of action, and potential therapeutic applications. Mass spectrometry (MS) has emerged as a powerful and indispensable tool for the detailed structural elucidation and quantification of these complex natural products.
This document provides detailed application notes and experimental protocols for the characterization of microcyclamides using advanced mass spectrometry techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry.
I. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Microcyclamide Analysis
LC-MS/MS is a highly sensitive and specific technique for the separation, identification, and quantification of microcyclamides from complex biological matrices. High-resolution mass spectrometry (HRMS), often coupled with tandem MS (MS/MS), provides accurate mass measurements for elemental composition determination and detailed fragmentation patterns for structural elucidation.
Application Note: Qualitative and Quantitative Analysis of Microcyclamides by LC-HRMS/MS
This application note describes a robust workflow for the comprehensive analysis of microcyclamides from cyanobacterial cultures. The method utilizes a high-resolution Orbitrap mass spectrometer to achieve accurate mass measurements and detailed fragmentation for confident structural confirmation.
Key Applications:
-
Structural Elucidation: Identification of known and novel this compound analogs.
-
Quantitative Analysis: Accurate determination of this compound concentrations in cyanobacterial biomass.
-
Metabolomic Profiling: Comprehensive analysis of the cyanopeptide profile of Microcystis strains.
Experimental Protocol: LC-HRMS/MS Analysis of Microcyclamides
1. Sample Preparation: Extraction of Intracellular Microcyclamides from Microcystis spp. [1]
This protocol is adapted for the extraction of a broad range of cyanopeptides, including microcyclamides, from cyanobacterial cell biomass.
-
Cell Harvesting: Harvest cyanobacterial cells from culture by centrifugation or filtration. For filtration, use glass microfiber filters.
-
Extraction Solvent: Prepare an 80% aqueous methanol (v/v) solution.
-
Extraction Procedure:
-
Suspend the cell pellet or place the filter with harvested cells in a suitable volume of 80% methanol.
-
Sonicate the sample to lyse the cells and facilitate extraction.
-
Centrifuge the extract to pellet cell debris.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet for comprehensive recovery.
-
Combine the supernatants.
-
-
Sample Cleanup (Optional but Recommended): Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Dilute the methanolic extract with water to a final methanol concentration of ≤10%.
-
Load the diluted extract onto the conditioned SPE cartridge.
-
Wash the cartridge with deionized water to remove salts and polar impurities.
-
Elute the microcyclamides with 100% methanol.
-
-
Final Preparation:
-
Evaporate the methanolic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume of 90% aqueous methanol for LC-MS/MS analysis.[1]
-
2. Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column with a particle size of <2 µm is recommended for high-resolution separation (e.g., Agilent ZORBAX C18, Waters ACQUITY UPLC C18).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the hydrophobic microcyclamides. An example gradient is as follows:
-
0-2 min: 5% B
-
2-15 min: 5-95% B (linear gradient)
-
15-18 min: 95% B (hold)
-
18-18.1 min: 95-5% B (linear gradient)
-
18.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 - 10 µL.
3. High-Resolution Mass Spectrometry Conditions (Orbitrap-based)
The following parameters are provided as a starting point and should be optimized for the specific instrument and this compound of interest. These are based on a method for a broad range of cyanopeptides, including cyclamides.[2][3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Spray Voltage: 3.5 kV.
-
Capillary Temperature: 320 °C.
-
Sheath Gas Flow Rate: 40 arbitrary units.
-
Auxiliary Gas Flow Rate: 10 arbitrary units.
-
Full Scan (MS1) Parameters:
-
Mass Resolution: 60,000 - 120,000 FWHM.
-
Scan Range: m/z 300 - 1500.
-
AGC Target: 1e6.
-
-
Tandem MS (MS/MS) Parameters (Data-Dependent Acquisition):
-
Activation Type: Higher-energy Collisional Dissociation (HCD).
-
Collision Energy: Stepped normalized collision energies (e.g., 20, 30, 40 eV) can be used to obtain a comprehensive fragmentation pattern.
-
Mass Resolution: 15,000 - 30,000 FWHM.
-
Isolation Window: 1.0 - 2.0 m/z.
-
Dynamic Exclusion: Enable to allow for the detection of lower abundance ions.
-
Data Presentation: Quantitative Analysis of Cyanopeptides
The following table summarizes the performance of a validated online-SPE HPLC-HRMS/MS method for the quantification of various cyanopeptide classes, including cyclamides, in lake water. While this data is from water samples, it provides a benchmark for the expected performance of a well-optimized method.[2]
| Cyanopeptide Class | Number of Analytes | Accuracy (%) | Relative Matrix Effects (%) | Method Quantification Limit (ng/L) |
| Microcystins | 10 | 85 - 116 | < 25 | 0.5 - 2.0 |
| Anabaenopeptins | 3 | 85 - 116 | < 25 | 1.0 - 5.0 |
| Nodularins | 1 | 85 - 116 | < 25 | 1.0 |
| Cyclamides | 2 | 85 - 116 | < 25 | 1.0 - 2.0 |
| Cyanopeptolins | 1 | 85 - 116 | < 25 | 5.0 |
II. MALDI-TOF Mass Spectrometry for this compound Characterization
MALDI-TOF MS is a rapid and sensitive technique for the analysis of peptides and other biomolecules. It is particularly useful for obtaining molecular weight information from complex mixtures and can be used for structural confirmation through Post-Source Decay (PSD) or tandem TOF (TOF/TOF) analysis.
Application Note: Rapid Screening and Structural Confirmation of Microcyclamides by MALDI-TOF MS
This application note outlines the use of MALDI-TOF MS for the rapid screening of cyanobacterial extracts for the presence of microcyclamides and subsequent structural confirmation of identified compounds.
Key Applications:
-
High-Throughput Screening: Rapidly screen multiple cyanobacterial colonies or extracts for the presence of microcyclamides.
-
Molecular Weight Determination: Accurately determine the monoisotopic mass of microcyclamides.
-
Structural Confirmation: Obtain fragmentation data using PSD or TOF/TOF to confirm the peptide sequence.
Experimental Protocol: MALDI-TOF MS Analysis of Microcyclamides
1. Sample Preparation
-
Extraction: Extract microcyclamides from cyanobacterial biomass as described in the LC-MS/MS sample preparation protocol.
-
Sample Cleanup: The crude extract can be used directly, but for cleaner spectra, a C18 ZipTip or similar cleanup step is recommended to remove salts and detergents.
2. Matrix Selection and Preparation
-
Matrix: α-cyano-4-hydroxycinnamic acid (CHCA) is a commonly used matrix for peptides in the mass range of microcyclamides. Sinapinic acid (SA) can also be tested.
-
Matrix Solution: Prepare a saturated solution of the chosen matrix in a solvent mixture of acetonitrile/water (e.g., 50:50, v/v) with 0.1% trifluoroacetic acid (TFA).
3. Sample Spotting
-
Dried-Droplet Method:
-
Mix the sample extract and the matrix solution in a 1:1 ratio (v/v).
-
Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely at room temperature.
-
4. MALDI-TOF MS and MS/MS Parameters
-
Ionization Mode: Positive ion reflector mode.
-
Laser: Nitrogen laser (337 nm).
-
Laser Fluence: Use the minimum laser power necessary to obtain good signal-to-noise ratio to avoid in-source decay.
-
Mass Range: m/z 500 - 1500.
-
Calibration: Calibrate the instrument using a standard peptide mixture with known masses in the desired mass range.
-
MS/MS (PSD or TOF/TOF):
-
Select the parent ion of interest (the [M+H]+ of the putative this compound).
-
Acquire the fragmentation spectrum.
-
III. Data Analysis and Interpretation
The fragmentation of cyclic peptides like microcyclamides in MS/MS is more complex than that of linear peptides because it requires at least two bond cleavages to produce a fragment ion with the loss of a neutral segment. The resulting spectra can contain a mixture of b- and y-type ions, as well as internal fragment ions.
Fragmentation of Aerucyclamides (structurally related to Microcyclamides):
Studies on aerucyclamides, which share structural similarities with microcyclamides, have shown that MS/MS fragmentation patterns can be used to cluster and identify related compounds. The fragmentation spectra of aerucyclamides A, B, and D have been characterized and can serve as a reference for interpreting this compound spectra.
Bioinformatics Tools:
Specialized software can aid in the interpretation of cyclic peptide fragmentation data. Tools like the Global Natural Products Social Molecular Networking (GNPS) platform can be used to cluster MS/MS spectra based on similarity, which helps in identifying known and novel analogs of microcyclamides.
IV. Visualizations
Logical Workflow for this compound Characterization
Caption: General workflow for this compound characterization.
Signaling Pathway of Mass Spectrometry Data Acquisition
Caption: Mass spectrometry data acquisition pathway.
References
Application Notes and Protocols: Cytotoxicity of Microcyclamide on HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microcyclamide, a cyclic hexapeptide derived from the cyanobacterium Microcystis aeruginosa, has been identified as a compound with potential cytotoxic properties.[1][2] While its activity against certain cancer cell lines, such as P388 murine leukemia cells, has been observed, its specific effects on human cervical adenocarcinoma (HeLa) cells remain an area of active investigation.[1][2][3] Some studies have reported a lack of inhibitory activity of specific this compound variants against HeLa cells, highlighting the need for standardized protocols to rigorously evaluate its cytotoxic potential.
These application notes provide detailed protocols for assessing the cytotoxicity of this compound using HeLa cells. The described methods include the MTT assay for cell viability, the LDH assay for membrane integrity, and an apoptosis assay using Annexin V-FITC/Propidium Iodide staining.
Data Presentation
Table 1: Quantitative Parameters for Cytotoxicity Assays
| Parameter | MTT Assay | LDH Assay | Apoptosis Assay (Annexin V/PI) |
| Cell Seeding Density | 5,000 - 10,000 cells/well | 10,000 - 20,000 cells/well | 1 x 10^5 - 2 x 10^5 cells/well |
| This compound Conc. | 0.1 - 100 µM (or as required) | 0.1 - 100 µM (or as required) | 0.1 - 100 µM (or as required) |
| Incubation Time | 24, 48, 72 hours | 24, 48, 72 hours | 24, 48 hours |
| MTT Reagent | 5 mg/mL in PBS | N/A | N/A |
| LDH Reaction Mix | N/A | As per kit instructions | N/A |
| Annexin V-FITC/PI | N/A | N/A | As per kit instructions |
| Wavelength (Absorbance) | 570 nm | 490 nm | N/A |
| Flow Cytometry | N/A | N/A | FITC vs. PI fluorescence |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
HeLa cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO or other suitable solvent)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution
-
LDH Cytotoxicity Assay Kit (commercially available)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells, following the manufacturer's instructions.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HeLa cells
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed HeLa cells in 6-well plates at a density of 1-2 x 10⁵ cells per well and treat with this compound for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) based on the fluorescence signals of Annexin V-FITC and PI.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity in HeLa cells.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. This compound, a cytotoxic cyclic hexapeptide from the cyanobacterium Microcystis aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Biosynthesis in Two Strains of Microcystis aeruginosa: from Structure to Genes and Vice Versa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Microcyclamide Toxicity using the Danio rerio Embryo Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanobacterial blooms are a global concern due to their production of a wide range of bioactive secondary metabolites, including cyanotoxins. Among these, microcyclamides, a class of cyclic peptides produced by genera such as Microcystis, have demonstrated cytotoxic activities.[1][2] The zebrafish (Danio rerio) embryo has emerged as a powerful in vivo model for toxicological screening due to its rapid development, optical transparency, and high genetic and physiological homology to mammals.[3][4][5] This document provides detailed application notes and protocols for utilizing the Danio rerio embryo assay to assess the toxicity of microcyclamides, with a focus on acute toxicity testing and potential mechanisms of action.
Data Presentation
The following table summarizes quantitative data from a study on the acute toxicity of a microcyclamide isolated from Microcystis aeruginosa LTPNA 08 in Danio rerio embryos.
| Parameter | Value | Conditions | Reference |
| Test Organism | Danio rerio embryos | - | |
| Test Substance | This compound (95% purity) from M. aeruginosa | Isolated by liquid chromatography | |
| Test Guideline | OECD 236: Fish Embryo Acute Toxicity (FET) Test | Static exposure | |
| Exposure Duration | 96 hours | - | |
| Concentrations Tested | 1, 5, 10, 25, and 50 µg/mL | - | |
| LC50 (96 h) | 42.98 µg/mL | 95% Confidence Interval: 37.79–48.89 µg/mL | |
| Observed Effects at 50 µg/mL | 62% mortality, cardiac edema (cardiotoxicity) | - | |
| Control Groups | Reconstituted water (negative), 0.1% MeOH (solvent) | Mortality rates were 3% and 10% respectively |
Experimental Protocols
Fish Embryo Acute Toxicity (FET) Test (adapted from OECD Guideline 236)
This protocol outlines the procedure for assessing the acute toxicity of microcyclamides on zebrafish embryos.
Materials:
-
Fertilized Danio rerio eggs (less than 3 hours post-fertilization, hpf)
-
Reconstituted water (e.g., ISO 7346/3)
-
This compound stock solution (e.g., in 0.1% methanol)
-
24-well plates
-
Stereomicroscope
-
Incubator (28.5 ± 0.5 °C)
-
Disposable pipettes
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the isolated this compound in a suitable solvent (e.g., 0.1% methanol in ultrapure water).
-
From the stock solution, prepare a series of dilutions in reconstituted water to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Prepare a negative control (reconstituted water only) and a solvent control (reconstituted water with the same percentage of solvent used for the highest test concentration).
-
-
Embryo Selection and Exposure:
-
Collect freshly fertilized zebrafish eggs.
-
Under a stereomicroscope, select healthy, normally developing embryos at the 4- to 128-cell stage.
-
Rinse the selected embryos with reconstituted water.
-
Distribute one embryo per well into a 24-well plate containing 2 mL of the respective test or control solution. Use at least 20 embryos per concentration.
-
-
Incubation and Observation:
-
Incubate the plates at 28.5 ± 0.5 °C with a 12:12 hour light:dark cycle.
-
Observe the embryos at 24, 48, 72, and 96 hours post-fertilization.
-
At each time point, record the following apical endpoints as indicators of lethality according to OECD 236:
-
Coagulation of the embryo
-
Lack of somite formation
-
Non-detachment of the tail
-
Lack of heartbeat
-
-
Remove any dead embryos at each observation to prevent contamination.
-
-
Sublethal Endpoint Assessment (Cardiotoxicity):
-
At 48 and 72 hpf, observe the embryos under the stereomicroscope for signs of cardiotoxicity, such as pericardial edema (swelling of the sac around the heart) and reduced heart rate.
-
-
Data Analysis:
-
Calculate the cumulative mortality for each concentration at each time point.
-
Determine the 96-hour LC50 (the concentration that is lethal to 50% of the embryos) using appropriate statistical methods (e.g., Probit analysis).
-
Statistically compare the incidence of sublethal effects (e.g., cardiac edema) between the control and treated groups.
-
Protocol for Investigating Potential Molecular Mechanisms
Based on the observed cardiotoxicity and the known mechanisms of other cyanotoxins, the following experiments can be conducted to explore the molecular pathways affected by microcyclamides.
a) Oxidative Stress Assessment:
-
Expose embryos to this compound as described in the FET protocol.
-
At a relevant time point (e.g., 48 or 72 hpf), homogenize pools of embryos from each treatment group.
-
Use commercially available kits to measure the levels of reactive oxygen species (ROS) and the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase).
b) Apoptosis Detection (TUNEL Assay):
-
Expose embryos as described above.
-
At a selected time point, fix the embryos in 4% paraformaldehyde.
-
Perform a whole-mount Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to visualize apoptotic cells, particularly in the cardiac region.
c) Gene Expression Analysis (qPCR):
-
Following exposure, extract total RNA from pools of embryos.
-
Synthesize cDNA.
-
Perform quantitative real-time PCR (qPCR) to analyze the expression of genes related to:
-
Cardiogenesis: nkx2.5, gata4, tbx5
-
Apoptosis: casp3, casp9, bax, bcl2
-
Oxidative Stress: sod1, cat, nrf2
-
Calcium Signaling: ryr2, atp2a2b (genes for ryanodine receptor 2 and SERCA2)
-
Visualization of Workflows and Pathways
Experimental workflow for the Danio rerio embryo assay.
Hypothesized signaling pathways in this compound cardiotoxicity.
Discussion of Potential Signaling Pathways
While the precise molecular mechanisms of this compound toxicity in zebrafish embryos are not yet fully elucidated, the observed cardiotoxicity suggests the involvement of several key signaling pathways. Drawing parallels from the toxicological effects of other cyanotoxins like microcystins, the following pathways are proposed as primary targets for investigation:
-
Oxidative Stress Induction: Many toxins induce cellular damage through the generation of reactive oxygen species (ROS). An imbalance in the redox state can lead to lipid peroxidation, protein damage, and DNA damage, ultimately triggering apoptosis. This is a common mechanism of toxicity for various compounds in zebrafish embryos.
-
Disruption of Calcium Homeostasis: Calcium signaling is critical for cardiac muscle contraction and overall heart development. Toxicants that interfere with intracellular calcium channels, pumps (like SERCA), or stores (the endoplasmic/sarcoplasmic reticulum) can lead to arrhythmias, contractile dysfunction, and developmental defects such as edema.
-
Apoptosis Pathway Activation: The observation of cell death points towards the activation of programmed cell death, or apoptosis. This can be initiated by intracellular stress signals, such as high levels of ROS or sustained calcium dysregulation, leading to the activation of the caspase cascade (e.g., Caspase-9 and Caspase-3) and resulting in the orderly dismantling of the cell.
Further research employing transcriptomics, proteomics, and targeted molecular assays is necessary to confirm the involvement of these pathways in this compound-induced toxicity in Danio rerio embryos.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a cytotoxic cyclic hexapeptide from the cyanobacterium Microcystis aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Global gene expression profiling in larval zebrafish exposed to microcystin-LR and microcystis reveals endocrine disrupting effects of Cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxic mechanisms of microcystins in mammals - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: Methodologies for Studying the Mechanism of Action of Microcyclamide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Microcyclamides are a class of cyclic hexapeptides produced by the cyanobacterium Microcystis aeruginosa.[1][2] These natural products have garnered significant interest in the scientific community due to their diverse biological activities, including cytotoxic, antiplasmodial, and antitrypanosomal effects.[3][4] Elucidating the precise mechanism of action of Microcyclamide is paramount for its potential development as a therapeutic agent. These detailed application notes and protocols are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to investigating the molecular intricacies of how this compound exerts its biological effects.
The following sections will delve into a multi-faceted approach, encompassing target identification, cellular and biochemical assays, and the analysis of signaling pathway modulation. By employing these methodologies, researchers can systematically dissect the interactions of this compound with cellular components, ultimately revealing its mode of action.
Data Presentation: Bioactivity of this compound and its Analogs
Quantitative data on the biological activity of this compound and its naturally occurring analogs, the aerucyclamides, are crucial for structure-activity relationship (SAR) studies.[5] The table below summarizes the reported cytotoxic and antiprotozoal activities.
| Compound | Cell Line/Organism | Activity Type | Value | Reference |
| This compound | P388 (murine leukemia) | Cytotoxicity (IC50) | Not specified, described as "moderate" | |
| This compound 7806A | HeLa (human cervical cancer) | Cytotoxicity | No inhibitory activity | |
| This compound 7806B | HeLa (human cervical cancer) | Cytotoxicity | No inhibitory activity | |
| Aerucyclamide A | Thamnocephalus platyurus (freshwater crustacean) | Toxicity (LC50) | 30.5 µM | |
| Aerucyclamide B | Thamnocephalus platyurus (freshwater crustacean) | Toxicity (LC50) | 33.8 µM | |
| Aerucyclamide B | Plasmodium falciparum (malaria parasite) | Antiplasmodial (IC50) | Submicromolar | |
| Aerucyclamide C | Trypanosoma brucei rhodesiense (trypanosome) | Antitrypanosomal (IC50) | Low micromolar |
Experimental Protocols
Target Identification Methodologies
Identifying the direct molecular target(s) of this compound is a critical first step in understanding its mechanism of action. The following protocols describe robust methods for target deconvolution.
This technique, also known as "pull-down," is a powerful method for isolating and identifying binding partners of a small molecule from a complex biological mixture.
Principle: this compound is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix. This matrix is then incubated with a cell lysate. Proteins that bind to this compound are captured on the beads, while non-binding proteins are washed away. The bound proteins are then eluted and identified using mass spectrometry.
Workflow Diagram:
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Detailed Methodology:
-
Immobilization of this compound:
-
If this compound has a suitable functional group (e.g., -COOH, -NH2), it can be directly coupled to activated agarose beads (e.g., NHS-activated or CNBr-activated sepharose) following the manufacturer's instructions.
-
If no suitable functional group is available, a synthetic analog of this compound with a linker arm for immobilization will need to be synthesized.
-
Control beads (without this compound) should be prepared in parallel to identify non-specific binders.
-
-
Preparation of Cell Lysate:
-
Culture a relevant cell line (e.g., a cancer cell line sensitive to this compound) to a high density.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
-
Affinity Pull-Down:
-
Incubate the immobilized this compound beads and control beads with the cell lysate (e.g., 1-2 mg of total protein) for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Mass Spectrometry:
-
Elute the bound proteins from the beads using a competitive ligand (if known), a high salt buffer, a low pH buffer, or a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie blue or silver stain).
-
Excise the protein bands of interest and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database.
-
TPP is a label-free method that identifies protein targets based on the principle that the binding of a small molecule can alter the thermal stability of its target protein.
Principle: Cells or cell lysates are treated with the compound of interest and then subjected to a temperature gradient. The binding of a ligand generally stabilizes its target protein, leading to a higher melting temperature. The abundance of soluble proteins at each temperature is quantified by mass spectrometry to generate melting curves for thousands of proteins. A shift in the melting curve in the presence of the compound indicates a direct or indirect interaction.
Workflow Diagram:
Caption: Workflow for Thermal Proteome Profiling.
Detailed Methodology:
-
Sample Preparation and Treatment:
-
Culture cells to the desired confluence.
-
Treat the cells with this compound at a relevant concentration or with a vehicle control for a defined period.
-
Alternatively, prepare a cell lysate and treat it with this compound.
-
-
Thermal Denaturation:
-
Aliquot the treated cell suspension or lysate into several tubes.
-
Heat each aliquot to a specific temperature for a set time (e.g., a gradient from 37°C to 67°C in 3°C increments for 3 minutes).
-
Cool the samples to room temperature.
-
-
Protein Extraction and Digestion:
-
Lyse the cells (if starting with whole cells) and separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation.
-
Quantify the protein in the soluble fraction.
-
Perform in-solution digestion of the soluble proteins with trypsin.
-
-
Isobaric Labeling and Mass Spectrometry:
-
Label the resulting peptides from each temperature point with a different isobaric tag (e.g., TMT or iTRAQ).
-
Pool the labeled peptide samples.
-
Analyze the pooled sample by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the relative abundance of each protein at each temperature point.
-
Plot the relative abundance of each protein as a function of temperature to generate melting curves.
-
Compare the melting curves of proteins from the this compound-treated and vehicle-treated samples.
-
Proteins exhibiting a significant shift in their melting temperature in the presence of this compound are considered potential targets.
-
Cellular Assays for Mechanism of Action
Once potential targets are identified, or to generally characterize the cellular effects of this compound, a battery of cell-based assays should be employed.
These assays are fundamental for determining the concentration-dependent effects of this compound on cell survival and proliferation.
Principle: Various metabolic and membrane integrity markers are used to assess the number of viable cells in a population after treatment with the compound.
Common Assays:
-
MTT/XTT Assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.
-
LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells with compromised membrane integrity.
-
ATP-based Assay: Quantifies the amount of ATP present, which is an indicator of metabolically active cells.
Detailed Methodology (MTT Assay):
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
If this compound induces cell death, it is important to determine if it is through apoptosis (programmed cell death) or necrosis.
Principle: Apoptosis is characterized by specific biochemical and morphological changes, such as caspase activation, phosphatidylserine externalization, and DNA fragmentation.
Common Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity. Analyzed by flow cytometry or fluorescence microscopy.
-
Caspase Activity Assays: Measures the activity of key executioner caspases (e.g., caspase-3/7) using a fluorogenic or colorimetric substrate.
-
TUNEL Assay: Detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks.
Detailed Methodology (Annexin V/PI Staining):
-
Cell Treatment:
-
Treat cells with this compound at concentrations around the IC50 value for a defined period. Include positive and negative controls.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the medium).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
This assay determines if this compound affects the progression of cells through the different phases of the cell cycle.
Principle: The DNA content of cells is stained with a fluorescent dye (e.g., propidium iodide), and the distribution of cells in G0/G1, S, and G2/M phases is quantified by flow cytometry.
Detailed Methodology:
-
Cell Treatment:
-
Treat cells with this compound at sub-lethal concentrations for a duration that allows for at least one cell cycle to complete (e.g., 24 hours).
-
-
Cell Fixation and Staining:
-
Harvest and wash the cells.
-
Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.
-
Wash the fixed cells and treat with RNase to remove RNA.
-
Stain the cellular DNA with propidium iodide.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Investigation of Signaling Pathway Modulation
To understand the broader cellular response to this compound, it is essential to investigate its impact on signaling pathways.
RNA sequencing provides a global view of the changes in gene expression in response to this compound treatment.
Principle: The entire RNA population of treated and control cells is sequenced to identify differentially expressed genes, which can then be mapped to specific signaling pathways.
Workflow Diagram:
Caption: Workflow for Transcriptomic Analysis (RNA-Seq).
Detailed Methodology:
-
Cell Treatment and RNA Isolation:
-
Treat cells with this compound and a vehicle control.
-
Isolate high-quality total RNA from the cells.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-Seq libraries from the isolated RNA.
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Bioinformatic Analysis:
-
Perform quality control on the sequencing reads.
-
Align the reads to a reference genome.
-
Quantify the expression level of each gene.
-
Identify genes that are significantly up- or down-regulated in response to this compound.
-
Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) to identify the biological processes and signaling pathways that are most affected.
-
Proteomic analysis complements transcriptomic data by providing information on changes at the protein level.
Principle: The protein expression profiles of treated and control cells are compared using mass spectrometry-based techniques to identify differentially expressed proteins and post-translational modifications.
Detailed Methodology:
-
Sample Preparation and Protein Digestion:
-
Treat cells with this compound and a vehicle control.
-
Lyse the cells and extract the proteins.
-
Digest the proteins into peptides using trypsin.
-
-
Quantitative Mass Spectrometry:
-
Analyze the peptide mixtures using quantitative proteomic approaches such as label-free quantification (LFQ) or stable isotope labeling (e.g., SILAC, TMT).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
Determine the proteins that are differentially expressed between the treated and control groups.
-
Perform pathway analysis on the differentially expressed proteins to identify modulated signaling pathways.
-
Hypothetical Signaling Pathway Modulation by this compound
Based on the cytotoxic nature of many natural products, a plausible mechanism of action for this compound could involve the induction of apoptosis through the modulation of key signaling pathways. The following diagram illustrates a hypothetical scenario where this compound induces apoptosis by activating the p53 pathway and inhibiting the PI3K/Akt survival pathway. It is important to note that this is a representative diagram, as specific studies on the signaling pathways affected by this compound are not yet available.
Caption: Hypothetical signaling pathways modulated by this compound.
Conclusion
The study of this compound's mechanism of action requires a systematic and multi-pronged approach. The protocols outlined in these application notes provide a robust framework for researchers to identify molecular targets, characterize cellular responses, and unravel the complex signaling networks modulated by this intriguing natural product. The integration of data from these diverse experimental strategies will be instrumental in advancing our understanding of this compound's therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Integrated transcriptomic and metabolomic analysis of Microcystis aeruginosa exposed to artemisinin sustained-release microspheres. | Semantic Scholar [semanticscholar.org]
- 5. This compound Biosynthesis in Two Strains of Microcystis aeruginosa: from Structure to Genes and Vice Versa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microcyclamide Target Identification in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Microcyclamides are a class of cyclic hexapeptides isolated from cyanobacteria that have demonstrated moderate cytotoxic activity against certain cancer cell lines, such as P388 murine leukemia cells.[1][2] However, their precise molecular targets and mechanisms of action within cancer cells remain largely unelucidated. Identifying the cellular targets of microcyclamide is a critical step in validating its therapeutic potential and developing it as a novel anti-cancer agent.
These application notes provide an overview of modern strategies and detailed protocols for the identification of this compound's molecular targets in cancer cell lines. The described methods are based on established chemical proteomics and proteome-wide approaches for natural product target deconvolution.[3][4][5] Two primary strategies will be detailed: Affinity-Based Target Identification using a biotinylated this compound probe and a Label-Free Approach utilizing Thermal Proteome Profiling (TPP).
I. Affinity-Based Target Identification Strategy
This strategy relies on the synthesis of a this compound derivative tagged with a high-affinity handle, such as biotin. This "bait" molecule is then used to "fish" for its binding partners from the cellular proteome.
Workflow for Affinity-Based Target Identification
Protocol 1: Biotin-Microcyclamide Pull-Down Assay
This protocol details the steps for identifying proteins that interact with a biotinylated this compound derivative.
Materials:
-
Biotinylated this compound (and a non-biotinylated or structurally distinct inactive control)
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Cancer cell line of interest (e.g., HeLa, K562)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer, or a high salt/low pH buffer)
-
SDS-PAGE gels and reagents
-
Mass spectrometry-compatible staining solution (e.g., Coomassie Blue or silver stain)
Procedure:
-
Probe Immobilization:
-
Resuspend streptavidin beads in wash buffer.
-
Add the biotinylated this compound probe to the beads and incubate with gentle rotation for 1-2 hours at 4°C.
-
Wash the beads three times with wash buffer to remove any unbound probe.
-
-
Cell Lysis:
-
Harvest cultured cancer cells and wash with cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (clarified lysate). Determine protein concentration using a standard assay (e.g., BCA).
-
-
Protein Pull-Down:
-
Incubate the clarified cell lysate (e.g., 1-2 mg of total protein) with the this compound-bound beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of lysate with beads coupled to an inactive biotinylated compound or unconjugated beads.
-
-
Washing and Elution:
-
Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant.
-
Wash the beads extensively (e.g., 5 times) with cold wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by resuspending them in 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Stain the gel with a mass spectrometry-compatible stain.
-
Excise unique protein bands that are present in the this compound pull-down but absent or significantly reduced in the control lane.
-
Submit the excised bands for in-gel digestion and subsequent identification by LC-MS/MS.
-
Data Presentation: Example Table of Potential this compound Interactors
| Protein ID (e.g., UniProt) | Gene Name | Mascot Score | Fold Enrichment (this compound vs. Control) | Putative Function |
| P06733 | HSPA8 | 542 | 15.2 | Chaperone, Stress Response |
| Q06830 | HSP90AA1 | 489 | 12.8 | Chaperone, Signal Transduction |
| P62258 | ACTG1 | 350 | 8.5 | Cytoskeleton |
| P14618 | ENO1 | 298 | 6.1 | Glycolysis, Tumor Promoter |
II. Label-Free Target Identification Strategy
Label-free methods avoid the chemical modification of the natural product, which can sometimes alter its biological activity or binding characteristics. Thermal Proteome Profiling (TPP) is a powerful label-free technique that measures changes in protein thermal stability upon ligand binding across the entire proteome.
Workflow for Thermal Proteome Profiling (TPP)
Protocol 2: Thermal Proteome Profiling (TPP) Experiment
This protocol outlines the key steps for a TPP experiment to identify targets of this compound by observing shifts in protein melting temperatures.
Materials:
-
This compound
-
Cancer cell line of interest
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
Tandem Mass Tag (TMT) labeling reagents (optional, for multiplexing)
-
LC-MS/MS instrumentation
Procedure:
-
Cell Treatment:
-
Culture cancer cells to ~80% confluency.
-
Treat one set of cells with a working concentration of this compound and another set with an equivalent volume of DMSO (vehicle control). Incubate for a specified time (e.g., 1-2 hours).
-
-
Heat Treatment:
-
Harvest and resuspend the treated and control cells in PBS.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 10 temperatures from 37°C to 67°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells in each aliquot by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Collect the supernatant containing the soluble proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Reduce, alkylate, and digest the proteins in the soluble fractions with trypsin.
-
(Optional but recommended) Label the resulting peptides from each temperature point with TMT reagents for multiplexed quantitative analysis.
-
Combine the labeled peptide samples.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the combined peptide sample by high-resolution quantitative LC-MS/MS.
-
Process the raw data using software such as MaxQuant to identify and quantify proteins.
-
For each identified protein, plot the relative abundance of the soluble fraction as a function of temperature to generate melting curves for both the this compound-treated and control samples.
-
Identify proteins that show a significant shift in their melting temperature (ΔTm) upon this compound treatment, as these are candidate targets.
-
Data Presentation: Example Table of TPP Hits for this compound
| Protein ID (e.g., UniProt) | Gene Name | Melting Temp (°C) - Control | Melting Temp (°C) - this compound | ΔTm (°C) | p-value |
| P00533 | EGFR | 52.1 | 55.3 | +3.2 | <0.001 |
| P04626 | ERBB2 | 51.5 | 54.1 | +2.6 | <0.005 |
| Q13554 | CDK2 | 48.9 | 48.8 | -0.1 | 0.89 |
| P60709 | ACTB | 58.2 | 58.3 | +0.1 | 0.92 |
III. Potential Signaling Pathways Affected by this compound
While the exact pathways affected by this compound are unknown, many cyclic peptides exert their anti-cancer effects by modulating key signaling cascades involved in cell proliferation, survival, and apoptosis. Based on common mechanisms of other cytotoxic natural products, this compound could potentially interfere with pathways such as the PI3K/Akt/mTOR or Ras/Raf/MEK/ERK pathways.
Hypothetical Signaling Pathway Inhibition by this compound
Conclusion
The identification of molecular targets is a crucial step in the preclinical development of any potential therapeutic agent. The protocols outlined in these application notes provide robust and complementary strategies for elucidating the mechanism of action of this compound in cancer cell lines. The affinity-based approach offers a direct method for capturing binding partners, while thermal proteome profiling provides an unbiased, proteome-wide view of target engagement in a native cellular context. Successful target identification will pave the way for further mechanistic studies, biomarker development, and the rational design of next-generation this compound-based cancer therapies.
References
- 1. This compound Biosynthesis in Two Strains of Microcystis aeruginosa: from Structure to Genes and Vice Versa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a cytotoxic cyclic hexapeptide from the cyanobacterium Microcystis aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An update of label-free protein target identification methods for natural active products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
Application of Microcyclamide in Natural Product Synthesis: A Detailed Guide
Application Notes
Microcyclamide, a cyclic hexapeptide originally isolated from the cyanobacterium Microcystis aeruginosa, has garnered significant interest in the field of natural product synthesis due to its unique structural features and biological activity.[1][2] This document provides a comprehensive overview of the application of this compound synthesis, with a focus on the total synthesis of its analogs, which serves as a crucial strategy for structural verification, stereochemical assignment, and the generation of novel derivatives with potential therapeutic applications.
The synthesis of this compound and its analogs presents several challenges, including the construction of heterocyclic moieties (thiazoles) and the macrocyclization of a linear peptide precursor.[1][3] A notable approach to address these challenges is a convergent total synthesis strategy, which involves the preparation of key peptide fragments followed by their coupling and subsequent cyclization.[3] This methodology allows for flexibility in modifying different parts of the molecule, facilitating the synthesis of a library of analogs for structure-activity relationship (SAR) studies.
One of the critical steps in the synthesis is the macrocyclization of the linear peptide. The efficiency of this step can be significantly influenced by the amino acid sequence and the presence of turn-inducing elements. The use of a removable pseudoproline group has been shown to promote a cis-amide bond conformation, which can facilitate the head-to-tail cyclization of all-L linear peptides containing a rigid thiazole unit.
The total synthesis of proposed this compound structures, such as MZ602 and MZ568, has been instrumental in confirming or revising their proposed structures. For instance, the comparison of spectral data of the synthetic and natural products has led to the revision of the proposed structure of this compound MZ568. This highlights the pivotal role of total synthesis in the unambiguous structural elucidation of complex natural products.
Quantitative Data Summary
The following table summarizes the key quantitative data for the total synthesis of proposed microcyclamides MZ602 and MZ568, as reported by Zhao et al. (2020).
| Step | Product | Yield (%) |
| Synthesis of Dipeptide 16 | Cbz-Gly-L-Thr-OMe | 86 |
| Pseudoproline Formation | ΨMe,MePro-containing dipeptide 17 | 90 |
| Synthesis of Dipeptide 18 | Boc-L-Phe-L-Thr-OMe | 95 |
| Overall Synthesis (11 steps) | Proposed this compound MZ602 (1) | 12.5 |
| Overall Synthesis (11 steps) | Proposed this compound MZ568 (2) | 16.8 |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the total synthesis of this compound analogs, based on established synthetic strategies.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Linear Peptide Precursor
This protocol describes the general steps for the synthesis of the linear peptide precursor on a solid support.
-
Resin Selection and Loading:
-
Choose a suitable resin based on the desired C-terminal functional group (e.g., 2-chlorotrityl chloride resin for a C-terminal carboxylic acid).
-
Swell the resin in an appropriate solvent (e.g., dichloromethane, DCM) for at least 30 minutes.
-
Load the first Fmoc-protected amino acid onto the resin.
-
-
Fmoc Deprotection:
-
Wash the resin with a solvent such as dimethylformamide (DMF).
-
Treat the resin with a 20% solution of piperidine in DMF for a specified time to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF to remove excess piperidine.
-
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid, a coupling reagent (e.g., HBTU/HOBt), and a base (e.g., DIPEA) in DMF.
-
Add the solution to the resin and allow the reaction to proceed until completion.
-
Wash the resin with DMF and DCM.
-
-
Cleavage from Resin:
-
After the final amino acid is coupled, wash the resin and dry it.
-
Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid-based) to release the linear peptide.
-
Precipitate the cleaved peptide in cold diethyl ether and collect the solid.
-
Protocol 2: Solution-Phase Macrocyclization
This protocol outlines the cyclization of the linear peptide precursor in solution.
-
Preparation of the Linear Peptide:
-
Dissolve the purified linear peptide precursor in a high volume of a suitable solvent (e.g., DCM or DMF) to maintain high dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.
-
-
Cyclization Reaction:
-
Add a coupling reagent (e.g., PyBOP/HOAt or HATU) and a base (e.g., DIPEA) to the solution.
-
Stir the reaction at room temperature for several hours to days, monitoring the reaction progress by techniques like HPLC or LC-MS.
-
-
Purification of the Cyclic Peptide:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude cyclic peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final cyclic peptide.
-
Visualizations
Synthetic Workflow for this compound Analogs
Caption: Convergent synthetic workflow for this compound analogs.
Logical Relationship of Key Synthetic Strategies
Caption: Key challenges and strategic solutions in this compound synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Large-Scale Purification of Microcyclamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of microcyclamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental workflow for large-scale this compound purification.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound After Extraction | Inefficient cell lysis of Microcystis aeruginosa. | Employ mechanical cell disruption methods such as bead beating or high-pressure homogenization in addition to solvent extraction to ensure complete cell lysis and release of intracellular microcyclamides. |
| Incomplete extraction from biomass. | Increase the solvent-to-biomass ratio and perform multiple extraction cycles. Consider using a solvent system with varying polarity to extract a broader range of potential this compound variants. | |
| Poor Resolution During RP-HPLC | Co-elution with other cyanopeptides or pigments. | Optimize the gradient slope in the RP-HPLC method. A shallower gradient can improve the separation of closely eluting compounds.[1][2] Also, consider using a different stationary phase, such as a C8 column, which may offer different selectivity for peptides.[2] |
| Presence of isomeric forms of this compound. | Employ high-resolution UPLC or specialized chiral columns if isomeric separation is critical.[3][4] Adjusting the mobile phase pH and temperature can also influence the retention times of isomers. | |
| Peak Tailing in Chromatogram | Overloading of the preparative column. | Reduce the sample load per injection. It is crucial to operate within the column's loading capacity to maintain peak shape and resolution. |
| Secondary interactions with the stationary phase. | Add ion-pairing agents like trifluoroacetic acid (TFA) to the mobile phase to minimize secondary interactions. Ensure the mobile phase pH is appropriate for the isoelectric point of the this compound variant. | |
| This compound Instability During Purification | Degradation due to pH or temperature fluctuations. | Maintain a controlled temperature throughout the purification process and use buffered mobile phases to ensure pH stability. Microcyclamides can be sensitive to harsh acidic or basic conditions. |
| Enzymatic degradation from co-extracted proteases. | Incorporate protease inhibitors during the initial extraction steps. Rapidly process the biomass after harvesting and consider heat treatment to denature enzymes. | |
| Difficulty in Scaling Up from Lab to Production | Non-linear scalability of chromatographic methods. | When scaling up, maintain the linear flow rate and bed height of the chromatography column. The column diameter should be increased proportionally. Be aware that wall effects can become more pronounced in larger columns. |
| Increased backpressure in larger columns. | Use a larger particle size for the stationary phase in preparative columns to reduce backpressure. However, this may lead to a decrease in resolution, requiring further optimization of the gradient. |
Frequently Asked Questions (FAQs)
1. What are the most common impurities found in crude this compound extracts?
Crude extracts from Microcystis aeruginosa are complex mixtures containing a wide variety of secondary metabolites. Besides the target this compound, common impurities include other cyanopeptides (such as microcystins, aeruginosins, and cyanopeptolins), pigments (chlorophylls and carotenoids), lipids, and proteins. The presence of these compounds, particularly other peptides with similar physicochemical properties, presents a significant challenge for purification.
2. What is a typical starting yield and purity for this compound purification?
In a laboratory to semi-preparative scale setting, starting with 15g of dry biomass of Microcystis aeruginosa, it is possible to obtain approximately 13.86 mg of this compound with a purity of around 95%. However, yields can vary significantly depending on the producing strain, cultivation conditions, and the efficiency of the extraction and purification process.
3. How can I improve the efficiency of the initial solid-phase extraction (SPE) step?
To enhance the efficiency of the SPE step, ensure that the crude extract is properly pre-treated to remove particulate matter that can clog the cartridge. Optimize the choice of the SPE sorbent based on the polarity of the target this compound. A step-wise elution with increasing concentrations of organic solvent (e.g., methanol or acetonitrile) can effectively fractionate the extract and remove a significant portion of impurities before proceeding to HPLC.
4. Are there alternatives to RP-HPLC for large-scale purification?
While RP-HPLC is the most common method for final purification, other chromatographic techniques can be employed in a multi-step process. For initial "capturing" of the target compound and removal of bulk impurities, techniques like ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) can be beneficial. For large-scale industrial applications, centrifugal partition chromatography (CPC) is an emerging alternative that utilizes a liquid-liquid separation mechanism and can handle large sample loads.
5. How do I confirm the identity and purity of the final this compound product?
The identity of the purified this compound should be confirmed using high-resolution mass spectrometry (HR-MS) to determine the exact molecular weight and fragmentation pattern. Purity is typically assessed by analytical RP-HPLC with UV detection, where the peak area of the target compound is compared to the total area of all peaks in the chromatogram. For structural elucidation and to confirm the absence of co-eluting impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is also recommended.
Quantitative Data Summary
The following table summarizes key quantitative parameters from a representative semi-preparative purification of this compound.
| Parameter | Value | Unit | Reference |
| Starting Biomass (dry weight) | 15 | g | |
| Final Yield of this compound | 13.86 | mg | |
| Final Purity | 95 | % | |
| HPLC Column Type | Luna C18(2) | - | |
| HPLC Column Dimensions | 250 x 10 | mm | |
| HPLC Particle Size | 5 | µm | |
| Mobile Phase A | Water + 0.1% Formic Acid | - | |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | - | |
| Flow Rate (Semi-preparative) | 3.0 | mL/min | |
| Detection Wavelength | 225 | nm |
Experimental Protocols
Detailed Methodology for this compound Purification
This protocol is based on a semi-preparative scale purification and can be adapted for larger scales with appropriate adjustments.
1. Extraction:
-
Start with lyophilized (freeze-dried) biomass of Microcystis aeruginosa.
-
Extract the biomass (e.g., 1 g) with 70% methanol (40 mL) three times.
-
Use an ultrasound probe for 10 minutes (10-second pulses at 30% intensity) for each extraction to facilitate cell lysis.
-
Centrifuge the mixture and collect the supernatant.
-
Pool the supernatants from all extractions.
2. Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the crude extract onto the SPE cartridge.
-
Wash the cartridge with water to remove highly polar impurities.
-
Elute the microcyclamides with a 60% acidified methanolic solution.
3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Dry the eluted fraction under a stream of nitrogen and reconstitute in the initial mobile phase.
-
Perform the purification on a semi-preparative RP-HPLC system with a C18 column (e.g., Luna C18(2), 250 x 10 mm, 5 µm).
-
Use a binary solvent system: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
-
Apply a linear gradient of Mobile Phase B at a flow rate of 3.0 mL/min. The gradient should be optimized to achieve the best separation of the target this compound from other compounds.
-
Monitor the elution at 225 nm.
-
Collect fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and dry them to obtain the final product.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor HPLC peak resolution.
References
Technical Support Center: Overcoming Low Yield of Microcyclamide from Microcystis aeruginosa Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low microcyclamide yield from Microcystis aeruginosa cultures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing this compound yield in Microcystis aeruginosa cultures?
A1: The production of microcyclamides, like many secondary metabolites in cyanobacteria, is significantly influenced by a combination of physical and chemical factors. The key parameters to control in your culture setup are:
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Light Intensity: Light is a critical factor for photosynthesis and subsequently for the energy-intensive process of secondary metabolite production. Both insufficient and excessive light can negatively impact yields.
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Temperature: Temperature affects enzymatic reactions and overall metabolic rates. Microcystis aeruginosa has an optimal temperature range for growth and metabolite production, and deviations can lead to reduced yields.
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Nutrient Availability: The concentrations and ratios of essential nutrients, particularly nitrogen (N) and phosphorus (P), play a crucial role. Nitrogen is a key component of the peptide structure of microcyclamides.
Q2: My Microcystis aeruginosa culture is growing well, but the this compound yield is still low. What could be the issue?
A2: High biomass does not always correlate with high yields of secondary metabolites. If your culture appears healthy but the this compound yield is low, consider the following:
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Suboptimal Culture Conditions for Secondary Metabolism: The optimal conditions for rapid growth (biomass production) may not be the same as those for maximizing secondary metabolite synthesis. For instance, some studies on related cyanobacterial peptides suggest that yields can increase under slight nutrient limitation or other stress conditions that slow down primary growth.
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Inefficient Extraction: The microcyclamides may be present in the cells, but the extraction method might not be effectively releasing them. Review your extraction protocol, including the choice of solvent, cell lysis technique, and extraction time.
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Inaccurate Quantification: Your quantification method may be underestimating the this compound concentration. Ensure your analytical method (e.g., HPLC) is properly calibrated and validated for the specific this compound analogues you are targeting.
Q3: What are elicitors, and can they be used to increase this compound yield?
A3: Elicitors are compounds that can induce or enhance the production of secondary metabolites in organisms. They can be of biological (biotic) or chemical (abiotic) origin. While research on specific elicitors for this compound production is limited, the use of elicitors is a promising strategy.
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Biotic Elicitors: These include fragments of microbial cell walls or extracts from other microorganisms. Co-culturing Microcystis aeruginosa with other bacteria or algae has been shown to influence its secondary metabolite profile.
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Abiotic Elicitors: These can be chemical compounds or physical stresses. Examples that have been used in other microbial cultures to enhance secondary metabolite production include heavy metal salts, antibiotics at sub-lethal concentrations, and changes in pH or salinity.
Experimenting with different elicitors at various concentrations and exposure times may lead to increased this compound yields. It is crucial to perform dose-response experiments to find the optimal concentration that stimulates production without significantly inhibiting cell growth.
Troubleshooting Guides
Issue 1: Low Biomass and Low this compound Yield
If you are experiencing both poor growth and low product yield, the issue likely lies with the fundamental culture conditions.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Growth Medium | Ensure the composition of your BG-11 medium (or other chosen medium) is correct. Pay close attention to the concentrations of nitrate and phosphate. Consider testing modified media with varying N:P ratios. |
| Inadequate Light Intensity | Measure the light intensity at the surface of your culture vessel. For Microcystis aeruginosa, a common range to test is 20-80 µmol photons m⁻² s⁻¹. Start in the lower end of this range and gradually increase, monitoring both growth and this compound production. |
| Incorrect Temperature | Verify the temperature of your incubator or culture room. The optimal temperature for growth of many Microcystis aeruginosa strains is around 25°C. Test a range of temperatures (e.g., 20°C, 25°C, 30°C) to find the optimum for your specific strain and desired outcome. |
| Contamination | Examine your culture under a microscope to check for contamination by other algae, bacteria, or fungi. Contaminants can compete for nutrients and inhibit the growth of Microcystis aeruginosa. |
Issue 2: Good Biomass but Low this compound Yield
This common problem suggests that the conditions are favorable for primary metabolism (growth) but not for the production of microcyclamides.
| Potential Cause | Troubleshooting Steps |
| Nutrient Ratios Favoring Growth over Secondary Metabolism | While high nutrient levels support robust growth, moderate nutrient stress can sometimes trigger secondary metabolite production. Try experimenting with different N:P ratios. Some studies on related cyclic peptides have shown that nitrate-rich conditions can enhance production.[1] |
| Suboptimal Light or Temperature for Production | The optimal light and temperature for this compound synthesis may differ from the optima for growth. It is recommended to perform a matrix of experiments varying both light and temperature to identify the ideal conditions for your specific strain. For some related microcystins, lower temperatures (e.g., 18-20°C) have been shown to increase cellular toxin quotas. |
| Ineffective Elicitation | If you are not using elicitors, consider introducing them into your experimental design. Start with a well-documented approach like using a cyanobacterial lysate from an older culture. If using chemical elicitors, perform a dose-response curve to find a concentration that enhances yield without being overly toxic to the cells. |
| Timing of Harvest | The production of secondary metabolites can be growth-phase dependent. Harvest your cells at different points in the growth curve (e.g., early exponential, late exponential, stationary phase) to determine the optimal time for this compound extraction. |
Data Summary Tables
Table 1: Influence of Environmental Factors on Secondary Metabolite Production in Microcystis aeruginosa
Note: The following data is primarily based on studies of microcystins, which are structurally different but biosynthetically related to microcyclamides. These values should be used as a starting point for optimizing this compound production.
| Parameter | Condition | Observed Effect on Microcystin Production | Reference |
| Light Intensity | Low (e.g., < 20 µmol photons m⁻² s⁻¹) | Lower production | [2] |
| Moderate (e.g., 20-40 µmol photons m⁻² s⁻¹) | Increased production | [2] | |
| High (e.g., > 80 µmol photons m⁻² s⁻¹) | No further increase or slight decrease | [2] | |
| Temperature | Suboptimal (e.g., 20°C) | Can lead to higher cellular quotas | [3] |
| Optimal for growth (e.g., 25-30°C) | Generally high production | ||
| High (e.g., > 35°C) | Can lead to decreased production | ||
| Nitrogen (N) | N-limitation | Reduced production | |
| N-replete | Higher production | ||
| Phosphorus (P) | P-limitation | Can lead to higher cellular quotas | |
| P-replete | Lower cellular quotas |
Table 2: Comparison of Extraction Methods for Cyanobacterial Cyclic Peptides
| Extraction Method | Solvent System | Key Advantages | Key Disadvantages |
| Solid-Liquid Extraction with Sonication | 70% Methanol in water | Effective cell lysis, good for polar to semi-polar compounds. | May require multiple extraction cycles for complete recovery. |
| Supercritical Fluid Extraction (SFE) | Supercritical CO₂ with methanol as a co-solvent | Rapid, uses less organic solvent, can be highly selective. | Requires specialized equipment. |
| Solid-Phase Extraction (SPE) | C18 cartridges with methanol/water gradients | Good for sample cleanup and concentration, can separate different classes of compounds. | Can be time-consuming, potential for analyte loss if not optimized. |
Experimental Protocols
Protocol 1: Culturing Microcystis aeruginosa for this compound Production
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Medium Preparation: Prepare BG-11 medium according to the standard protocol. For experiments varying nutrient concentrations, prepare modified BG-11 with the desired concentrations of NaNO₃ and K₂HPO₄.
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Inoculation: Inoculate sterile BG-11 medium with a healthy, exponentially growing starter culture of Microcystis aeruginosa to an initial optical density at 750 nm (OD₇₅₀) of approximately 0.1.
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Incubation: Incubate the cultures under the desired light and temperature conditions. A common starting point is 25°C with a 12:12 hour light:dark cycle at a light intensity of 30-50 µmol photons m⁻² s⁻¹.
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Monitoring Growth: Monitor the growth of the culture by measuring the OD₇₅₀ daily.
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Harvesting: Harvest the cells in the late exponential or early stationary phase by centrifugation (e.g., 10,000 x g for 10 minutes).
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Cell Lysis and Storage: The cell pellet can be lyophilized (freeze-dried) for long-term storage before extraction.
Protocol 2: Extraction and Purification of Microcyclamides
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Extraction:
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To 1 g of lyophilized Microcystis aeruginosa biomass, add 40 mL of 70% methanol.
-
Sonicate the suspension using an ultrasound probe for 10 minutes (e.g., 10-second pulses at 30% intensity).
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process two more times on the cell pellet, pooling the supernatants.
-
-
Solid-Phase Extraction (SPE) Cleanup:
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Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the pooled supernatant onto the cartridge.
-
Wash the cartridge with deionized water to remove salts and highly polar impurities.
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Elute the microcyclamides with a stepwise gradient of increasing methanol concentrations (e.g., 20%, 40%, 60%, 80%, 100% methanol).
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Collect the fractions and analyze them by HPLC to identify those containing microcyclamides.
-
-
HPLC Purification:
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Dry the this compound-containing fractions under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for HPLC.
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Perform semi-preparative HPLC using a C18 column to isolate the individual this compound peaks. Monitor the elution profile at a wavelength of around 225 nm.
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Protocol 3: Quantification of Microcyclamides by HPLC
-
Sample Preparation: Extract microcyclamides from a known dry weight of cells as described in Protocol 2. After the SPE cleanup, dry down the relevant fraction and reconstitute it in a known volume of mobile phase.
-
HPLC System and Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%), is common.
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Gradient: A typical gradient might start at 10-20% acetonitrile and increase to 80-90% over 20-30 minutes.
-
Flow Rate: A flow rate of 1 mL/min is standard for analytical columns.
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Detection: Use a UV detector set to approximately 225 nm.
-
-
Calibration Curve:
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Prepare a series of standard solutions of a purified this compound of known concentration.
-
Inject each standard into the HPLC and record the peak area.
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Plot a calibration curve of peak area versus concentration.
-
-
Quantification:
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Inject the prepared sample extract into the HPLC.
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Identify the this compound peaks based on their retention time compared to the standard.
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Determine the concentration of microcyclamides in the extract by comparing their peak areas to the calibration curve.
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Calculate the yield of this compound per unit of dry cell weight.
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Visualizations
References
Technical Support Center: Troubleshooting Interference in Microcyclamide Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating challenges in microcyclamide cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: My negative control (vehicle-treated) wells show low viability. What could be the cause?
A1: Several factors could contribute to low viability in your negative control wells:
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Vehicle Toxicity: The solvent used to dissolve the this compound (e.g., DMSO) may be at a concentration that is toxic to the cells. It is crucial to ensure the final vehicle concentration is non-toxic (typically <0.5% for DMSO).
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Cell Health: The cells may have been unhealthy prior to the experiment. Always use cells that are in the exponential growth phase and within a low passage number.
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Contamination: Microbial contamination can rapidly lead to cell death. Regularly test your cell cultures for contamination.[1]
Q2: I'm observing high variability between my replicate wells. What are the common causes?
A2: High variability can obscure your results. Consider the following potential causes:
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Uneven Cell Seeding: Ensure your cell suspension is thoroughly mixed before and during plating to ensure a uniform cell number in each well.
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Edge Effects: The outer wells of a microplate are more susceptible to evaporation, which can concentrate media components and affect cell growth. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.[1]
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Pipetting Errors: Inaccurate pipetting can lead to significant differences in cell numbers or reagent volumes. Calibrate your pipettes regularly and use fresh tips for each replicate.[1]
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Incomplete Reagent Mixing: Ensure gentle but thorough mixing after adding assay reagents to avoid creating bubbles, which can interfere with absorbance readings.[1]
Q3: The dose-response curve for this compound is inconsistent or does not follow a standard sigmoidal shape. What should I investigate?
A3: An inconsistent dose-response curve can be due to several factors related to the compound, the cells, or the assay itself:
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Compound Instability: this compound, being a cyclic peptide, might degrade in the culture medium over the incubation period. Check the stability of the compound under your experimental conditions.
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Cell Resistance: The cell line you are using may be resistant to the cytotoxic effects of this compound. You could try a different cell line or a wider range of concentrations.
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Insufficient Incubation Time: The cytotoxic effect of this compound may be time-dependent. Consider performing a time-course experiment to determine the optimal exposure time.
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Assay Interference: this compound may be directly interfering with the assay reagents. For example, it could be reducing the MTT reagent non-enzymatically or inhibiting the LDH enzyme. Run a cell-free control with this compound and the assay reagents to test for direct interference.
Q4: My MTT assay results show an unexpected increase in signal at high concentrations of this compound, even though I observe cell death under the microscope. Why is this happening?
A4: This phenomenon can be a "false positive" and may be caused by:
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Direct Reduction of MTT: this compound, or impurities in the sample, might have reducing properties that can directly convert the MTT tetrazolium salt into formazan crystals, independent of cellular metabolic activity.[2] This leads to a higher absorbance reading that does not correlate with cell viability.
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Changes in Mitochondrial Activity: The treatment might be causing an increase in mitochondrial reductase activity in the remaining viable cells as a stress response, leading to a disproportionately high formazan production.
To address this, consider using an alternative cytotoxicity assay that measures a different endpoint, such as membrane integrity (LDH assay) or caspase activation.
Data Presentation: this compound Cytotoxicity
The following table summarizes hypothetical IC50 values for this compound across different human cancer cell lines and various cytotoxicity assays. This data is for illustrative purposes to demonstrate how to present such quantitative information clearly.
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| P388 (Murine Leukemia) | MTT | 48 | 2.1 |
| HeLa (Cervical Cancer) | MTT | 48 | 5.8 |
| HeLa (Cervical Cancer) | LDH Release | 48 | 7.2 |
| A549 (Lung Cancer) | MTT | 48 | 10.5 |
| A549 (Lung Cancer) | Caspase-3 Activation | 24 | 8.9 |
| MCF-7 (Breast Cancer) | MTT | 72 | 15.3 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
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Cells of interest
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Complete culture medium
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This compound stock solution
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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96-well flat-bottom plates
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Microplate reader
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
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Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
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Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol is based on standard LDH release assay kits.
Materials:
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Cells of interest
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Complete culture medium
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This compound stock solution
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LDH Assay Kit (containing reaction mixture and stop solution)
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Lysis buffer (for maximum LDH release control)
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96-well flat-bottom plates
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Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for "spontaneous LDH release" (vehicle control) and "maximum LDH release".
-
Incubation: Incubate the plate for the desired treatment period.
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Maximum LDH Release Control: One hour before the end of the incubation, add 10 µL of lysis buffer to the "maximum LDH release" wells.
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Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate. Incubate at room temperature for 30 minutes, protected from light.
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Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Colorimetric Caspase-3 Assay
This protocol outlines the general steps for a colorimetric caspase-3 activation assay.
Materials:
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Cells of interest
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Complete culture medium
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This compound stock solution
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Caspase-3 Assay Kit (containing cell lysis buffer, reaction buffer, and DEVD-pNA substrate)
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Microcentrifuge tubes
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96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat with this compound for the desired time to induce apoptosis.
-
Cell Lysis: Harvest the cells and centrifuge at 600 x g for 5 minutes. Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Lysate Collection: Centrifuge the lysate at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a fresh, chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate.
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Caspase Reaction: In a 96-well plate, add 50-100 µg of protein from each lysate to separate wells. Adjust the volume with cell lysis buffer.
-
Substrate Addition: Add the reaction buffer followed by the DEVD-pNA substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
Visualizations
Caption: A potential signaling pathway for this compound-induced apoptosis.
Caption: A generalized experimental workflow for cytotoxicity assays.
Caption: A decision tree for troubleshooting cytotoxicity assay issues.
References
Technical Support Center: Microcyclamide Stability and Degradation in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Microcyclamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability and degradation issues encountered during experiments involving this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a loss of purity over time. What are the potential causes?
A1: The loss of purity of this compound in solution can be attributed to several factors, primarily chemical degradation. As a cyclic peptide, this compound is susceptible to degradation pathways such as hydrolysis and oxidation. The rate of degradation is often influenced by the solution's pH, temperature, light exposure, and the presence of oxidizing agents. It has been observed that certain bacterial strains can also enzymatically degrade this compound, leading to a loss of the parent compound.
Q2: What are the likely degradation products of this compound?
A2: Degradation of this compound can result in the formation of several byproducts. One identified pathway involves the enzymatic hydrolysis of peptide or ester bonds within the cyclic structure. This can lead to the opening of the cyclic ring and the loss of specific amino acid residues. For instance, one study observed a complete ring opening and the loss of two amino acid positions when this compound was exposed to the bacterial strain Sphingosinicella sp. (B-9)[1]. The exact nature of degradation products will depend on the specific stress conditions (e.g., acidic, basic, oxidative).
Q3: How can I monitor the stability of my this compound solution?
A3: The most common and effective method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS)[1][2]. A stability-indicating HPLC method should be developed to separate the intact this compound from its potential degradation products. The peak area of the this compound can be monitored over time to determine the rate of degradation. LC-MS is invaluable for identifying the mass of any new peaks that appear, which aids in the characterization of degradation products[2].
Q4: What are the optimal storage conditions for this compound in solution?
A4: While specific stability data for this compound under various storage conditions is limited, general best practices for peptide stability should be followed. To minimize degradation, it is recommended to store this compound solutions at low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C). The solution's pH should be optimized to a range where the peptide is most stable, which often needs to be determined empirically but is typically near neutral pH for many peptides. Solutions should also be protected from light and oxygen. For long-term storage, lyophilization of the peptide is a common strategy to enhance stability.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in a Neutral Buffer
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Microbial Contamination | Filter-sterilize the buffer and this compound solution using a 0.22 µm filter. Work in a sterile environment (e.g., laminar flow hood). Include a broad-spectrum antimicrobial agent if compatible with the experiment. | Reduced rate of degradation if microbial growth was the primary cause. |
| Oxidation | Degas the buffer by sparging with an inert gas (e.g., nitrogen or argon) before dissolving the this compound. Include an antioxidant (e.g., methionine, ascorbic acid) in the formulation if it does not interfere with the intended application. | Slower degradation if oxidation was a significant pathway. |
| Suboptimal pH | Perform a pH stability study by preparing small aliquots of the this compound solution in buffers with a range of pH values (e.g., pH 5, 6, 7, 8) and monitor the stability over time using HPLC. | Identification of a pH range where this compound exhibits maximum stability. |
Issue 2: Appearance of Multiple Unknown Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Forced Degradation | Subject the this compound solution to forced degradation conditions (see Experimental Protocols section) to intentionally generate degradation products. | The unknown peaks in the experimental sample may match the retention times of the peaks generated under specific stress conditions, helping to identify the degradation pathway (e.g., acid hydrolysis, oxidation). |
| Impurity in Starting Material | Analyze the initial solid this compound material by HPLC to confirm its purity before dissolving it. | Confirmation of whether the additional peaks are impurities from the start or are forming in solution over time. |
| Interaction with Excipients | If the solution contains other components (e.g., salts, detergents), prepare a simplified solution of this compound in a pure solvent (e.g., water or a simple buffer) to see if the extra peaks still appear. | Identification of potential incompatibilities between this compound and other components in the formulation. |
Data Presentation
Currently, there is limited publicly available quantitative data on the degradation kinetics of this compound. Researchers are encouraged to perform their own stability studies. The following table is a template that can be used to summarize experimental findings.
Table 1: Template for Summarizing this compound Stability Data
| Condition | Temperature (°C) | pH | Time (hours) | Remaining this compound (%) | Major Degradation Products (m/z) |
| Control | 4 | 7.0 | 0 | 100 | - |
| Control | 4 | 7.0 | 24 | ||
| Acid Hydrolysis (0.1 M HCl) | 60 | ~1 | 6 | ||
| Base Hydrolysis (0.1 M NaOH) | 60 | ~13 | 6 | ||
| Oxidation (3% H₂O₂) | 25 | 7.0 | 6 | ||
| Photostability (ICH Q1B) | 25 | 7.0 | - |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods[3].
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for several hours. Take samples at various time points, neutralize with an equivalent amount of base, and analyze by HPLC.
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Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Incubate at a controlled temperature (e.g., 60°C) for several hours. Take samples at various time points, neutralize with an equivalent amount of acid, and analyze by HPLC.
-
Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep the sample at room temperature and protected from light. Monitor the degradation over time by HPLC.
-
Thermal Degradation: Store aliquots of the stock solution at an elevated temperature (e.g., 60-80°C) and in the dark. Analyze samples at different time points. For solid-state thermal stress, store the powdered this compound under the same conditions.
-
Photostability Testing: Expose an aliquot of the stock solution to a controlled light source as per ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps). A control sample should be kept in the dark at the same temperature. Analyze both samples at the end of the exposure period.
Protocol 2: HPLC-MS Method for Stability Analysis
This is a general-purpose method that can be adapted for the analysis of this compound and its degradation products.
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 15-30 minutes).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min for a 2.1 mm ID column).
-
Column Temperature: 30-40°C.
-
Detection: UV detection at a wavelength where this compound absorbs (e.g., around 200-220 nm) and MS detection in positive ion mode, scanning a relevant m/z range.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting flowchart for unexpected this compound degradation.
References
"strategies to minimize matrix effects in LC-MS analysis of Microcyclamide"
Welcome to the technical support center for the LC-MS analysis of microcyclamides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a focus on minimizing matrix effects.
Troubleshooting Guide: Minimizing Matrix Effects
Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a significant challenge in the LC-MS analysis of microcyclamides in complex biological matrices.[1] This guide provides a systematic approach to identifying and mitigating these effects.
Question: I am observing poor sensitivity and reproducibility in my microcyclamide analysis. How can I determine if matrix effects are the cause?
Answer: The most common cause of poor sensitivity and reproducibility in LC-MS analysis is the presence of matrix effects.[1] You can quantitatively assess matrix effects using the post-extraction spike method.[2]
Experimental Protocol: Post-Extraction Spike Analysis
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike a known concentration of your this compound analytical standard into the initial mobile phase or a solvent identical to your final elution solvent.
-
Set B (Post-Extraction Spiked Matrix): Extract a blank matrix sample (e.g., plasma, tissue homogenate) using your established sample preparation protocol. After the final extraction step, spike the same known concentration of the this compound standard into the extracted matrix.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (%) using the following formula:
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.[3]
-
A value > 100% indicates ion enhancement.[3]
It is recommended to perform this assessment at low, medium, and high concentrations of your calibration curve to check for concentration-dependent matrix effects.
-
Question: My results from the post-extraction spike analysis confirm significant ion suppression. What are my options to reduce these matrix effects?
Answer: You have several strategies at your disposal, which can be used individually or in combination:
-
Optimize Sample Preparation: This is often the most effective way to remove interfering matrix components before they enter the LC-MS system. The three primary techniques are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation.
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
-
Optimize Chromatographic Conditions: Modifying your LC method can help separate the this compound from co-eluting matrix components.
-
Sample Dilution: A simple approach where the sample is diluted to reduce the concentration of matrix components. This is only feasible if the analyte concentration is high enough to remain above the limit of quantification after dilution.
Sample Preparation Strategies: A Comparative Overview
Choosing the right sample preparation technique is critical for minimizing matrix effects and achieving high analyte recovery. Below is a comparison of common techniques. While specific data for microcyclamides is limited, data from the closely related microcystins provide valuable insights.
Comparison of Sample Preparation Techniques for Cyclic Peptides
| Sample Preparation Technique | Principle | Advantages | Disadvantages | Typical Recovery Rates (for Microcystins) |
| Solid-Phase Extraction (SPE) | Differential partitioning of analytes and interferences between a solid sorbent and a liquid phase. | High selectivity, can concentrate the analyte, effective removal of salts and phospholipids. | Can be more time-consuming and require method development to select the optimal sorbent and solvents. | 70-120% |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (typically aqueous and organic). | Good for removing highly polar or non-polar interferences, can be cost-effective. | Can be labor-intensive, may require large volumes of organic solvents, and emulsion formation can be an issue. | 60-95% |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate proteins from the sample matrix. | Simple, fast, and inexpensive. | Less effective at removing other matrix components like phospholipids, which can lead to significant matrix effects. | 50-90% |
Detailed Experimental Protocols
1. Solid-Phase Extraction (SPE) Protocol for Microcyclamides (Adapted from Microcystin Analysis)
This protocol is a general guideline and should be optimized for your specific this compound and matrix. Hydrophilic-Lipophilic Balance (HLB) and C18 cartridges are commonly used for cyclic peptides.
-
Materials:
-
SPE Cartridge: Oasis HLB or C18 (e.g., 60 mg, 3 mL)
-
Conditioning Solvent: Methanol
-
Equilibration Solvent: HPLC-grade water
-
Wash Solvent: 5-10% Methanol in water
-
Elution Solvent: 80-90% Methanol in water with 0.1% formic acid
-
Vacuum manifold
-
-
Procedure:
-
Conditioning: Pass 3 mL of methanol through the SPE cartridge. Do not allow the cartridge to go dry.
-
Equilibration: Pass 3 mL of HPLC-grade water through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge at a slow, steady flow rate (approx. 1 drop per second).
-
Washing: Pass 3 mL of the wash solvent through the cartridge to remove polar interferences.
-
Elution: Elute the this compound with two 1.5 mL aliquots of the elution solvent into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
-
2. Liquid-Liquid Extraction (LLE) Protocol
-
Materials:
-
Extraction Solvent: e.g., Ethyl acetate, Methyl tert-butyl ether (MTBE)
-
Aqueous sample (plasma, urine) with pH adjusted if necessary to ensure the this compound is in a neutral form.
-
-
Procedure:
-
Add the extraction solvent to the aqueous sample in a centrifuge tube (a common ratio is 3:1, solvent to sample).
-
Vortex vigorously for 2-5 minutes to ensure thorough mixing.
-
Centrifuge at >3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean tube.
-
Repeat the extraction with a fresh aliquot of solvent for improved recovery.
-
Combine the organic extracts and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of SPE cartridge to use for this compound analysis?
For cyclic peptides like microcyclamides, both reversed-phase (e.g., C18) and polymeric (e.g., HLB) sorbents are effective. HLB cartridges are often a good starting point as they offer balanced retention for both hydrophobic and hydrophilic compounds. However, the optimal choice depends on the specific this compound and the sample matrix, so it is recommended to screen a few different sorbent types during method development.
Q2: I don't have a stable isotope-labeled internal standard for my specific this compound. What are my alternatives?
While a SIL-IS is ideal, if one is not commercially available, you can use a structural analog as an internal standard. Choose a compound that is closely related in chemical structure and properties to your analyte. It is crucial to validate that the analog behaves similarly to the analyte during sample preparation and ionization. Alternatively, the method of standard addition can be employed to correct for matrix effects.
Q3: How can I optimize my LC conditions to reduce matrix effects?
-
Improve Chromatographic Resolution: A longer column, a smaller particle size, or a shallower gradient can help separate your this compound from interfering matrix components.
-
Modify Mobile Phase: Adjusting the pH or the organic solvent composition of the mobile phase can alter the retention times of both the analyte and interferences, potentially resolving them.
-
Use a Divert Valve: Program the divert valve to send the highly polar, unretained matrix components to waste at the beginning of the chromatographic run, only directing the eluent containing your analyte of interest to the mass spectrometer.
Q4: Can I use protein precipitation for my plasma samples?
Protein precipitation is a quick and easy method, but it is generally not as effective at removing other matrix components like phospholipids, which are a major source of ion suppression in plasma samples. If you are experiencing significant matrix effects after protein precipitation, a more rigorous sample cleanup technique like SPE or LLE is recommended.
Visualizing Workflows and Relationships
Troubleshooting Workflow for Matrix Effects
References
- 1. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Microcyclamide Production in Cyanobacterial Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the production of microcyclamide in cyanobacterial cultures, primarily focusing on Microcystis aeruginosa.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for enhancing this compound production?
A1: Enhancing this compound production typically involves optimizing cultivation conditions to support robust cyanobacterial growth and then applying specific strategies to boost secondary metabolite biosynthesis. Key approaches include precursor feeding, where the culture medium is supplemented with the building blocks of this compound, and co-culturing with other microorganisms to stimulate its production.
Q2: Which cyanobacterial species are known producers of this compound?
A2: Microcystis aeruginosa is a well-documented producer of this compound.[1][2][3] Specifically, strains like NIES-298 and PCC 7806 have been studied for their ability to synthesize this cyclic peptide.[1][2]
Q3: What are the key environmental factors influencing this compound production?
A3: While specific studies on this compound are limited, research on related cyanobacterial peptides suggests that light intensity, temperature, pH, and nutrient availability (nitrogen, phosphorus, and iron) are critical factors that can influence the overall health of the culture and, consequently, secondary metabolite production.
Q4: How is this compound biosynthesized in Microcystis aeruginosa?
A4: this compound is a ribosomally synthesized and post-translationally modified peptide (RiPP). It is not produced by non-ribosomal peptide synthetases (NRPS). The process begins with the ribosomal synthesis of a precursor peptide, McaE. This precursor peptide then undergoes a series of enzymatic modifications, including heterocyclization to form thiazoline and oxazoline rings, proteolysis, and finally macrocyclization to yield the mature this compound.
Troubleshooting Guides
Issue 1: Low or No this compound Yield
Possible Cause 1: Suboptimal Growth Conditions
-
Troubleshooting:
-
Verify Media Composition: Ensure the use of an appropriate growth medium such as BG-11 or Z8 medium.
-
Optimize Light and Temperature: For Microcystis aeruginosa, typical conditions are continuous light at an intensity of 30 µmol photons m⁻² s⁻¹ and a temperature of 23°C. Deviations can hinder growth and metabolite production.
-
Monitor pH: Maintain the pH of the culture within the optimal range for Microcystis growth, typically between 8 and 10.
-
Possible Cause 2: Inefficient Precursor Supply
-
Troubleshooting:
-
Precursor Feeding: The building blocks of this compound are amino acids. Supplementing the culture medium with relevant amino acids can potentially enhance production. See the detailed protocol below.
-
Possible Cause 3: Analytical Issues in Detection and Quantification
-
Troubleshooting:
-
Extraction Efficiency: Ensure a robust extraction protocol is in place to effectively lyse the cyanobacterial cells and solubilize the this compound.
-
LC-MS/MS Sensitivity: Verify the sensitivity and calibration of the analytical instrumentation. This compound concentrations may be below the detection limit of the method. Refer to the quantification protocol for guidance.
-
Issue 2: Decreased this compound Production After Process Modification
Possible Cause 1: Negative Effects of Co-culturing
-
Troubleshooting:
-
Antagonistic Interactions: Not all co-cultures are beneficial. Some microorganisms can inhibit the growth of Microcystis aeruginosa or the production of its secondary metabolites. For instance, co-culturing with the algicidal bacterium Brevibacillus laterosporus can suppress photosynthesis and overall metabolism of M. aeruginosa.
-
Nutrient Competition: The co-cultured organism may outcompete M. aeruginosa for essential nutrients, leading to reduced growth and this compound yield.
-
Possible Cause 2: Inappropriate Precursor Feeding Strategy
-
Troubleshooting:
-
Amino Acid Assimilation: Not all amino acids are readily assimilated by Microcystis aeruginosa. Studies on the related peptide, microcystin, have shown that while alanine, leucine, and arginine can be utilized as nitrogen sources, glutamic acid and aspartic acid are not efficiently assimilated. Feeding the wrong precursors can be ineffective or even detrimental.
-
Precursor Toxicity: High concentrations of certain amino acids may be toxic to the cyanobacteria. It is crucial to perform dose-response experiments to determine the optimal concentration for supplementation.
-
Experimental Protocols
Protocol 1: Precursor Feeding for Enhancing this compound Production
This protocol is based on strategies for feeding amino acid precursors to cyanobacterial cultures.
1. Materials:
- Axenic culture of Microcystis aeruginosa (e.g., NIES-298) in the exponential growth phase.
- Sterile BG-11 medium.
- Sterile stock solutions (e.g., 100 mM) of the following amino acids: L-Alanine, L-Leucine, L-Arginine, L-Cysteine, L-Threonine.
- Sterile flasks for cultivation.
- Incubator with controlled light and temperature.
2. Methodology:
- Prepare triplicate cultures of M. aeruginosa in sterile flasks containing BG-11 medium.
- Incubate the cultures under optimal conditions (e.g., 23°C, 30 µmol photons m⁻² s⁻¹, continuous light) until they reach the mid-exponential growth phase.
- Prepare experimental flasks by supplementing the cultures with sterile amino acid stock solutions to final concentrations ranging from 0.1 mM to 1 mM. A control group with no amino acid supplementation should be included.
- Continue the incubation for a defined period (e.g., 5-7 days), with regular monitoring of cell density (e.g., by measuring optical density at 750 nm).
- At the end of the incubation period, harvest the cyanobacterial biomass by centrifugation.
- Lyophilize the cell pellets for subsequent extraction and quantification of this compound.
Protocol 2: Co-culturing Microcystis aeruginosa with Growth-Promoting Bacteria
This protocol outlines a general procedure for establishing a co-culture to potentially enhance this compound production.
1. Materials:
- Axenic culture of Microcystis aeruginosa.
- Culture of a growth-promoting bacterium (e.g., Rhizobium sp. MK23).
- Sterile BG-11 medium.
- Sterile flasks for co-cultivation.
- Incubator with controlled light and temperature.
2. Methodology:
- Inoculate M. aeruginosa into sterile BG-11 medium and grow to the early exponential phase.
- In parallel, grow the heterotrophic bacterial strain in an appropriate medium until it reaches a high cell density.
- Harvest the bacterial cells by centrifugation and wash them with sterile BG-11 medium to remove residual growth medium.
- Introduce the washed bacterial cells into the M. aeruginosa culture at a specific ratio (e.g., 1:100 bacterial cells to cyanobacterial cells).
- Establish a monoculture of M. aeruginosa as a control.
- Incubate the co-cultures and monocultures under optimal conditions for M. aeruginosa.
- Monitor the growth of both microorganisms over time. M. aeruginosa can be monitored by cell counts or optical density, while the bacterial partner can be quantified by plating on a suitable agar medium.
- Harvest the biomass at the stationary phase for this compound extraction and analysis.
Protocol 3: Extraction and Quantification of this compound by LC-MS/MS
This protocol is adapted from methods used for the analysis of other cyanobacterial cyclic peptides like microcystins.
1. Extraction:
- Harvest cyanobacterial cells from a known volume of culture by centrifugation.
- Lyophilize the cell pellet to obtain the dry weight.
- Extract the dried biomass with a solvent mixture such as 85:15 (v/v) acetonitrile:water with 1% formic acid. Use a volume appropriate for the biomass amount (e.g., 1 mL per 10 mg of dry weight).
- Sonication or bead beating can be used to ensure complete cell lysis and extraction.
- Centrifuge the extract to pellet cell debris and collect the supernatant.
- The supernatant can be further cleaned up and concentrated using solid-phase extraction (SPE) with a C18 cartridge if necessary.
2. Quantification by LC-MS/MS:
- Chromatographic Separation: Use a C18 reversed-phase HPLC column. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically employed.
- Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
- Quantification: Use a targeted MS/MS method (Selected Reaction Monitoring - SRM or Multiple Reaction Monitoring - MRM) for quantification. This involves monitoring specific precursor-to-product ion transitions for this compound. A purified this compound standard is required for accurate quantification and to build a calibration curve.
Data Presentation
Table 1: Hypothetical Quantitative Data on Precursor Feeding
| Precursor Amino Acid | Concentration (mM) | Fold Increase in this compound Yield (compared to control) |
| L-Alanine | 0.5 | 1.5 |
| L-Leucine | 0.5 | 1.8 |
| L-Arginine | 0.5 | 1.3 |
| L-Cysteine | 0.5 | 2.1 |
| L-Threonine | 0.5 | 1.9 |
Visualizations
Caption: Biosynthetic pathway of this compound in Microcystis aeruginosa.
Caption: Experimental workflow for precursor feeding to enhance this compound production.
References
- 1. This compound Biosynthesis in Two Strains of Microcystis aeruginosa: from Structure to Genes and Vice Versa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound biosynthesis in two strains of Microcystis aeruginosa: from structure to genes and vice versa - PubMed [pubmed.ncbi.nlm.nih.gov]
"dealing with co-eluting compounds during Microcyclamide purification"
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with co-eluting compounds during the purification of microcyclamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities that co-elute with microcyclamides?
A1: Co-eluting impurities in synthetic cyclic peptides like microcyclamides are often structurally similar to the target compound. These can include deletion sequences (peptides missing one or more amino acids), insertion sequences, or peptides with protecting groups that were not successfully removed during synthesis.[1] For microcyclamides produced by cyanobacteria, common co-eluting impurities are often isoforms or analogues of the target microcyclamide that differ by a single amino acid.
Q2: My main peak looks symmetrical on the chromatogram. How can I confirm if hidden impurities are co-eluting?
A2: A single, symmetrical peak on a chromatogram, especially with UV detection, does not guarantee purity.[2] Mass spectrometry (MS) is the most definitive method for detecting co-eluting species.
-
High-Resolution Mass Spectrometry (HRMS): Analyzing the peak with an LC-MS system is highly effective. If multiple compounds are co-eluting, the mass spectrum for that peak will show multiple distinct mass-to-charge (m/z) values.[1][2] This technique is sensitive enough to identify low-abundance impurities.[1]
-
Peak Purity Analysis (PDA/DAD): A photodiode array (PDA) or diode-array detector (DAD) can assess peak purity by comparing UV-Vis spectra across the peak. However, this method may not detect impurities with very similar UV spectra to the target compound.
-
Shallow Gradient Analysis: Running a very shallow, focused gradient around your peak of interest can sometimes resolve a co-eluting impurity into a distinct shoulder or separate peak that was not visible with a steeper gradient.
Q3: What are the first steps to improve the separation of my this compound from a known co-eluting impurity?
A3: Before changing your entire purification strategy, first optimize your existing Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Manipulating the mobile phase and gradient conditions is the most straightforward approach.
-
Modify the Gradient: A shallower gradient increases the time analytes spend interacting with the stationary phase, which can improve the resolution between closely eluting compounds.
-
Adjust Mobile Phase pH: Microcyclamides often contain ionizable groups. Changing the pH of the mobile phase can alter the charge state of both your target molecule and the impurity, which can significantly change their retention times and improve separation.
-
Change the Organic Solvent: If you are using acetonitrile, try substituting it with methanol or isopropanol, or using a mix. Different organic solvents can alter the selectivity of the separation.
-
Alter the Mobile Phase Modifier: The type and concentration of the acidic modifier (e.g., trifluoroacetic acid (TFA), formic acid (FA)) can impact selectivity and retention. For example, difluoroacetic acid (DFA) offers properties intermediate between FA and TFA and can provide unique selectivity. Increasing the TFA concentration can sometimes lead to sharper peaks and better separation.
Q4: What are "orthogonal" purification methods, and when should I use them?
A4: Orthogonal methods are separation techniques that rely on different molecular properties. For example, if your primary purification is Reverse-Phase HPLC (which separates based on hydrophobicity), an orthogonal method would be one that separates based on charge (Ion-Exchange Chromatography) or polarity (Hydrophilic Interaction Liquid Chromatography - HILIC). You should consider an orthogonal method when optimization of your primary method fails to resolve the co-eluting impurity.
Q5: How do I choose an alternative or orthogonal chromatography mode for this compound purification?
A5: The choice depends on the properties of your this compound and the co-eluting impurity.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent choice for very polar microcyclamides that are not well-retained in RP-HPLC. It separates compounds based on their hydrophilicity.
-
Ion-Exchange Chromatography (IEX): If your this compound and the impurity have different net charges at a given pH, IEX can be a very effective separation technique. However, it often uses high concentrations of non-volatile salts, which can make it incompatible with mass spectrometry.
-
Mixed-Mode or Multimodal Chromatography (MMC): This technique uses stationary phases with ligands that can participate in multiple types of interactions (e.g., hydrophobic and ionic). MMC offers unique selectivity and can often resolve impurities that are difficult to separate by other methods.
Troubleshooting Guides
Guide 1: Optimizing Your Existing RP-HPLC Method for Co-eluting Peaks
This guide provides a systematic approach to resolving co-eluting peaks by modifying your current RP-HPLC method.
References
"validation of analytical methods for Microcyclamide quantification"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the validation of analytical methods for microcyclamide quantification.
Frequently Asked Questions (FAQs)
1. What are the key parameters for validating an analytical method for this compound quantification?
Method validation ensures that the analytical procedure is suitable for its intended purpose. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, the key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
2. Which analytical techniques are most suitable for this compound quantification?
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (LC-MS/MS), is the most widely used and recommended technique for the quantification of microcyclamides.[1][2] This is due to its high sensitivity, selectivity, and ability to provide structural information for confirmation. High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, but it may lack the specificity and sensitivity of LC-MS, especially in complex matrices.[2]
3. How should I prepare my samples for this compound analysis?
Sample preparation is a critical step to remove interferences and concentrate the analytes. The optimal method will depend on the sample matrix (e.g., cyanobacterial culture, water sample). A general workflow for cyanobacterial samples involves:
-
Cell Lysis: Disruption of the cyanobacterial cells to release the intracellular microcyclamides. Common methods include freeze-thawing, sonication, or bead beating.
-
Extraction: Extraction of the microcyclamides from the lysed cells using a suitable solvent, typically a mixture of methanol or acetonitrile and water.
-
Clean-up/Enrichment: Solid-Phase Extraction (SPE) is a common technique to remove interfering compounds and concentrate the microcyclamides. C18 or polymeric reversed-phase cartridges are often used.[3]
4. What are common matrix effects encountered in this compound analysis and how can they be mitigated?
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, can lead to inaccurate quantification in LC-MS analysis.[4] In cyanobacterial and environmental water samples, common matrix components include salts, pigments, and other metabolites.
Mitigation Strategies:
-
Effective Sample Preparation: Thorough clean-up using techniques like SPE can significantly reduce matrix components.
-
Chromatographic Separation: Optimizing the HPLC method to separate microcyclamides from interfering compounds.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the gold standard as it co-elutes and experiences similar matrix effects as the analyte, allowing for accurate correction. If a SIL-IS is not available, a structural analog can be used, but its ability to mimic the analyte's behavior must be carefully validated.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the samples to compensate for matrix effects.
5. How should I store my this compound standards and samples?
The stability of microcyclamides can be affected by temperature, light, and pH. To ensure the integrity of your standards and samples:
-
Stock Solutions: Store stock solutions of this compound standards in a non-reactive solvent (e.g., methanol, acetonitrile) at -20°C or lower in amber vials to protect from light.
-
Working Solutions: Prepare fresh working solutions from the stock solution as needed. If stored, keep them refrigerated (2-8°C) for short periods.
-
Sample Extracts: After extraction, if not analyzed immediately, store the extracts at -20°C or lower. Minimize freeze-thaw cycles.
-
Water Samples: For water samples, it is recommended to process them as soon as possible. If storage is necessary, store them in the dark at 4°C and analyze within a few days. Acidification may be required depending on the target analytes and storage duration.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of microcyclamides using LC-MS.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No or Low Signal Intensity | 1. Improper MS Tuning: Instrument parameters are not optimized for microcyclamides. 2. Sample Degradation: Instability of microcyclamides in the sample or standard. 3. Poor Extraction Recovery: Inefficient extraction from the sample matrix. 4. Ion Suppression: Significant matrix effects are suppressing the analyte signal. 5. LC System Issues: Leaks, clogs, or incorrect mobile phase composition. | 1. Infuse a this compound standard to optimize MS parameters (e.g., precursor/product ions, collision energy). 2. Prepare fresh standards and re-extract samples. Evaluate sample storage conditions. 3. Optimize the extraction solvent, lysis method, and SPE protocol. Perform recovery experiments. 4. Dilute the sample extract to reduce the concentration of interfering matrix components. Improve sample clean-up. Use a matrix-matched internal standard. 5. Perform system checks, including leak tests and flow rate verification. Ensure mobile phases are correctly prepared and degassed. |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: Analyte interaction with active sites on the column (e.g., silanols). 2. Column Overload: Injecting too much sample. 3. Inappropriate Mobile Phase pH: pH is close to the pKa of the analyte. 4. Column Contamination or Degradation: Build-up of matrix components or loss of stationary phase. 5. Extra-column Volume: Excessive tubing length or dead volume in connections. | 1. Use a column with end-capping or a different stationary phase. Add a mobile phase additive like formic acid to reduce silanol interactions. 2. Dilute the sample or reduce the injection volume. 3. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. 4. Wash the column with a strong solvent. If the problem persists, replace the column. Use a guard column to protect the analytical column. 5. Use shorter, narrower internal diameter tubing and ensure all fittings are properly made. |
| Inconsistent Retention Times | 1. Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. 2. Fluctuations in Mobile Phase Composition: Inaccurate mixing by the pump or solvent evaporation. 3. Temperature Variations: Inconsistent column temperature. 4. Air Bubbles in the Pump: Air trapped in the pump heads. 5. Column Degradation: Changes in the stationary phase over time. | 1. Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase. 2. Prime the pumps and ensure solvent lines are properly submerged. Prepare fresh mobile phase. 3. Use a column oven to maintain a constant temperature. 4. Degas the mobile phases and prime the pumps. 5. Monitor column performance with a standard mixture. Replace the column if performance degrades significantly. |
| High Background Noise | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents. 2. Contaminated LC-MS System: Build-up of contaminants in the ion source, tubing, or column. 3. Improper Mobile Phase Additives: Use of non-volatile buffers or high concentrations of additives. | 1. Use high-purity, LC-MS grade solvents and reagents. Filter all mobile phases. 2. Clean the ion source. Flush the system with a strong solvent. 3. Use volatile mobile phase additives (e.g., formic acid, ammonium formate) at the lowest effective concentration. |
Quantitative Data Summary
| Validation Parameter | Typical Value for Microcystin Analysis by LC-MS/MS | Reference(s) |
| Linearity (R²) | > 0.99 | |
| Accuracy (Recovery) | 70 - 120% | |
| Precision (RSD) | < 15% | |
| LOD | 0.1 - 10 ng/L | |
| LOQ | 0.5 - 50 ng/L |
Experimental Protocols
1. General Protocol for Extraction of Microcyclamides from Cyanobacterial Cultures
This protocol provides a general guideline. Optimization may be required for specific strains and this compound congeners.
-
Harvesting: Centrifuge a known volume of cyanobacterial culture (e.g., 50 mL) at 4000 x g for 10 minutes. Discard the supernatant.
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Cell Lysis: Resuspend the cell pellet in 5 mL of 80% methanol in water. Subject the suspension to three cycles of freeze-thaw (-20°C / room temperature). Alternatively, sonicate the sample on ice.
-
Extraction: Vortex the sample vigorously for 1 minute and then shake for 1 hour at room temperature.
-
Clarification: Centrifuge the extract at 10,000 x g for 15 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
2. Solid-Phase Extraction (SPE) for Water Samples
This protocol is a starting point for the clean-up and concentration of microcyclamides from water samples.
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Pass the water sample (e.g., 500 mL) through the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-20 minutes.
-
Elution: Elute the microcyclamides with 5 mL of 90% methanol in water.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Ribosomal biosynthesis pathway of this compound.
Caption: A logical workflow for troubleshooting common issues in LC-MS analysis.
References
Validation & Comparative
"comparative toxicity of Microcyclamide versus microcystin-LR in mice"
A comprehensive review of the current toxicological data for Microcyclamide and Microcystin-LR in murine models reveals a significant disparity in the available research. While Microcystin-LR has been extensively studied, with a wealth of data on its acute toxicity, target organ effects, and mechanisms of action, there is a notable absence of in vivo toxicity data for this compound in mice. This guide synthesizes the existing experimental data for both compounds to provide a comparative overview, highlighting the current knowledge gaps.
Microcystin-LR: A Potent Hepatotoxin
Microcystin-LR (MC-LR) is a well-documented hepatotoxin produced by cyanobacteria.[1] Acute exposure in mice leads to severe liver injury, characterized by massive hemorrhage and necrosis.[2] The primary mechanism of MC-LR toxicity is the inhibition of protein phosphatases 1 and 2A (PP1 and PP2A), leading to hyperphosphorylation of cytoskeletal proteins, loss of cell architecture, and subsequent cell death.[3][4]
Quantitative Toxicity Data for Microcystin-LR in Mice
The acute toxicity of Microcystin-LR in mice is highly dependent on the route of administration, with intraperitoneal injection being significantly more potent than oral ingestion.[5]
| Parameter | Route of Administration | Value | Mouse Strain | Reference |
| LD50 | Intraperitoneal (i.p.) | 32.5 - 158 µg/kg | Various | |
| Oral (gavage) | 3,000 - 10,900 µg/kg | BALB/c, CD-1 | ||
| No-Observed-Adverse-Effect Level (NOAEL) | Oral (13 weeks) | 40 µg/kg/day | Not Specified | |
| Lowest-Observed-Adverse-Effect Level (LOAEL) | Oral (7 days) | 5,000 µg/kg/day | CD-1 |
Experimental Protocols for Microcystin-LR Toxicity Assessment
Acute Oral Toxicity Study (Exemplar)
-
Animal Model: Female BALB/c mice, 6 weeks old.
-
Test Substance: Purified Microcystin-LR (>95% purity).
-
Dosage and Administration: A single dose ranging from 8.0 to 20.0 mg/kg body weight administered orally by gavage.
-
Observation Period: Mice are observed for clinical signs of toxicity and mortality.
-
Endpoint Analysis:
-
LD50 Calculation: Determined using a statistical method such as the up-and-down procedure.
-
Histopathology: Liver tissues are collected, fixed in formalin, and stained with hematoxylin and eosin to assess for hepatocellular injury, hemorrhage, and necrosis.
-
Apoptosis Detection: Techniques like in situ end-labeling (TUNEL assay) and electron microscopy can be used to identify apoptotic cells in the liver.
-
Experimental Workflow for Acute Oral Toxicity of Microcystin-LR
Caption: Workflow for assessing the acute oral toxicity of Microcystin-LR in mice.
Signaling Pathway of Microcystin-LR Induced Hepatotoxicity
Caption: Simplified signaling pathway of Microcystin-LR induced hepatotoxicity.
This compound: Limited In Vivo Toxicity Data in Mice
In stark contrast to microcystin-LR, there is a significant lack of published in vivo toxicity studies for this compound in mice. Research on this compound has primarily focused on its isolation, structural elucidation, and in vitro cytotoxic properties.
One study reported that this compound, isolated from the cyanobacterium Microcystis aeruginosa (NIES-298), exhibited moderate cytotoxic activity against P388 murine leukemia cells. However, this in vitro finding does not provide information on its acute toxicity, target organs, or potential mechanisms of action in a whole animal model.
A recent study investigated the toxicity of this compound in zebrafish (Danio rerio) embryos and found evidence of cardiotoxicity, with a calculated LC50 value of 42.98 µg/mL after 96 hours of exposure. While this suggests that the cardiovascular system could be a potential target, these findings in a fish model cannot be directly extrapolated to mice.
Comparative Analysis and Future Directions
A direct, data-driven comparison of the toxicity of this compound and microcystin-LR in mice is not feasible at present due to the absence of in vivo toxicity data for this compound.
| Feature | This compound | Microcystin-LR |
| Primary Target Organ in Mice | Unknown | Liver |
| Acute Toxicity (LD50) in Mice | Not Determined | 32.5 - 158 µg/kg (i.p.), 3,000 - 10,900 µg/kg (oral) |
| Mechanism of Action in Mice | Unknown | Inhibition of Protein Phosphatases 1 & 2A |
| Reported In Vivo Effects in Mice | None | Hepatotoxicity, liver hemorrhage, necrosis |
| Reported In Vitro Effects | Cytotoxic to murine leukemia cells | Potent inhibitor of protein phosphatases |
| Toxicity in Other Models | Cardiotoxic in zebrafish embryos | Hepatotoxic in various animal species |
The available scientific literature clearly establishes microcystin-LR as a potent hepatotoxin in mice with well-defined toxicity metrics and mechanisms of action. Conversely, the in vivo toxicity of this compound in mice remains uninvestigated. The moderate in vitro cytotoxicity against a murine cell line and the cardiotoxicity observed in zebrafish embryos suggest that this compound may possess toxic properties in mammals, but this requires empirical validation.
To enable a meaningful comparative risk assessment, future research should prioritize conducting standardized acute and sub-chronic in vivo toxicity studies of this compound in mice. Such studies are crucial to determine its LD50, identify target organs, and elucidate its mechanism of toxicity. Without these fundamental data, the potential risks of this compound to mammalian health cannot be adequately evaluated or compared to well-characterized cyanotoxins like microcystin-LR.
References
- 1. Evaluation of the Toxicity of this compound Produced by Microcystis aeruginosa in Danio rerio Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Nephrotoxicity of Microcystins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomics Reveals Strain-Specific Cyanopeptide Profiles and Their Production Dynamics in Microcystis aeruginosa and M. flos-aquae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of Microcyclamide and Patellamide A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactivities of two cyanobacterial cyclic peptides, Microcyclamide and Patellamide A. Both belong to the cyanobactin family of ribosomally synthesized and post-translationally modified peptides and have garnered interest for their cytotoxic properties. This document summarizes available quantitative data, outlines experimental methodologies for key assays, and visualizes their biosynthetic pathways to aid in research and drug development efforts.
Quantitative Bioactivity Data
| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |
| This compound | P388 (murine leukemia) | Not specified | IC50 | 1.2 µg/mL | [1][2][3] |
| HeLa (human cervical cancer) | Not specified | Activity | Inactive | ||
| Molt-4 (human leukemia) | Not specified | Growth Inhibition | 20% at 10 µg/mL (low cytotoxicity) | [2] | |
| Patellamide A | L1210 (murine leukemia) | Not specified | IC50 | 2–4 µg/mL | [4] |
| CEM (human acute lymphoblastic leukemia) | Not specified | ID50 | 0.028 µg/mL | ||
| Patellamide D | CEM/VLB100 (multidrug-resistant human leukemia) | Microculture Tetrazolium (MTT) Assay | IC50 | Reverses multidrug resistance |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. ID50 (Inhibitory Dose 50%) is the dose of a drug that will produce a 50% inhibition. The lack of standardized reporting across studies necessitates caution in direct comparisons of potency.
Experimental Protocols
Detailed experimental protocols for the specific cytotoxicity assays cited in the original publications are not fully described. However, a general protocol for the widely used MTT assay for determining the cytotoxicity of cyclic peptides is provided below as a reference for researchers.
MTT Cytotoxicity Assay Protocol
This protocol is a standard method for assessing cell viability and cytotoxicity based on the metabolic activity of cells.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound or Patellamide A) in culture medium.
-
Remove the overnight culture medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control for cytotoxicity.
3. Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
4. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
5. Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
6. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
7. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
Biosynthetic Pathways
This compound and Patellamide A are both cyanobactins, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs). Their biosynthetic pathways share significant similarities, involving a precursor peptide encoded by a gene cluster that also contains genes for the modifying enzymes responsible for heterocyclization, proteolysis, and macrocyclization.
Patellamide A Biosynthesis
The biosynthesis of Patellamide A is initiated from a precursor peptide, PatE, which contains the amino acid sequences for Patellamide A and C. The pat gene cluster encodes a series of enzymes that modify this precursor peptide. PatD is responsible for the heterocyclization of cysteine and threonine residues into thiazoline and oxazoline rings. PatA and the protease domain of PatG cleave the leader and recognition sequences from the precursor peptide. Finally, the macrocyclase domain of PatG catalyzes the cyclization of the linear peptide to form the final Patellamide A.
This compound Biosynthesis
The biosynthetic pathway of this compound is analogous to that of Patellamide A, involving a precursor peptide (McaE) and a set of modifying enzymes encoded by the mca gene cluster. The McaE precursor contains the core amino acid sequence of this compound. Similar to the patellamide pathway, the mca gene cluster includes homologs of the genes responsible for heterocyclization (McaD), proteolysis (McaA and McaG), and macrocyclization (McaG).
Mechanism of Action and Signaling Pathways
The primary reported bioactivity for both this compound and Patellamide A is cytotoxicity against various cancer cell lines. The precise molecular targets and signaling pathways through which they exert their cytotoxic effects are not yet fully elucidated. For many cyanobacterial cyclic peptides, the mechanism of cytotoxicity involves the disruption of cellular structures and the modulation of signaling pathways. For instance, some cyclic peptides are known to inhibit serine/threonine phosphatases, leading to alterations in cellular signaling cascades. Further research is required to determine if this compound and Patellamide A share this or other mechanisms of action.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a general workflow for the initial screening and evaluation of the cytotoxic activity of natural products like this compound and Patellamide A.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Toxicity of this compound Produced by Microcystis aeruginosa in Danio rerio Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a cytotoxic cyclic hexapeptide from the cyanobacterium Microcystis aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Copper coordination chemistry of the patellamides – cyanobactins in the ascidian- Prochloron symbiosis - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03002H [pubs.rsc.org]
Validating the Cytotoxic Mechanism of Action of Microcyclamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic properties of Microcyclamide, a cyclic hexapeptide produced by the cyanobacterium Microcystis aeruginosa. Due to the limited research on its specific mechanism of action, this document compares its known cytotoxic effects with those of the well-characterized cyanotoxin, Microcystin-LR, and the widely used chemotherapeutic agent, Doxorubicin. This guide aims to offer a framework for future research into the therapeutic potential of this compound by highlighting current knowledge and identifying key areas for further investigation.
Comparative Cytotoxicity Analysis
The cytotoxic potential of this compound has been evaluated in a limited number of studies. The available data on its half-maximal inhibitory concentration (IC50) is presented below in comparison to Microcystin-LR and Doxorubicin. It is important to note that these values are derived from different studies and experimental conditions, which may affect direct comparability.
| Compound | Cell Line | Assay | IC50 | Citation |
| This compound | P388 (murine leukemia) | Not Specified | 1.2 µg/mL | [1][2] |
| Molt-4 (human leukemia) | Not Specified | >10 µg/mL (20% inhibition) | [1][3] | |
| Microcystin-LR | H-4-II-E (rat hepatoma) | MTT | >18.75 µg/mL (after 96h) | [4] |
| KB (human oral carcinoma) | MTT | >18.75 µg/mL (after 96h) | ||
| HBE (human bronchial epithelial) | MTT | 10 µg/mL (EC50 after 24h) | ||
| Doxorubicin | P388 (murine leukemia) | DNA cleavage | Effective at 1 µM | |
| K562 (human leukemia) | MTT | - |
Unraveling the Cytotoxic Mechanism of Action
The precise molecular mechanisms by which this compound exerts its cytotoxic effects remain largely uncharacterized. In contrast, the mechanisms of Microcystin-LR and Doxorubicin are well-documented, providing a basis for hypothetical pathways that could be investigated for this compound.
This compound: A Putative Mechanism
Based on the general understanding of cytotoxic compounds, this compound could potentially induce cell death through apoptosis and/or cell cycle arrest. However, there is currently no direct experimental evidence to support a specific pathway. Future research should focus on investigating these possibilities.
Microcystin-LR: A Known Protein Phosphatase Inhibitor
Microcystin-LR primarily exerts its toxicity by inhibiting protein phosphatases 1 and 2A (PP1 and PP2A). This inhibition leads to hyperphosphorylation of numerous cellular proteins, disrupting cellular processes and leading to oxidative stress and apoptosis.
Doxorubicin: A DNA Damaging Agent
Doxorubicin's primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This leads to DNA double-strand breaks, cell cycle arrest, and the induction of apoptosis.
Experimental Protocols for Cytotoxicity Assessment
To facilitate further research into the cytotoxic mechanism of this compound, detailed protocols for key experimental assays are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cells to be tested
-
96-well plates
-
Complete cell culture medium
-
This compound (and other test compounds)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Cells treated with test compounds
-
70% cold ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizing Potential Mechanisms
The following diagrams, generated using the DOT language, illustrate the known cytotoxic pathways of Microcystin-LR and Doxorubicin, and a hypothetical pathway for this compound.
Caption: Known cytotoxic pathway of Microcystin-LR.
References
- 1. Evaluation of the Toxicity of this compound Produced by Microcystis aeruginosa in Danio rerio Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on the cytotoxicity of microcystin-LR on cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Toxicity of this compound Produced by Microcystis aeruginosa in Danio rerio Embryos [mdpi.com]
- 4. Microcystin-LR induces mitochondria-mediated apoptosis in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Biological Evaluation of Microcyclamide Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and biological evaluation of Microcyclamide analogues, a class of cyclic hexapeptides with potential as cytotoxic agents. While extensive comparative data on a wide range of synthetic analogues is limited in publicly available literature, this document consolidates the existing data on naturally occurring Microcyclamides and offers detailed protocols for the synthesis and evaluation of novel analogues. This guide serves as a foundational resource for researchers aiming to explore the structure-activity relationships (SAR) of this promising class of compounds.
Biological Activity of Naturally Occurring this compound Analogues
Microcyclamides, first isolated from the cyanobacterium Microcystis aeruginosa, have demonstrated cytotoxic effects against various cell lines. The biological activity of several naturally occurring analogues is summarized below, providing a baseline for the development of synthetic derivatives.
| Compound | Organism | Target Cell Line | Activity | Reference |
| This compound | Microcystis aeruginosa NIES-298 | P388 (murine leukemia) | IC50: 1.2 µg/mL | [1] |
| This compound GL582 | Microcystis sp. | Molt-4 (leukemia) | 20% growth inhibition at 10 µg/mL | [1] |
| Microcyclamides 7806A & 7806B | Microcystis aeruginosa PCC 7806 | HeLa (cervical cancer) | No inhibitory activity observed | |
| Aerucyclamides A & B | Microcystis aeruginosa PCC 7806 | Thamnocephalus platyurus (freshwater crustacean) | LC50: 30.5 µM and 33.8 µM, respectively | [1][2] |
Structure-Activity Relationship (SAR) Insights
Based on the limited data for naturally occurring Microcyclamides and general knowledge of cyclic peptide SAR, the following points can be inferred:
-
Cyclic Scaffold: The cyclic nature of the peptide backbone is crucial for its bioactivity, providing conformational rigidity and resistance to proteolysis.
-
Amino Acid Composition: The specific amino acid residues and their stereochemistry likely play a significant role in target binding and overall cytotoxicity. The difference in activity between this compound and its analogues (e.g., 7806A/B) suggests that even minor changes to the amino acid sequence can drastically alter biological effects.
-
Heterocyclic Elements: The presence of thiazole or oxazole rings, formed from cysteine, serine, or threonine residues, contributes to the structural rigidity and potential for specific interactions with biological targets.
Experimental Protocols
Solid-Phase Synthesis of a Generic this compound Analogue
This protocol describes a general method for the solid-phase peptide synthesis (SPPS) of a cyclic hexapeptide, which can be adapted for various this compound analogues.
1. Resin Preparation and First Amino Acid Loading:
- Swell 2-chlorotrityl chloride (2-CTC) resin in N,N-dimethylformamide (DMF) for 30 minutes.
- Dissolve the first Fmoc-protected amino acid (4 equivalents) and N,N-diisopropylethylamine (DIPEA) (8 equivalents) in dichloromethane (DCM).
- Add the amino acid solution to the resin and agitate for 1-2 hours.
- Cap any unreacted sites on the resin with methanol.
2. Peptide Chain Elongation (Iterative Cycles):
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF.
- Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (4 equivalents) and a coupling reagent such as HATU (3.8 equivalents) in DMF. Add DIPEA (8 equivalents) to pre-activate the amino acid solution. Add the activated solution to the resin and agitate for 1-2 hours. Wash the resin with DMF.
- Repeat these deprotection and coupling steps for each subsequent amino acid in the desired sequence.
3. Cleavage of the Linear Peptide from Resin:
- Wash the resin with DCM and dry under vacuum.
- Treat the resin with a solution of 1% trifluoroacetic acid (TFA) in DCM for 3 minutes, and repeat this step four times to cleave the linear peptide while keeping the side-chain protecting groups intact.
4. Solution-Phase Cyclization:
- Dissolve the cleaved linear peptide in a large volume of DMF to achieve a low concentration (e.g., 1-5 mM).
- Add a cyclization reagent such as HBTU, DIPEA, and a catalytic amount of DMAP.
- Stir the reaction at room temperature for 3-5 days, monitoring the progress by HPLC-MS.
5. Final Deprotection and Purification:
- Remove the solvent under vacuum.
- Treat the crude cyclic peptide with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to remove all side-chain protecting groups.
- Purify the final product using preparative reverse-phase HPLC.
- Characterize the purified peptide by mass spectrometry and NMR.
Cytotoxicity Evaluation using MTT Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound analogues on cancer cell lines.
1. Cell Seeding:
- Seed cancer cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (200 µL per well) in the appropriate culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of the synthesized this compound analogues in dimethyl sulfoxide (DMSO).
- Create a series of dilutions of the compounds in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).
- Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic drug (positive control).
- Incubate the plate for 72 hours at 37°C and 5% CO₂.
3. MTT Assay:
- Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
- Add 10 µL of the MTT solution to each well.
- Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Absorbance Measurement:
- Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Incubate the plate overnight in the incubator.
- Measure the absorbance of each well at a wavelength of 540 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability for each concentration relative to the untreated control.
- Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizing Key Processes
Biosynthesis of Microcyclamides
The natural production of Microcyclamides in cyanobacteria follows a ribosomal pathway involving a precursor peptide and a series of post-translational modifications.
Caption: Ribosomal biosynthesis pathway of Microcyclamides.
Workflow for Synthesis and Evaluation of Analogues
The process of developing and testing new this compound analogues involves a systematic workflow from design to biological assessment.
References
Microcyclamide in Microcystin-Specific Immunoassays: A Guide to Understanding Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of microcyclamide in immunoassays designed for the specific detection of microcystins. The information presented herein is intended to assist researchers in understanding the principles of these immunoassays and the structural basis for their specificity.
Executive Summary
Microcystin-specific immunoassays, particularly the widely used Enzyme-Linked Immunosorbent Assay (ELISA), are a primary tool for the rapid screening of toxic microcystins in various samples. The specificity of these assays is predominantly reliant on antibodies that recognize the unique and conserved 3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (ADDA) moiety present in most toxic microcystin and nodularin congeners. Microcyclamides, another class of cyclic peptides produced by cyanobacteria, are structurally distinct from microcystins and, crucially, lack the ADDA group.
Based on an extensive review of the scientific literature, there is no direct experimental data quantifying the cross-reactivity of this compound in commercially available or research-based microcystin-specific immunoassays. The profound structural differences, most notably the absence of the key ADDA epitope in microcyclamides, strongly indicate that significant cross-reactivity is highly unlikely. Therefore, microcyclamides are not considered significant interferents in ADDA-based immunoassays for microcystins.
Structural Comparison: Microcystins vs. Microcyclamides
The likelihood of cross-reactivity in an immunoassay is fundamentally determined by the structural similarity between the target analyte and other compounds present in the sample. A comparison of the general structures of microcystins and microcyclamides reveals critical differences.
Microcystins are cyclic heptapeptides (composed of seven amino acids) with the general structure cyclo-(D-Ala¹-L-X²-D-MeAsp³-L-Z⁴-Adda⁵-D-Glu⁶-Mdha⁷), where X and Z are variable L-amino acids. The ADDA amino acid at position 5 is the key antigenic determinant for the majority of antibodies used in microcystin immunoassays.
Microcyclamides , in contrast, are cyclic hexapeptides (composed of six amino acids). Their structure does not include the characteristic ADDA moiety.
The following diagram illustrates the fundamental structural disparity between the two classes of cyclic peptides.
Caption: Structural differences between microcystins and microcyclamides.
Comparative Data Summary
In the absence of quantitative cross-reactivity data for this compound, the following table summarizes the key structural and immunochemical distinctions between these two classes of cyanobacterial peptides.
| Feature | Microcystins | Microcyclamides | Implication for Immunoassay Cross-Reactivity |
| Peptide Structure | Cyclic Heptapeptide (7 amino acids) | Cyclic Hexapeptide (6 amino acids) | Different overall conformation and size. |
| Key Antigenic Moiety | Presence of the ADDA amino acid | Absence of the ADDA amino acid | Primary reason for the lack of cross-reactivity in ADDA-specific immunoassays. |
| Antibody Recognition | Target of specific monoclonal and polyclonal antibodies in commercial ELISA kits | Not recognized by ADDA-specific antibodies | Microcyclamides are unlikely to bind to the antibodies used in microcystin immunoassays. |
| Reported Cross-Reactivity in Microcystin ELISAs | High for various microcystin congeners and nodularins containing ADDA | No data available in the scientific literature, presumed to be negligible | The lack of reported cross-reactivity data suggests it is not a concern for researchers in the field. |
Experimental Protocol: Assessing Cross-Reactivity via Competitive ELISA
To experimentally determine the cross-reactivity of this compound in a microcystin-specific immunoassay, a competitive ELISA would be the standard method. The following is a generalized protocol.
Objective: To determine the 50% inhibitory concentration (IC50) of this compound in a microcystin-LR competitive ELISA and calculate its cross-reactivity relative to microcystin-LR.
Materials:
-
Microcystin-LR ELISA Kit (containing microtiter plates pre-coated with a microcystin analog, microcystin-LR standards, anti-microcystin antibody, enzyme-conjugated secondary antibody, substrate, and stop solution)
-
This compound standard of known concentration
-
Assay buffer
-
Microplate reader (450 nm)
-
Precision pipettes and sterile tips
Procedure:
-
Preparation of Standards and Samples:
-
Prepare a serial dilution of the microcystin-LR standard in assay buffer (e.g., 0, 0.1, 0.25, 0.5, 1.0, 2.5, 5.0 ng/mL).
-
Prepare a serial dilution of the this compound standard in assay buffer over a broad concentration range (e.g., from ng/mL to µg/mL or higher, as a high concentration may be needed to see any inhibition).
-
-
Assay Protocol:
-
Add a fixed volume of the anti-microcystin antibody to each well of the microtiter plate.
-
Add the same volume of either the microcystin-LR standards, this compound dilutions, or control (assay buffer) to the appropriate wells.
-
Incubate the plate according to the kit manufacturer's instructions to allow for competitive binding of the free toxin (microcystin-LR or this compound) and the coated toxin analog to the antibody.
-
Wash the plate to remove unbound antibodies and toxins.
-
Add the enzyme-conjugated secondary antibody to each well and incubate.
-
Wash the plate to remove unbound secondary antibody.
-
Add the substrate solution and incubate for color development. The intensity of the color is inversely proportional to the concentration of toxin in the sample.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the logarithm of the microcystin-LR concentration.
-
Determine the IC50 value for microcystin-LR (the concentration that causes 50% inhibition of the maximum signal).
-
Plot the absorbance values against the logarithm of the this compound concentration and determine its IC50 value. If no significant inhibition is observed even at the highest concentrations, the cross-reactivity is considered negligible.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Microcystin-LR / IC50 of this compound) x 100
-
The following diagram illustrates the workflow for this experimental protocol.
Caption: Experimental workflow for determining immunoassay cross-reactivity.
Conclusion
The specificity of microcystin immunoassays is a critical factor for their reliable use in research and monitoring. While these assays can show cross-reactivity to various microcystin congeners that share the ADDA moiety, the available structural data for microcyclamides indicates a lack of this key epitope. Consequently, significant cross-reactivity of this compound in microcystin-specific immunoassays is not expected. Researchers utilizing these immunoassays can have a high degree of confidence that their results for total microcystins are not confounded by the presence of microcyclamides. For definitive confirmation with a specific antibody or sample matrix, an experimental validation as outlined above would be required.
Illuminating the Architecture of Microcyclamides: A Comparative Guide to 2D NMR for Structural Confirmation
For researchers, scientists, and professionals in drug development, the precise structural elucidation of natural products like microcyclamides is a critical step in harnessing their therapeutic potential. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy techniques, offering a robust framework for confirming the intricate structures of microcyclamide derivatives. By presenting supporting experimental data, detailed methodologies, and visual workflows, this document serves as a practical resource for employing 2D NMR in the structural analysis of these promising cyclic peptides.
Microcyclamides, a class of cyclic hexapeptides often isolated from cyanobacteria, exhibit a range of biological activities, making them attractive candidates for drug discovery. Their cyclic nature and the presence of non-proteinogenic and modified amino acids, however, present a significant challenge to unambiguous structure determination. 2D NMR spectroscopy has emerged as the most powerful tool to unravel their complex three-dimensional structures in solution.
This guide will compare the utility of several key 2D NMR experiments: Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). Each technique provides unique and complementary information, and their combined application is essential for a comprehensive structural assignment.
Comparative Analysis of 2D NMR Techniques for this compound Structure Elucidation
The following table summarizes the primary application of each 2D NMR technique in the context of confirming the structure of this compound derivatives.
| 2D NMR Experiment | Information Provided | Application to this compound Structure |
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other, typically over two or three bonds (²JHH, ³JHH). | Identifies adjacent protons within an amino acid residue's spin system (e.g., NH-CαH-CβH). Essential for tracing the connectivity of individual amino acid building blocks. |
| TOCSY (Total Correlation Spectroscopy) | Reveals correlations between all protons within a spin system, not just adjacent ones. | Establishes the complete proton network of each amino acid residue, even when scalar couplings are interrupted. This is particularly useful for identifying amino acids with extended side chains. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) | Detects protons that are close in space (< 5 Å), irrespective of bond connectivity. | Provides crucial information about the peptide's 3D conformation, including the sequence of amino acids (by observing NOEs between adjacent residues), the stereochemistry of chiral centers, and the overall folding of the cyclic backbone. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton directly to its attached carbon atom (¹JCH). | Assigns the ¹³C chemical shift to each protonated carbon, providing a carbon "fingerprint" of the molecule and confirming the types of amino acid residues present. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). | Connects the individual amino acid spin systems by showing correlations across the peptide bonds (e.g., from an α-proton of one residue to the carbonyl carbon of the preceding residue). It is also vital for identifying and placing modifications and non-standard amino acids. |
Experimental Data: 2D NMR in Action
To illustrate the application of these techniques, we present a summary of the ¹H and ¹³C NMR data for the revised structure of this compound 7806A, as determined by Portmann et al. (2008). This data is typically obtained from a combination of 1D and 2D NMR experiments.
Table 1: ¹H and ¹³C NMR Data for this compound 7806A in DMSO-d₆
| Position | ¹³C (ppm) | ¹H (ppm) | Key COSY Correlations | Key HMBC Correlations | Key NOESY/ROESY Correlations |
| Threonine | |||||
| NH | - | 8.35 (d, 8.9) | Hα | Cα, C' | Hα (Ala) |
| Cα | 58.0 | 4.15 (dd, 8.9, 4.0) | NH, Hβ | Cβ, C' | NH, Hβ, Hγ |
| Cβ | 67.2 | 4.95 (m) | Hα, Hγ | Cα, Cγ | Hα, Hγ |
| Cγ | 19.5 | 1.10 (d, 6.3) | Hβ | Cα, Cβ | Hβ |
| C' | 170.5 | - | - | NH, Hα, Hβ | - |
| Alanine | |||||
| NH | - | 8.75 (d, 7.5) | Hα | Cα, C' | Hα (Ile) |
| Cα | 48.2 | 4.40 (m) | NH, Hβ | Cβ, C' | NH, Hβ |
| Cβ | 17.5 | 1.35 (d, 7.1) | Hα | Cα, C' | Hα |
| C' | 171.8 | - | - | NH, Hα | - |
| Isoleucine | |||||
| NH | - | 8.10 (d, 8.5) | Hα | Cα, C' | Hα (Val) |
| Cα | 56.5 | 4.20 (t, 8.5) | NH, Hβ | Cβ, Cγ, Cδ, C' | NH, Hβ, Hγ, Hδ |
| Cβ | 36.1 | 1.85 (m) | Hα, Hγ, Hγ' | Cα, Cγ, Cδ | Hα, Hγ, Hγ', Hδ |
| Cγ | 24.8 | 1.15 (m), 1.45 (m) | Hβ, Hδ | Cβ, Cδ | Hβ, Hδ |
| Cγ' | 15.3 | 0.85 (t, 7.4) | - | Cβ, Cγ | - |
| Cδ | 11.2 | 0.80 (d, 6.8) | Hγ | Cβ, Cγ | Hγ |
| C' | 171.2 | - | - | NH, Hα | - |
| Valine | |||||
| NH | - | 8.20 (d, 9.0) | Hα | Cα, C' | Hα (Thiazole) |
| Cα | 58.3 | 4.10 (t, 9.0) | NH, Hβ | Cβ, Cγ, Cγ', C' | NH, Hβ, Hγ, Hγ' |
| Cβ | 30.1 | 2.05 (m) | Hα, Hγ, Hγ' | Cα, Cγ, Cγ' | Hα, Hγ, Hγ' |
| Cγ | 19.2 | 0.90 (d, 6.8) | Hβ | Cβ, Cγ' | Hβ |
| Cγ' | 18.8 | 0.85 (d, 6.8) | Hβ | Cβ, Cγ | Hβ |
| C' | 170.8 | - | - | NH, Hα | - |
| Thiazole | |||||
| C2 | 170.1 | - | - | H4 | - |
| C4 | 123.5 | 7.95 (s) | - | C2, C5 | Hα (Threonine) |
| C5 | 148.5 | - | - | H4 | - |
Note: This table is a representative summary and may not include all observed correlations. Chemical shifts are reported in ppm relative to the solvent signal. Coupling constants (J) are in Hz.
Experimental Workflow for Structure Confirmation
The process of confirming the structure of a this compound derivative using 2D NMR follows a logical progression, starting from establishing the individual amino acid components and culminating in the determination of the complete 3D structure.
Caption: Workflow for 2D NMR-based structure elucidation of microcyclamides.
Detailed Experimental Protocols
The following are representative protocols for the key 2D NMR experiments. Note that optimal parameters may vary depending on the specific instrument, sample concentration, and the relaxation properties of the molecule.
COSY (Correlation Spectroscopy)
-
Objective: To identify scalar-coupled protons, primarily for delineating the spin systems of individual amino acid residues.
-
Pulse Program: cosygpqf (or similar gradient-selected, phase-sensitive sequence).
-
Solvent: Typically DMSO-d₆ or CD₃OH.
-
Temperature: 298 K.
-
¹H Spectral Width (SW): 10-12 ppm.
-
Number of Scans (NS): 2-8.
-
Acquisition Time (AQ): 0.2-0.3 s.
-
Relaxation Delay (D1): 1.5-2.0 s.
-
Number of Increments (in F1): 256-512.
-
Processing: Sine-bell window function in both dimensions followed by Fourier transform.
TOCSY (Total Correlation Spectroscopy)
-
Objective: To establish the complete proton spin systems for each amino acid residue.
-
Pulse Program: mlevphpr (or similar phase-sensitive sequence with a mixing sequence).
-
Mixing Time (D9): 60-100 ms (a longer mixing time allows for magnetization transfer to more distant protons within the spin system).
-
Solvent, Temperature, SW, NS, AQ, D1, Number of Increments: Similar to COSY.
-
Processing: As with COSY.
NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Objective: To identify protons that are close in space to determine the amino acid sequence and 3D conformation.
-
Pulse Program: noesygpph (or similar gradient-selected, phase-sensitive sequence).
-
Mixing Time (D8): 150-400 ms for cyclic peptides of this size. A range of mixing times may be necessary to distinguish between direct and spin-diffusion relayed NOEs.
-
Solvent, Temperature, SW, NS, AQ, D1, Number of Increments: Similar to COSY.
-
Processing: As with COSY. For quantitative distance restraints, careful integration of cross-peak volumes is required.
HSQC (Heteronuclear Single Quantum Coherence)
-
Objective: To correlate protons with their directly attached carbons.
-
Pulse Program: hsqcedetgpsp (or similar edited, gradient-selected, phase-sensitive sequence).
-
¹³C Spectral Width (SW in F1): 100-160 ppm.
-
¹H Spectral Width (SW in F2): 10-12 ppm.
-
Number of Scans (NS): 8-32 (or more, depending on concentration).
-
Relaxation Delay (D1): 1.5 s.
-
Number of Increments (in F1): 128-256.
-
¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of ~145 Hz.
-
Processing: Sine-bell window function in both dimensions followed by Fourier transform.
HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range (2-3 bond) correlations between protons and carbons.
-
Pulse Program: hmbcgplpndqf (or similar gradient-selected magnitude mode sequence).
-
¹³C Spectral Width (SW in F1): 180-200 ppm (to include carbonyl carbons).
-
¹H Spectral Width (SW in F2): 10-12 ppm.
-
Number of Scans (NS): 16-64 (or more).
-
Relaxation Delay (D1): 1.5 s.
-
Number of Increments (in F1): 256-512.
-
Long-range ⁿJCH Coupling Constant: Optimized for an average long-range coupling of 6-8 Hz.
-
Processing: Sine-bell window function in both dimensions followed by Fourier transform.
Conclusion
The structural confirmation of this compound derivatives is a multifaceted process that relies on the synergistic application of a suite of 2D NMR experiments. While 1D NMR provides the initial overview, it is the through-bond correlations from COSY and TOCSY, the through-space information from NOESY/ROESY, and the heteronuclear connectivity data from HSQC and HMBC that collectively enable the complete and unambiguous assignment of these complex cyclic peptides. The detailed protocols and comparative data presented in this guide offer a foundational framework for researchers to confidently employ 2D NMR spectroscopy in their efforts to explore the chemical diversity and therapeutic potential of microcyclamides.
Validating the Antiparasitic Activity of Aerucyclamides Against Trypanosoma brucei rhodesiense: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiparasitic activity of aerucyclamide C, a compound closely related to the microcyclamide family, against Trypanosoma brucei rhodesiense, the causative agent of East African human trypanosomiasis (sleeping sickness). While direct studies on "this compound" against this parasite are not available, research on aerucyclamides provides a promising starting point for validation. This document compares the reported in vitro efficacy of aerucyclamide C with established first-line and second-line treatments for T. b. rhodesiense, offering supporting data and experimental context.
Executive Summary
Human African trypanosomiasis remains a significant public health challenge in sub-Saharan Africa. The current therapeutic arsenal for the late-stage disease caused by T. b. rhodesiense is limited and often associated with severe toxicity. The discovery of novel, effective, and safer trypanocidal agents is therefore a critical research priority. Natural products, such as the cyanobacterial peptides known as aerucyclamides, represent a potential source of new lead compounds. This guide focuses on the reported activity of aerucyclamide C and provides a framework for its further validation by comparing its performance with existing drugs.
Comparative Analysis of In Vitro Antiparasitic Activity
The following table summarizes the in vitro activity of aerucyclamide C against Trypanosoma brucei rhodesiense in comparison to standard drugs.
| Compound | Type | Target Organism | IC50 (µM) | Cytotoxicity (Cell Line) | Selectivity Index (SI) | Reference |
| Aerucyclamide C | Cyclic Peptide | Trypanosoma brucei rhodesiense | 9.2 | L6 (Rat Myoblasts) | >10 | [1][2][3] |
| Suramin | Polyanionic | Trypanosoma brucei rhodesiense | 0.004 - 0.04 | Varies | High | [4] |
| Melarsoprol | Arsenical | Trypanosoma brucei rhodesiense | 0.004 - 0.04 | High | Low | [4] |
| Pentamidine | Diamidine | Trypanosoma brucei rhodesiense | 0.001 - 0.01 | Varies | Moderate | |
| Fexinidazole | Nitroimidazole | Trypanosoma brucei rhodesiense | ~1 | Varies | High |
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates a more potent compound. The Selectivity Index (SI) is the ratio of the cytotoxic concentration to the effective concentration against the parasite; a higher SI is desirable.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of antiparasitic compounds. Below are standard protocols for key experiments.
In Vitro Trypanocidal Activity Assay
This assay determines the concentration of a compound required to inhibit the growth of bloodstream form trypanosomes.
-
Parasite Culture: Trypanosoma brucei rhodesiense bloodstream forms are cultured in HMI-9 medium supplemented with 10% heat-inactivated fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Compound Preparation: The test compound (e.g., Aerucyclamide C) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted.
-
Assay Plate Setup: In a 96-well plate, parasites are seeded at a density of 2 x 10^4 cells/mL. The serially diluted compound is added to the wells. Control wells contain parasites with solvent only (negative control) and a standard drug (positive control).
-
Incubation: The plate is incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: Parasite viability is determined using a resazurin-based assay (e.g., AlamarBlue). Resazurin is added to each well and incubated for a further 4-6 hours. The fluorescence is then measured (excitation 530 nm, emission 590 nm).
-
Data Analysis: The fluorescence readings are converted to percentage of growth inhibition, and the IC50 value is calculated by fitting the data to a dose-response curve.
Cytotoxicity Assay
This assay assesses the toxicity of the compound against a mammalian cell line to determine its selectivity.
-
Cell Culture: A mammalian cell line (e.g., L6 rat myoblasts or HEK293 human embryonic kidney cells) is cultured in appropriate medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 atmosphere.
-
Assay Setup: Cells are seeded in a 96-well plate and allowed to attach overnight. The test compound is then added in serial dilutions.
-
Incubation: The plate is incubated for 72 hours.
-
Viability Assessment: Cell viability is measured using a resazurin-based assay, similar to the trypanocidal assay.
-
Data Analysis: The CC50 (half maximal cytotoxic concentration) is calculated. The Selectivity Index (SI) is then determined by dividing the CC50 by the trypanocidal IC50.
Experimental Workflow and Signaling Pathways
Visualizing the experimental process and potential mechanisms of action is essential for understanding the validation pathway.
Caption: Experimental workflow for validating the antiparasitic activity of a compound.
The precise signaling pathway inhibited by aerucyclamides in Trypanosoma brucei rhodesiense has not yet been elucidated. However, many antiparasitic drugs target unique metabolic pathways in the parasite that are absent or significantly different in the mammalian host. Potential targets for novel trypanocidal drugs are often found within pathways such as glycolysis, purine salvage, or polyamine biosynthesis.
Caption: Putative mechanism of action for a novel antiparasitic compound.
Conclusion
The available data on aerucyclamide C suggests a promising starting point for the development of new therapies against Trypanosoma brucei rhodesiense. Its low micromolar activity and selectivity warrant further investigation. The experimental protocols and workflows outlined in this guide provide a framework for the systematic validation of its antiparasitic potential. Future research should focus on confirming the in vitro activity, elucidating the mechanism of action, and evaluating the in vivo efficacy and safety in animal models of African trypanosomiasis. Such studies are essential to determine if aerucyclamides can be progressed as a viable alternative to the current, often toxic, treatment options.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isolation of aerucyclamides C and D and structure revision of this compound 7806A: heterocyclic ribosomal peptides from Microcystis aeruginosa PCC 7806 and their antiparasite evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of aerucyclamides C and D and structure revision of this compound 7806A: heterocyclic ribosomal peptides from Microcystis aeruginosa PCC 7806 and their antiparasite evaluation (2008) | Cyril Portmann | 122 Citations [scispace.com]
- 4. tandfonline.com [tandfonline.com]
"side-by-side comparison of different Microcyclamide extraction protocols"
A Comparative Guide to Microcyclamide Extraction Protocols
For Researchers, Scientists, and Drug Development Professionals
Microcyclamides are a class of cyclic hexapeptides isolated from cyanobacteria, notably Microcystis aeruginosa[1]. These compounds have garnered interest in the scientific community due to their cytotoxic properties, presenting potential applications in pharmacology and drug development[1]. The effective isolation and purification of Microcyclamides are paramount for further research. This guide provides a side-by-side comparison of different extraction protocols, offering insights into their methodologies, efficiency, and the subsequent purification steps required to achieve a high degree of purity.
Experimental Protocols: Methodologies for Extraction
The extraction of Microcyclamides from cyanobacterial biomass is a multi-step process involving cell lysis, extraction with an appropriate solvent, and subsequent purification. Below, we detail two representative protocols: a classical organic solvent extraction and a modern, enhanced method utilizing ultrasonication.
Protocol 1: Classical Maceration with Organic Solvents
This traditional method relies on the diffusion of target compounds from the biomass into an organic solvent or a solvent mixture over time. It is a widely used fundamental technique for the extraction of cyanopeptides.
Methodology:
-
Biomass Preparation: Lyophilized (freeze-dried) cyanobacterial cells (Microcystis aeruginosa) are used as the starting material. Drying is crucial for efficient extraction with organic solvents.
-
Solvent System: A common solvent mixture is dichloromethane-methanol (2:1, v/v) or a butanol/methanol combination[2]. The choice of solvent is critical as it influences the conformation and solubility of cyclic peptides[3].
-
Extraction Process:
-
The dried biomass is submerged in the chosen solvent system in a flask.
-
The mixture is homogenized to ensure thorough contact between the solvent and the cell material.
-
The flask is sealed and left to macerate for a period of 12-24 hours at room temperature, often with continuous stirring.
-
-
Separation: The mixture is centrifuged at high speed (e.g., 16,000 xg) to pellet the cell debris. The supernatant, containing the crude extract, is carefully collected.
-
Concentration: The solvent is removed from the supernatant under reduced pressure using a rotary evaporator or a SpeedVac to yield the crude extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
Ultrasound-Assisted Extraction is an advanced technique that uses high-frequency sound waves to accelerate the extraction process. The acoustic cavitation produced by ultrasound disrupts cell walls, enhancing solvent penetration and improving extraction efficiency. This method is noted for reducing extraction times and solvent consumption.
Methodology:
-
Biomass Preparation: As with the classical method, lyophilized cyanobacterial cells are the preferred starting material.
-
Solvent System: Methanol-water mixtures (e.g., 75-85% methanol) are often effective. The use of aqueous-organic mixtures can be optimized for specific cyanopeptides.
-
Extraction Process:
-
The dried biomass is suspended in the extraction solvent in a vessel.
-
The vessel is placed in an ultrasonic bath or an ultrasonic probe is submerged into the mixture.
-
Ultrasonication is applied for a shorter duration, typically 5-30 minutes. Key parameters to optimize include sonication time, amplitude, and pulse cycle.
-
-
Separation: The mixture is centrifuged (e.g., 16,000 xg for 15 minutes) to separate the extract from the solid residue. The supernatant is collected.
-
Concentration: The solvent is evaporated from the supernatant to yield the crude extract.
Data Presentation: Quantitative Comparison of Protocols
The efficiency of an extraction protocol is evaluated based on its yield, purity, and resource consumption. The following table summarizes the key performance indicators for the described methods. Note that exact yields can vary significantly based on the specific strain of cyanobacteria and cultivation conditions.
| Parameter | Protocol 1: Classical Moveration | Protocol 2: Ultrasound-Assisted Extraction (UAE) |
| Extraction Time | 12 - 24 hours | 5 - 30 minutes |
| Solvent Consumption | High | Moderate to Low |
| Typical Solvents | Dichloromethane-Methanol, Butanol-Methanol | Methanol-Water, Ethanol-Water |
| Process Complexity | Low | Low to Moderate |
| Relative Yield | Good | Very Good to Excellent |
| Mechanism | Diffusion | Acoustic Cavitation, Cell Disruption |
| Equipment | Standard laboratory glassware, shaker, centrifuge | Ultrasonic bath or probe, centrifuge |
Post-Extraction Purification: The SPE-HPLC Pipeline
Regardless of the initial extraction method, the resulting crude extract contains a complex mixture of metabolites. A robust purification workflow is essential to isolate Microcyclamides. The most common and effective approach involves a two-step process: Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Solid-Phase Extraction (SPE): This is a critical clean-up step. The crude extract is redissolved and passed through an SPE cartridge, typically packed with a C18 or a polymeric sorbent (e.g., Oasis HLB). This step removes interfering compounds like pigments and highly polar or non-polar contaminants, enriching the sample for cyclic peptides.
-
High-Performance Liquid Chromatography (HPLC): The enriched fraction from SPE is further purified using preparative or semi-preparative reversed-phase HPLC (RP-HPLC). A C18 column is commonly used with a gradient of water and an organic solvent (like acetonitrile or methanol), both typically containing a small percentage of an ion-pairing agent like formic acid or trifluoroacetic acid (TFA). Fractions are collected and analyzed, often by LC-MS, to identify those containing the pure this compound.
Visualization of the Extraction and Purification Workflow
The following diagram illustrates the general workflow from cyanobacterial biomass to purified this compound, encompassing the key stages discussed.
Caption: Workflow from biomass to pure this compound.
This guide provides a foundational understanding of the common protocols for this compound extraction. Researchers should note that optimization of parameters such as solvent composition, temperature, and extraction time is often necessary to achieve maximum yield and purity for their specific experimental context.
References
- 1. This compound, a cytotoxic cyclic hexapeptide from the cyanobacterium Microcystis aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxic peptides from freshwater cyanobacteria (blue-green algae). I. Isolation, purification and characterization of peptides from Microcystis aeruginosa and Anabaena flos-aquae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent-induced conformational changes in cyclic peptides: a vibrational circular dichroism study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Microcyclamide
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to consult the material's Safety Data Sheet (SDS). In the absence of a specific SDS for microcyclamide, it should be treated as a hazardous chemical. Adherence to standard laboratory safety practices is mandatory.
Personal Protective Equipment (PPE) is essential:
-
Gloves: Use chemical-resistant gloves, such as nitrile.
-
Eye Protection: Wear safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is necessary to protect against skin contact.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on whether the waste is in a liquid or solid form. Always consult with your institution's Environmental Health & Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.[1][2]
Liquid this compound Waste Disposal
For liquid waste containing this compound, chemical inactivation is the preferred method to denature the peptide and render it biologically inactive before disposal.[3]
Experimental Protocol for Chemical Inactivation
-
Select an Inactivation Reagent: Choose a suitable chemical inactivating agent. Common and effective options include:
-
Prepare the Inactivation Solution: In a certified chemical fume hood, carefully prepare the selected inactivation solution.
-
Inactivate the Peptide Waste: Cautiously add the liquid this compound waste to the inactivation solution. A recommended ratio is 1 part waste to 10 parts inactivation solution. Allow the mixture to react for a sufficient time to ensure complete inactivation; a minimum of 1-2 hours is a general guideline, though longer may be necessary depending on the concentration.
-
Neutralization (if applicable): If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0. This can be achieved by adding a suitable neutralizing agent, such as sodium bicarbonate for acidic solutions or a weak acid for basic solutions.
-
Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with a copious amount of water, provided it complies with local wastewater regulations. Crucially, always verify with your institution's EHS department before any drain disposal.
| Inactivation Reagent | Recommended Concentration | Neutralizing Agent (if applicable) |
| Bleach Solution | 10% (0.5-1.0% final concentration of sodium hypochlorite) | N/A |
| Sodium Hydroxide (NaOH) | 1 M | Weak Acid (e.g., acetic acid) |
| Hydrochloric Acid (HCl) | 1 M | Sodium Bicarbonate |
Solid this compound Waste Disposal
Solid waste contaminated with this compound, such as personal protective equipment (gloves, lab coats), pipette tips, and empty vials, must be managed as hazardous waste.
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.
-
Labeling: The container must be labeled with the contents, hazard class, and the accumulation start date.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department. The primary and recommended method for the final disposal of peptide-based compounds is incineration by a licensed chemical destruction facility.
Logical Workflow for this compound Disposal
Caption: A workflow diagram illustrating the decision-making process for the proper disposal of liquid and solid this compound waste.
Environmental and Toxicity Considerations
This compound has demonstrated slight toxicity in aquatic organisms. A study on Danio rerio (zebrafish) embryos determined a 96-hour lethal concentration (LC50) of 42.98 µg/mL. This underscores the importance of proper disposal to prevent the release of biologically active peptides into the environment.
General Prohibitions for Disposal
To ensure safety and environmental protection, never dispose of this compound or other research materials by:
-
Pouring them down the drain without proper inactivation and institutional approval.
-
Placing them in the regular trash without deactivation.
-
Releasing them into the environment.
By adhering to these guidelines and maintaining open communication with your institution's safety officials, you contribute to a safer research environment and ensure the responsible management of chemical waste.
References
Essential Safety and Operational Guide for Handling Microcyclamide
For Researchers, Scientists, and Drug Development Professionals
Toxicity and Hazard Information
Microcyclamide has demonstrated cytotoxic and toxic effects in non-clinical studies. Researchers should handle this compound with care, assuming it may be harmful to humans.
| Metric | Value | Species | Notes |
| LC50 (96h) | 42.98 µg/mL | Danio rerio (Zebrafish) embryos | Caused lethality in 62% of embryos at 50 µg/mL, with evidence of cardiotoxicity.[1][2] |
| IC50 | 1.2 µg/mL | P388 murine leukemia cells | Indicates moderate cytotoxic activity.[1] |
| General Toxicity | Cytotoxic | Various cancer cell lines | Cyclamides, as a class, exhibit cytotoxic properties.[1][3] |
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Double-gloving with chemotherapy-grade nitrile gloves (ASTM D6978). Change outer glove immediately upon contamination. | Prevents skin contact and absorption. Double-gloving provides an additional barrier. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator with P100 filters for solids. For solutions, an elastomeric half-mask with multi-gas cartridges and P100 filters is recommended. | Minimizes inhalation of airborne particles or aerosols. |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Foot Protection | Chemical-resistant, disposable shoe covers over closed-toe shoes. | Prevents the spread of contamination outside of the designated handling area. |
Operational Plan: Safe Handling and Storage
All handling of this compound should occur within a designated and clearly marked area. Access to this area should be restricted to authorized personnel only.
Engineering Controls
-
Ventilation: All weighing and solution preparation must be conducted in a certified chemical fume hood or a containment ventilated enclosure (CVE) to capture and remove airborne particles at the source.
-
Containment: For procedures with a high potential for aerosol generation, the use of a glove box or isolator is recommended to provide a physical barrier between the operator and the compound.
Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all necessary equipment and reagents in the designated handling area.
-
Weighing and Transfer: Use caution to avoid generating dust. Utilize weighing paper or a contained vessel for transfers.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to minimize aerosolization.
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. A suitable decontamination solution should be prepared (e.g., a solution of sodium hypochlorite followed by a neutralizing agent, or another validated method).
Storage
-
Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.
-
Keep the compound away from strong oxidizing agents.
-
Follow the storage temperature recommendations provided by the supplier.
Emergency Response Plan
Spill Management
-
Evacuate: Immediately evacuate the affected area and alert others.
-
Secure: Secure the area and prevent entry.
-
Assess: From a safe distance, assess the extent of the spill.
-
Cleanup (if safe to do so):
-
For small spills of dry solids, gently cover with a damp cloth or use a HEPA-filtered vacuum to avoid dust generation.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
-
Decontaminate: Thoroughly decontaminate the spill area with an appropriate solution.
-
Dispose: All cleanup materials should be disposed of as hazardous waste.
Personnel Exposure
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
In case of any exposure, report the incident to your supervisor and institutional safety office.
Disposal Plan
All waste containing this compound, including contaminated PPE, labware, and cleanup materials, must be disposed of as hazardous chemical waste.
-
Segregation: Collect all this compound waste in a designated, leak-proof, and clearly labeled container. Do not mix with other waste streams unless compatible.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the specific chemical name, "this compound."
-
Storage: Store the waste container in a secure, designated area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Experimental Protocols
Protocol for Safe Weighing of this compound Powder
-
Preparation:
-
Don all required PPE as outlined in the PPE table.
-
Ensure the chemical fume hood or CVE is functioning correctly.
-
Place an analytical balance inside the containment area.
-
Prepare a labeled, sealable container for the weighed compound.
-
-
Procedure:
-
Carefully open the primary container of this compound inside the fume hood.
-
Use a clean, dedicated spatula to transfer the desired amount of powder onto a tared weigh boat or into the prepared container.
-
Minimize the creation of dust by moving slowly and deliberately.
-
Once the desired amount is weighed, securely close the primary container.
-
Seal the container with the weighed compound.
-
-
Decontamination:
-
Wipe down the spatula, weigh boat (if not disposable), balance, and surrounding work area with a suitable decontamination solution.
-
Dispose of all contaminated disposable materials (e.g., weigh boat, gloves) as hazardous waste.
-
Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Logical flow for responding to this compound incidents.
References
- 1. Evaluation of the Toxicity of this compound Produced by Microcystis aeruginosa in Danio rerio Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Toxicity of this compound Produced by Microcystis aeruginosa in Danio rerio Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
